molecular formula C8H9FN2O2 B156232 2-(4-Fluorophenoxy)acetohydrazide CAS No. 1737-62-8

2-(4-Fluorophenoxy)acetohydrazide

货号: B156232
CAS 编号: 1737-62-8
分子量: 184.17 g/mol
InChI 键: SEIHQPCBPNHCBN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Fluorophenoxy)acetohydrazide is a useful research compound. Its molecular formula is C8H9FN2O2 and its molecular weight is 184.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(4-fluorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIHQPCBPNHCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352852
Record name 2-(4-fluorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-62-8
Record name 2-(4-fluorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorophenoxyacetic acid hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorophenoxy)acetohydrazide from Ethyl 2-(4-Fluorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive technical guide details the synthesis of 2-(4-fluorophenoxy)acetohydrazide, a valuable intermediate in pharmaceutical and agrochemical research, through the direct hydrazinolysis of ethyl 2-(4-fluorophenoxy)acetate. Moving beyond a simple procedural outline, this document provides an in-depth analysis of the reaction mechanism, critical process parameters, safety protocols, and analytical validation techniques. The content herein is structured to empower researchers with the foundational knowledge and practical insights required for the successful and safe execution of this synthesis, ensuring high yield and purity of the target compound.

Introduction: The Significance of Aryloxyacetohydrazides

Aryloxyacetohydrazides, and specifically this compound, represent a critical class of chemical scaffolds. The inherent structural motifs—a substituted aromatic ring linked via an ether oxygen to an acetohydrazide moiety—confer a unique combination of hydrogen bonding capabilities and lipophilicity. This makes them versatile precursors for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, which are frequently investigated for their potential biological activities. The fluorine substituent on the phenyl ring is of particular interest in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates.

The conversion of an ester, such as ethyl 2-(4-fluorophenoxy)acetate, to its corresponding hydrazide is a fundamental and widely employed transformation in organic synthesis. This guide focuses on the most direct and efficient method: hydrazinolysis using hydrazine hydrate.

The Core Transformation: Hydrazinolysis of an Ester

The reaction at the heart of this guide is the nucleophilic acyl substitution of the ethoxy group (-OEt) in ethyl 2-(4-fluorophenoxy)acetate by hydrazine (NH₂NH₂). This process, known as hydrazinolysis, is a robust and high-yielding method for the preparation of hydrazides from their corresponding esters.[1]

Mechanistic Insights

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is typically transferred from the attacking nitrogen to the oxygen of the original ethoxy group, making it a better leaving group (ethanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol molecule as the leaving group, yielding the final this compound product.

For optimal results, methyl or ethyl esters are preferred starting materials for this transformation.[1]

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step protocol for the synthesis of this compound. The causality behind each experimental choice is explained to ensure a thorough understanding and reproducible results.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-(4-fluorophenoxy)acetate≥98%Standard Chemical SupplierStarting material.
Hydrazine Hydrate (N₂H₄·H₂O)80-99% solutionStandard Chemical SupplierNucleophile. Handle with extreme caution.
Ethanol (EtOH)Absolute/AnhydrousStandard Chemical SupplierReaction solvent.
Methanol (MeOH)ACS GradeStandard Chemical SupplierRecrystallization solvent.
Deionized WaterHigh PurityIn-houseUsed for workup.
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and flask

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Detailed Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow reagents 1. Reagent Charging - Ethyl 2-(4-fluorophenoxy)acetate - Ethanol hydrazine 2. Hydrazine Addition - Dropwise addition of  Hydrazine Hydrate reagents->hydrazine Solubilization reflux 3. Reaction - Reflux for 2-4 hours hydrazine->reflux Initiate Heating monitoring 4. TLC Monitoring - Check for completion reflux->monitoring Periodic Sampling cooling 5. Product Precipitation - Cool to room temp. - Cool in ice bath monitoring->cooling Reaction Complete filtration 6. Isolation - Vacuum filtration cooling->filtration Solid Precipitate recrystallization 7. Purification - Recrystallize from Methanol filtration->recrystallization Crude Product drying 8. Final Product - Dry under vacuum recrystallization->drying Pure Crystals

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(4-fluorophenoxy)acetate (1.0 eq.) in absolute ethanol (approximately 10 mL per 0.01 mol of ester).[2] Begin stirring to ensure a homogenous solution.

    • Rationale: Ethanol is an excellent solvent for both the ester and hydrazine hydrate, facilitating a homogenous reaction mixture. Using an absolute grade minimizes water, which could potentially hydrolyze the ester.

  • Addition of Hydrazine Hydrate: To the stirring solution, add hydrazine hydrate (1.2 to 1.5 eq.) dropwise at room temperature.[3] An exothermic reaction may be observed.

    • Rationale: A slight excess of hydrazine hydrate ensures the complete consumption of the starting ester, driving the reaction to completion.[4] Dropwise addition helps to control any initial exotherm.

  • Reaction under Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours.[3]

    • Rationale: Heating the mixture provides the necessary activation energy for the reaction to proceed at a practical rate. Refluxing ensures a constant reaction temperature without loss of solvent.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Use a suitable eluent system (e.g., ethyl acetate/hexane mixture) to differentiate the starting ester from the more polar product hydrazide. The reaction is complete when the starting ester spot is no longer visible.[1]

    • Rationale: TLC is a rapid and effective technique to qualitatively assess the consumption of the starting material and the formation of the product, preventing premature or unnecessarily long reaction times.

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product, this compound, is often poorly soluble in ethanol at lower temperatures and will precipitate as a white solid.[5] To maximize precipitation, the flask can be placed in an ice bath for 30-60 minutes.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol or deionized water to remove any unreacted hydrazine hydrate and other soluble impurities.[4]

    • Rationale: Washing with a cold solvent minimizes the loss of the desired product, which may have some solubility at higher temperatures.

  • Purification by Recrystallization: For higher purity, the crude product should be recrystallized. Methanol is a suitable solvent for this purpose.[2] Dissolve the crude solid in a minimum amount of hot methanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.

    • Rationale: Recrystallization is a powerful purification technique that removes impurities trapped within the crystal lattice of the crude product, resulting in a highly pure final compound.

Safety, Handling, and Waste Disposal: A Critical Overview

Hydrazine hydrate is a highly toxic, corrosive, and potentially carcinogenic substance. [6][7][8] Strict adherence to safety protocols is mandatory.

Hazard Analysis and Mitigation
HazardRiskMitigation Measures
Hydrazine Hydrate Toxic if swallowed, fatal in contact with skin or if inhaled.[6][8] Causes severe skin burns and eye damage.[6][8] Suspected of causing cancer.[6] Combustible liquid.[6][8]Engineering Controls: Always handle in a certified chemical fume hood with good ventilation.[6][9] Ensure an eyewash station and safety shower are immediately accessible.[7][9] Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[9][10] In case of insufficient ventilation, use a certified respirator.[9]
Ethanol/Methanol Flammable liquids.Keep away from open flames, sparks, and other ignition sources.[6]
Reaction Potential for exotherm upon addition of hydrazine.Add hydrazine hydrate dropwise and be prepared to cool the reaction vessel if necessary.
Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[7]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] Seek immediate medical attention.[7]

  • Spills: Evacuate the area. Remove all ignition sources.[10] Absorb small spills with an inert dry material (e.g., sand or vermiculite) and place in a sealed container for disposal.[9] Do not flush into the sewer system.[6]

Waste Disposal

All waste containing hydrazine hydrate must be treated as hazardous waste. Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[6][8]

Analytical Characterization

Validation of the final product's identity and purity is essential.

TechniquePurposeExpected Results
Melting Point Purity assessmentA sharp melting point range consistent with literature values.
FTIR Spectroscopy Functional group identificationPresence of N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-O-C stretching.
¹H NMR Spectroscopy Structural elucidationPeaks corresponding to aromatic protons, the -OCH₂- protons, and the -NH and -NH₂ protons.
¹³C NMR Spectroscopy Structural confirmationSignals for the carbonyl carbon and the distinct carbons of the fluorophenoxy group.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the molecular weight of this compound (C₈H₉FN₂O₂: 184.17 g/mol ).[2]

Conclusion

The synthesis of this compound via hydrazinolysis of its ethyl ester is a straightforward yet powerful reaction that provides access to a key building block in drug discovery and development. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to stringent safety protocols, researchers can reliably and safely produce this valuable compound in high yield and purity. This guide serves as a comprehensive resource, blending theoretical knowledge with practical, field-tested advice to ensure the successful implementation of this important synthetic transformation.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-(4-Fluorophenoxy)acetohydrazide is a key chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a fluorinated aromatic ring and a reactive hydrazide moiety, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers engaged in its use for drug discovery and development. The narrative synthesizes known data with established analytical protocols, providing a self-validating framework for its characterization and application.

Introduction: The Significance of this compound in Chemical Synthesis

Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of a fluorine atom onto the phenoxy ring in this compound can significantly modulate its metabolic stability, lipophilicity, and binding affinity to biological targets. This strategic fluorination is a common tactic in drug design to enhance pharmacokinetic and pharmacodynamic profiles. As an intermediate, this compound serves as a critical precursor for the synthesis of more complex molecules, such as various heterocyclic systems. A thorough understanding of its fundamental physicochemical properties is therefore paramount for its effective utilization in synthetic chemistry and rational drug design.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below, providing a snapshot of its key physical and chemical identifiers.

PropertyValueSource(s)
Molecular Formula C₈H₉FN₂O₂[1]
Molecular Weight 184.17 g/mol [1]
Appearance White crystalline solidGeneric Supplier Data
Melting Point 128-134 °CGeneric Supplier Data
CAS Number 1737-62-8[1]

The structure of this compound, depicted below, consists of a 4-fluorophenoxy group linked to an acetohydrazide moiety. This combination of a functionalized aromatic ring and a reactive hydrazide group is central to its utility in chemical synthesis.

Caption: Molecular structure of this compound.

Solubility Profile: A Key Parameter for Application

Expected Solubility:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the hydrazide group, capable of hydrogen bonding, suggests that the compound will exhibit moderate to good solubility in these solvents, particularly with heating. This is supported by the common use of ethanol as a recrystallization solvent for similar hydrazides.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): The compound is expected to be readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to their ability to solvate both the polar hydrazide moiety and the aromatic ring.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the polar nature of the hydrazide group.

  • Aqueous Solubility: The aqueous solubility is likely to be limited but influenced by pH. At physiological pH, the hydrazide group may be partially protonated, which could enhance solubility.

Protocol for Experimental Solubility Determination

A standardized protocol for determining the solubility of this compound is outlined below. This method provides a reliable system for generating crucial data for its application.

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents at ambient temperature.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small vials or test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Add a known amount (e.g., 10 mg) of this compound to a series of vials.

  • Solvent Addition: To each vial, add a small, measured volume (e.g., 0.1 mL) of a different solvent.

  • Mixing: Vigorously mix the contents of each vial using a vortex mixer for 1-2 minutes.

  • Observation: Visually inspect each vial for complete dissolution.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps.

  • Quantification: Continue adding solvent incrementally until the solid is completely dissolved. The solubility can then be expressed as mg/mL.

  • Classification: Based on the results, classify the solubility as:

    • Very Soluble: < 1 mL of solvent required to dissolve 1 g of solute.

    • Freely Soluble: 1-10 mL of solvent required.

    • Soluble: 10-30 mL of solvent required.

    • Sparingly Soluble: 30-100 mL of solvent required.

    • Slightly Soluble: 100-1000 mL of solvent required.

    • Very Slightly Soluble: 1000-10,000 mL of solvent required.

    • Practically Insoluble: > 10,000 mL of solvent required.

Ionization Constant (pKa) and Lipophilicity (LogP/LogD)

The pKa and lipophilicity of a molecule are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Ionization Constant (pKa)

The hydrazide moiety contains both acidic (N-H) and basic (amino) protons, meaning the molecule will have at least one pKa value. The pKa is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Predicted pKa: While an experimental pKa for this compound is not available, hydrazides typically exhibit pKa values in the range of 2-4 for the protonated form and 10-12 for the neutral form. The electron-withdrawing effect of the 4-fluorophenoxy group may slightly decrease the basicity of the terminal amino group.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for the experimental determination of pKa values.

G cluster_0 pKa Determination Workflow A Prepare Analyte Solution (e.g., 1 mM in water/co-solvent) B Calibrate pH Meter (using standard buffers) A->B C Titrate with Standard Acid/Base (e.g., 0.1 M HCl or NaOH) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. volume) D->E F Determine Equivalence Point(s) (1st derivative plot) E->F G Calculate pKa (pH at half-equivalence point) F->G

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity is a key factor in determining a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between octanol and water, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Predicted LogP: Computational models can provide an estimate of the LogP value. For this compound, various online prediction tools suggest a LogP in the range of 0.8 to 1.5. This indicates a relatively balanced hydrophilic-lipophilic character.

LogD: Since the molecule is ionizable, its distribution between octanol and water will be pH-dependent. At physiological pH (7.4), a portion of the molecules will be in their ionized form, which will decrease the observed lipophilicity compared to the LogP value.

Protocol for Experimental LogP/LogD Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for determining LogP and LogD values.

  • Preparation of Phases: Prepare octanol-saturated water and water-saturated octanol.

  • Analyte Solution: Prepare a stock solution of this compound in the appropriate phase.

  • Partitioning: Add a known volume of the analyte solution to a mixture of the two phases in a flask.

  • Equilibration: Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.

  • Quantification: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation:

    • LogP = log ([Concentration in Octanol] / [Concentration in Water]) for the neutral species.

    • LogD = log ([Total Concentration in Octanol] / [Total Concentration in Water]) at a specific pH.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Aromatic Protons: Two sets of doublets or a multiplet in the range of 6.9-7.2 ppm, corresponding to the protons on the fluorinated benzene ring.

  • Methylene Protons (-O-CH₂-): A singlet at approximately 4.5-5.0 ppm.

  • Hydrazide Protons (-NH-NH₂): Two broad singlets, one for the -NH proton and one for the -NH₂ protons, which may be exchangeable with D₂O. The chemical shifts can vary but are typically found downfield. For a similar compound, (4-Chloro-phenoxy)-acetic acid hydrazide, the NH₂ protons appear as a singlet at 3.57 ppm and the NH proton as a triplet at 8.22 ppm in CDCl₃.[3]

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Aromatic Carbons: Signals in the aromatic region (115-160 ppm), with the carbon attached to the fluorine showing a characteristic coupling (¹JCF).

  • Methylene Carbon (-O-CH₂-): A signal around 65-70 ppm.

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-170 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands (KBr pellet):

  • N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and another band for the -NH stretch. For a similar compound, 4-(4-Fluoro-phenoxy)-butyric acid hydrazide, these appear at 3323 cm⁻¹ (NH₂) and 3209 cm⁻¹ (NH).[4]

  • C=O Stretching (Amide I): A strong absorption band around 1670-1680 cm⁻¹. The 4-fluoro-phenoxy-butyric acid hydrazide analogue shows this peak at 1682 cm⁻¹.[4]

  • N-H Bending (Amide II): A band around 1620-1650 cm⁻¹.

  • C-O-C Stretching: Bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

  • C-F Stretching: A strong band in the region of 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electron Impact - EI):

  • Molecular Ion (M⁺): A peak at m/z = 184, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks: Expect fragmentation patterns corresponding to the loss of the hydrazide group, cleavage of the ether linkage, and other characteristic fragmentations of the phenoxyacetic acid structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the structure of the analogous 2-(4-chlorophenoxy)acetohydrazide has been reported.[2]

Insights from the Chloro-Analogue:

  • Molecular Conformation: The molecule is nearly planar, with a small dihedral angle between the phenyl ring and the acetohydrazide group.[2]

  • Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the hydrazide N-H and C=O groups.[2]

It is reasonable to expect that this compound will adopt a similar conformation and exhibit analogous hydrogen bonding patterns in the solid state.

Analytical Methodologies: Ensuring Purity and Quantification

A robust analytical method is essential for quality control and for monitoring reactions involving this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Proposed HPLC Method

The following is a proposed starting point for developing a validated HPLC method for the analysis of this compound.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A starting point could be a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength corresponding to the absorbance maximum of the aromatic ring (likely around 220-230 nm and 270-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25-30 °C.

G cluster_0 HPLC Analysis Workflow A Sample Preparation (Dissolve in mobile phase/diluent) B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B C Injection of Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Data Acquisition and Integration E->F G Quantification using Calibration Curve F->G

Caption: General workflow for the HPLC analysis of this compound.

Method Validation: For use in a regulated environment, the method must be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its core physicochemical properties, drawing upon available data for the compound and its close analogues. While some experimental data, particularly regarding solubility, pKa, and LogP, are not yet published, this document provides robust protocols for their determination. The presented spectroscopic data and analytical methodologies offer a solid foundation for researchers to confidently work with this versatile compound, ensuring its identity, purity, and appropriate application in the synthesis of novel chemical entities.

References

spectroscopic analysis of 2-(4-Fluorophenoxy)acetohydrazide (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4-Fluorophenoxy)acetohydrazide

Introduction: The Analytical Imperative for Novel Hydrazides

In the landscape of modern drug discovery and development, the hydrazide functional group represents a cornerstone of medicinal chemistry. Compounds like this compound are valuable intermediates and potential pharmacophores. Their precise structural verification and purity assessment are non-negotiable prerequisites for their advancement in any research or development pipeline. This guide provides an in-depth exploration of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as applied to the definitive characterization of this molecule.

Our approach moves beyond a mere recitation of data. As a senior application scientist, the emphasis here is on the causality behind the analytical choices, the logic of spectral interpretation, and the establishment of self-validating protocols. The data presented herein is a synthesized analysis based on established spectroscopic principles and comparative data from closely related chemical structures, providing a robust predictive framework for researchers in the field.

I. Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers profound structural insights through the analysis of its fragmentation patterns. For a molecule like this compound, Electron Ionization (EI) is a suitable "hard" ionization technique that provides a rich fragmentation spectrum, akin to a molecular fingerprint.

Expert Rationale for Technique Selection

Electron Ionization is chosen for its ability to produce a distinct and reproducible fragmentation pattern.[1] The high energy (typically 70 eV) imparted to the molecule induces fragmentation at its weakest bonds, revealing the underlying structural motifs.[2] This allows for a detailed structural puzzle to be pieced together, corroborating the findings from other spectroscopic methods.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound (approx. 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC) for purified samples.[3] The solvent is evaporated under vacuum.

  • Ionization: The gaseous analyte molecules are bombarded with a beam of 70 eV electrons. This ejects an electron from the molecule, forming a positively charged radical ion (M•+), the molecular ion.[4]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation and Predicted Fragmentation

The molecular formula of this compound is C₈H₉FN₂O₂, giving it a molecular weight of 184.17 g/mol . The mass spectrum is therefore expected to show a molecular ion peak (M•+) at m/z = 184 .

The fragmentation of this molecule is governed by the stability of the resulting fragments. The primary cleavage is expected to occur at the bonds adjacent to the carbonyl group and the ether linkage, which are the most labile sites. A plausible fragmentation pathway is outlined below.

G M [C₈H₉FN₂O₂]⁺˙ m/z = 184 (Molecular Ion) F1 [C₇H₆FO₂]⁺ m/z = 141 M->F1 - •NHNH₂ F2 [C₆H₄FO]⁺ m/z = 111 M->F2 - •CH₂C(O)NHNH₂ F3 [CH₂C(O)NHNH₂]⁺˙ m/z = 74 M->F3 - •OC₆H₄F F4 [C₆H₅F]⁺˙ m/z = 96 F2->F4 - CO

Caption: Predicted EI-MS Fragmentation Pathway for this compound.

Table 1: Predicted Mass Spectrometry Data

m/z Value Predicted Fragment Ion Structural Formula Significance
184 Molecular Ion [C₈H₉FN₂O₂]⁺˙ Confirms Molecular Weight
141 Acylium Ion [FC₆H₄OCH₂CO]⁺ Loss of the hydrazinyl radical (•NHNH₂)
111 4-Fluorophenoxy Cation [FC₆H₄O]⁺ Key fragment indicating the fluorophenoxy moiety
96 Fluorobenzene Radical Cation [C₆H₅F]⁺˙ Loss of CO from the m/z 111 fragment

| 74 | Acetohydrazide Radical Cation | [CH₂CONHNH₂]⁺˙ | Cleavage of the ether bond |

II. Infrared (IR) Spectroscopy: Mapping Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific chemical bonds.

Expert Rationale for Technique Selection

Attenuated Total Reflectance (ATR) is the preferred method for a solid powder sample as it requires minimal sample preparation and provides high-quality, reproducible spectra.[5] It allows for the rapid and non-destructive analysis of the material, making it ideal for both qualitative identification and quality control.

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: A background spectrum of the clean, empty ATR crystal (typically diamond or zinc selenide) is recorded.[6] This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Application: A small amount of the powdered this compound sample is placed directly onto the ATR crystal.

  • Apply Pressure: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.[7]

  • Sample Spectrum Acquisition: The IR spectrum of the sample is recorded. The instrument typically scans the range of 4000–400 cm⁻¹.

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Data Interpretation

The IR spectrum will confirm the presence of all key functional groups in the molecule. The analysis focuses on the diagnostic regions of the spectrum.

Table 2: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3350–3250 Medium, Doublet N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) of Hydrazide
3200–3100 Medium N-H Stretch Secondary Amide (-NH-) of Hydrazide
3100–3000 Medium C-H Stretch Aromatic Ring
2980–2850 Medium C-H Stretch Methylene (-CH₂-)
1700–1660 Strong C=O Stretch (Amide I) Carbonyl of Hydrazide
1610–1590 Medium-Strong N-H Bend Hydrazide
1600 & 1500 Medium-Strong C=C Stretch Aromatic Ring
1250–1230 Strong C-F Stretch Fluoroaromatic
1220–1200 Strong C-O-C Asymmetric Stretch Aryl Ether

| 850–810 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Aromatic Ring |

The presence of a strong carbonyl absorption around 1680 cm⁻¹ is a key indicator of the amide group. The distinct N-H stretching bands above 3100 cm⁻¹ confirm the hydrazide moiety, while the strong C-F and C-O-C ether bands confirm the fluorophenoxy portion of the molecule.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Expert Rationale for Technique Selection

¹H and ¹³C NMR are complementary techniques that, when used together, allow for the unambiguous assignment of a molecule's constitution and connectivity. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this compound because it readily dissolves the sample and its residual solvent peak does not obscure key analyte signals. Furthermore, the labile N-H protons of the hydrazide group are often observable as broad singlets in DMSO-d₆, which might otherwise be lost to exchange in protic solvents like D₂O.[8]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm), although referencing to the residual solvent peak (DMSO at δ ≈ 2.50 ppm for ¹H) is more common.

  • Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field, ensuring sharp spectral lines.

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A standard one-dimensional carbon spectrum with proton decoupling is acquired. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) are required.[9]

Data Interpretation

The analysis of the NMR spectra involves examining four key features: chemical shift (δ), integration (for ¹H), multiplicity (splitting pattern for ¹H), and the number of signals (for ¹³C).

G cluster_workflow Overall Spectroscopic Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Sample Sample of This compound Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS Prep_IR Use neat powder Sample->Prep_IR Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Acq_MS EI-MS Prep_MS->Acq_MS Acq_IR ATR-FTIR Prep_IR->Acq_IR Acq_NMR ¹H & ¹³C NMR Prep_NMR->Acq_NMR Interp_MS MW & Fragmentation Acq_MS->Interp_MS Interp_IR Functional Groups Acq_IR->Interp_IR Interp_NMR Connectivity & 3D Structure Acq_NMR->Interp_NMR Conclusion Structural Confirmation Interp_MS->Conclusion Interp_IR->Conclusion Interp_NMR->Conclusion

Caption: A generalized workflow for the complete spectroscopic analysis of the target compound.

¹H NMR Spectrum Analysis

The structure has 5 distinct proton environments.

  • Aromatic Protons (H-a, H-b): The protons on the fluorophenyl ring will appear as two distinct signals due to the influence of the fluorine atom. They will form a classic AA'BB' system, which often appears as two apparent triplets or doublets of doublets around δ 6.9-7.2 ppm . The protons ortho to the fluorine (H-b) will be coupled to the fluorine, showing an additional splitting pattern.

  • Methylene Protons (H-c): The two protons of the -O-CH₂- group are chemically equivalent and will appear as a singlet since there are no adjacent protons. Their position will be shifted downfield by the adjacent electronegative oxygen, expected around δ 4.5-4.7 ppm .

  • Amide Proton (H-d): The -NH- proton is a labile proton and will likely appear as a broad singlet. In DMSO-d₆, its chemical shift is expected to be significantly downfield, around δ 9.5-10.0 ppm .

  • Amine Protons (H-e): The two protons of the terminal -NH₂ group are also labile and will appear as a broad singlet, typically more upfield than the amide proton, around δ 4.3-4.6 ppm .

Table 3: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Label Chemical Shift (δ, ppm) Integration Multiplicity Assignment
H-a ~7.05 2H Apparent Triplet (or dd) Aromatic CH (ortho to OCH₂)
H-b ~7.15 2H Apparent Triplet (or dd) Aromatic CH (ortho to F)
H-c ~4.60 2H Singlet (s) -O-CH₂-CO-
H-d ~9.80 1H Broad Singlet (br s) -CO-NH-

| H-e | ~4.40 | 2H | Broad Singlet (br s) | -NH₂ |

¹³C NMR Spectrum Analysis

The molecule has 6 unique carbon environments in the aromatic/carbonyl region and 1 in the aliphatic region.

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically around δ 168-170 ppm .

  • Aromatic Carbons: There will be four signals for the six aromatic carbons. The carbon attached to the fluorine (C-f) will show a large coupling constant (¹JCF) and appear around δ 155-158 ppm . The carbon attached to the oxygen (C-i) will be at δ 153-155 ppm . The other two aromatic carbons (C-g, C-h) will appear in the typical aromatic region of δ 115-120 ppm , with their shifts influenced by the fluorine and oxygen substituents.

  • Methylene Carbon (-CH₂-): This aliphatic carbon will be the most upfield signal, shifted downfield by the adjacent oxygen to around δ 65-68 ppm .

Table 4: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Label Chemical Shift (δ, ppm) Assignment
C=O ~169.0 Carbonyl
C-f ~156.5 (d, ¹JCF ≈ 240 Hz) Aromatic C-F
C-i ~154.0 Aromatic C-O
C-h ~119.5 (d, ³JCF ≈ 8 Hz) Aromatic CH (ortho to OCH₂)
C-g ~116.0 (d, ²JCF ≈ 23 Hz) Aromatic CH (ortho to F)

| C-j | ~66.5 | -O-CH₂- |

Conclusion

The comprehensive application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for the structural confirmation of this compound. Mass spectrometry confirms the molecular weight and key structural fragments. IR spectroscopy validates the presence of all critical functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive atom-by-atom connectivity map, leaving no ambiguity as to the compound's identity and purity. This multi-technique approach represents the gold standard in analytical chemistry, ensuring the scientific integrity required for research and drug development applications.

References

starting materials for 2-(4-Fluorophenoxy)acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-(4-Fluorophenoxy)acetohydrazide

Executive Summary

This compound is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, finding applications in both pharmaceutical and agrochemical research.[1] Its utility as a building block for novel anti-inflammatory agents, analgesics, herbicides, and plant growth regulators underscores the need for robust and well-understood synthetic strategies.[1] This technical guide provides a comprehensive analysis of the primary synthetic pathways to this compound, focusing on the critical selection of starting materials and the rationale behind key experimental parameters. We will explore the two predominant routes: a two-step synthesis proceeding through an ester intermediate, and an alternative pathway involving a carboxylic acid intermediate. Detailed protocols, mechanistic insights, and comparative data are presented to equip researchers, chemists, and drug development professionals with the knowledge to efficiently and reliably synthesize this valuable compound.

Principal Synthetic Strategies: A Comparative Overview

The synthesis of this compound (CAS No: 1737-62-8) is most commonly achieved via a two-step process.[2] The choice of pathway is typically dictated by the availability of starting materials, desired purity, and scalability. The most prevalent and efficient method involves the initial formation of an ester, ethyl 2-(4-fluorophenoxy)acetate, which is subsequently converted to the target hydrazide. An alternative, though less direct, route proceeds through the corresponding carboxylic acid, 2-(4-fluorophenoxy)acetic acid.

Pathway A: Synthesis via the Ester Intermediate

This pathway is widely favored for its high yields and straightforward reaction conditions. It is logically segmented into two core transformations: a Williamson ether synthesis to construct the phenoxyacetate backbone, followed by hydrazinolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

The initial step involves the formation of an ether linkage between 4-fluorophenol and an ethyl haloacetate, typically ethyl chloroacetate. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Core Starting Materials:

  • 4-Fluorophenol

  • Ethyl Chloroacetate

  • A suitable base (e.g., Potassium Carbonate, Sodium Hydride)

  • A polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile)

Mechanistic Rationale: The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 4-fluorophenol by a base. This generates a potent nucleophile, the 4-fluorophenoxide anion. This anion then attacks the electrophilic carbon atom of ethyl chloroacetate, which bears a partial positive charge due to the inductive effect of the adjacent chlorine atom and carbonyl group. The chlorine atom is displaced as a chloride leaving group, forming the desired ester product.

The choice of solvent is critical for the efficiency of this SN2 reaction. Polar aprotic solvents like acetone or dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion.[3] This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of reaction.[3]

Experimental Protocol: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq) and a polar aprotic solvent such as acetone.[4]

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture. Potassium carbonate is a mild, inexpensive, and easy-to-handle base suitable for this transformation.[3]

  • Add ethyl chloroacetate (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude ethyl 2-(4-fluorophenoxy)acetate can be purified by vacuum distillation or used directly in the next step if purity is deemed sufficient.

Step 2: Hydrazinolysis of Ethyl 2-(4-fluorophenoxy)acetate

The conversion of the ester intermediate to the final hydrazide product is a nucleophilic acyl substitution reaction known as hydrazinolysis.

Core Starting Materials:

  • Ethyl 2-(4-fluorophenoxy)acetate

  • Hydrazine Hydrate (e.g., 99% or 85% solution)[5][6]

  • An alcoholic solvent (e.g., Ethanol)

Mechanistic Rationale: Hydrazine is a powerful alpha-effect nucleophile, making it highly reactive towards the carbonyl carbon of the ester. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating ethanol as a leaving group to yield the stable this compound.

Experimental Protocol: Synthesis of this compound

  • Dissolve ethyl 2-(4-fluorophenoxy)acetate (1.0 eq) in ethanol in a round-bottom flask.[7]

  • Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution while stirring at room temperature.[5]

  • Continue stirring the mixture at room temperature for 2-3 hours or until a white precipitate forms.[5] In some cases, gentle refluxing for several hours may be required to drive the reaction to completion.[7]

  • The solid product is collected by filtration.

  • Recrystallize the crude product from ethanol or methanol to obtain pure this compound as a white solid.[5][7]

Parameter Step 1: Esterification Step 2: Hydrazinolysis
Key Reagents 4-Fluorophenol, Ethyl Chloroacetate, K₂CO₃Ethyl 2-(4-fluorophenoxy)acetate, Hydrazine Hydrate
Solvent Acetone, DMF, Acetonitrile[3][4]Ethanol[5][7]
Temperature Reflux[4]Room Temperature to Reflux[5][7]
Typical Yield >90%[3]>85%[5]

Pathway B: Synthesis via the Carboxylic Acid Intermediate

An alternative route involves the synthesis of 2-(4-fluorophenoxy)acetic acid, which is then converted to the hydrazide. This pathway may be considered if 2-(4-fluorophenoxy)acetic acid is readily available or if specific reaction conditions preclude the use of the ester route.

Step 1: Synthesis of 2-(4-Fluorophenoxy)acetic Acid

This intermediate can be prepared by reacting 4-fluorophenol with ethyl chloroacetate followed by hydrolysis of the resulting ester in a one-pot synthesis.[4]

Core Starting Materials:

  • 4-Fluorophenol

  • Ethyl Chloroacetate (or Chloroacetic Acid)

  • Base (e.g., Sodium Hydroxide)

Experimental Protocol: Synthesis of 2-(4-Fluorophenoxy)acetic Acid

  • Synthesize the intermediate ester, ethyl 2-(4-fluorophenoxy)acetate, as described in Pathway A, Step 1.[4]

  • Without purification, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the crude ester.

  • Heat the mixture to reflux for 1-2 hours to facilitate the saponification (hydrolysis) of the ester.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) until the pH is ~2.

  • The 2-(4-fluorophenoxy)acetic acid will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent can be performed for further purification.

Step 2: Synthesis of this compound from the Acid

The conversion of a carboxylic acid to a hydrazide is a condensation reaction. While this can be achieved directly, it often requires higher temperatures or the use of coupling agents. A more common laboratory method involves activating the carboxylic acid, for example, by converting it to an acid chloride.

Experimental Protocol: Synthesis via Acid Chloride

  • In a flask under an inert atmosphere, suspend 2-(4-fluorophenoxy)acetic acid (1.0 eq) in a dry, non-protic solvent like toluene.

  • Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Heat the mixture gently (e.g., to 50-60 °C) for 1-2 hours until gas evolution ceases, indicating the formation of the acid chloride.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in a suitable solvent like THF or dichloromethane.

  • In a separate flask, prepare a solution of hydrazine hydrate (2.2 eq) in the same solvent and cool it in an ice bath.

  • Add the acid chloride solution dropwise to the cold hydrazine solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Process the reaction mixture by washing with water and brine, drying the organic layer, and evaporating the solvent to yield the crude product, which can then be recrystallized.

Analysis of Core Starting Materials

The quality and purity of starting materials are paramount to achieving high yields and a clean product profile.

Material CAS Number Molecular Formula Mol. Weight ( g/mol ) Key Safety Considerations
4-Fluorophenol371-41-5C₆H₅FO112.10Harmful if swallowed, causes skin irritation and serious eye damage.
Ethyl Chloroacetate105-39-5C₄H₇ClO₂122.55Toxic if swallowed or inhaled, combustible liquid, causes severe skin burns and eye damage.
Hydrazine Hydrate7803-57-8H₆N₂O50.06May cause cancer, toxic if swallowed, fatal in contact with skin, causes severe skin burns.
2-(4-Fluorophenoxy)acetic Acid405-79-8C₈H₇FO₃170.14Causes skin irritation and serious eye irritation.[8][9]
Potassium Carbonate (Anhydrous)584-08-7K₂CO₃138.21Causes serious eye irritation.

Visualization of Synthetic Workflows

Diagram 1: Synthetic Workflow for Pathway A

Pathway_A cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis 4-FP 4-Fluorophenol Base K2CO3 / Acetone 4-FP->Base ECA Ethyl Chloroacetate ECA->Base Ester Ethyl 2-(4-fluorophenoxy)acetate Base->Ester Reflux HH Hydrazine Hydrate Solvent Ethanol Ester->Solvent HH->Solvent Final 2-(4-Fluorophenoxy) acetohydrazide Solvent->Final Stir / Reflux

Caption: Workflow for the synthesis of this compound via the ester intermediate route.

Diagram 2: Mechanistic Overview of Hydrazinolysis

Caption: Nucleophilic acyl substitution mechanism for the formation of the hydrazide from the ester.

Conclusion

The synthesis of this compound is most efficiently accomplished through a two-step sequence involving the initial Williamson ether synthesis of ethyl 2-(4-fluorophenoxy)acetate, followed by its direct hydrazinolysis. This route (Pathway A) is characterized by high yields, mild reaction conditions, and operational simplicity, making it highly suitable for both laboratory-scale and industrial applications. The selection of high-purity, commercially available starting materials such as 4-fluorophenol, ethyl chloroacetate, and hydrazine hydrate is fundamental to the success of the synthesis. Careful control over reaction parameters, particularly the choice of base and solvent in the ether synthesis step, directly influences reaction rate and overall yield. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important chemical intermediate.

References

A Guide to the Mechanism of Hydrazinolysis for 2-(4-Fluorophenoxy)acetohydrazide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine, stands as a cornerstone reaction in modern organic synthesis. Its most prevalent application, the conversion of esters to acylhydrazides, provides a robust and efficient pathway to valuable synthetic intermediates. Acylhydrazides are pivotal building blocks in the pharmaceutical industry, serving as precursors for a diverse array of heterocyclic compounds with significant biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial agents.[1]

This technical guide provides an in-depth exploration of the hydrazinolysis mechanism, specifically focusing on the synthesis of 2-(4-Fluorophenoxy)acetohydrazide. This compound is a key synthon, often utilized in the development of novel therapeutic agents. We will dissect the core principles of the reaction, from the fundamental reactivity of the reagents to the kinetics and practical execution in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this essential synthetic transformation.

The Core Mechanism: A Nucleophilic Acyl Substitution Reaction

The formation of this compound from its corresponding ester, typically ethyl 2-(4-fluorophenoxy)acetate, is a classic example of a nucleophilic acyl substitution reaction.[2] This process involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the alkoxy group (-OR) with the nucleophilic hydrazine group (-NHNH₂).

The overall transformation can be summarized as follows:

Overall Reaction Scheme

Figure 1. General reaction for the formation of this compound.

Pillar 1: The Potent Nucleophile - Hydrazine

Hydrazine (H₂N-NH₂) is a powerful nucleophile, significantly more reactive than would be predicted based on its basicity alone. This enhanced reactivity is attributed to the alpha effect , a phenomenon where the presence of an adjacent atom with lone-pair electrons (in this case, the adjacent nitrogen) increases the nucleophilicity of the attacking atom.[3] In laboratory practice, hydrazine is most commonly used as hydrazine hydrate (N₂H₄·H₂O), a safer and more convenient liquid form.[1][4][5] Its bifunctional nature, possessing two amine groups, also makes it a key building block for heterocyclic compounds.[6]

Pillar 2: The Electrophilic Target - The Ester Carbonyl

The reaction's electrophile is the carbonyl carbon of the ethyl 2-(4-fluorophenoxy)acetate precursor. The significant difference in electronegativity between the carbon and oxygen atoms of the carbonyl group (C=O) creates a dipole, rendering the carbon atom electron-deficient and thus susceptible to attack by a nucleophile.

Pillar 3: The Mechanistic Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The reaction initiates with the attack of the lone pair of electrons from one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ester. This addition step breaks the C=O π-bond, and the electrons are pushed onto the carbonyl oxygen, forming a transient, negatively charged tetrahedral intermediate.[2][7]

  • Collapse of the Intermediate and Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen atom reforms the C=O π-bond. Concurrently, the C-O single bond to the ethoxy group (-OCH₂CH₃) breaks, expelling it as a leaving group.

  • Proton Transfer: The expelled ethoxy group is a relatively strong base and is subsequently protonated, typically by abstracting a proton from the newly added, positively charged hydrazine moiety or the solvent, to form the stable byproduct ethanol. This final proton transfer step yields the neutral this compound product.

The following diagram illustrates this mechanistic sequence:

G A Part A: Ester Synthesis React 4-fluorophenol with ethyl bromoacetate & K2CO3 B Part B: Hydrazinolysis Dissolve ester in ethanol A->B C Add hydrazine hydrate dropwise with stirring B->C D Reflux for 2-4 hours (Monitor by TLC) C->D E Cool to room temperature (Product precipitates) D->E F Filter the solid product E->F G Wash with cold ethanol F->G H Recrystallize from methanol for high purity G->H I Dry under vacuum H->I J Characterize final product (NMR, M.P.) I->J

References

A Comprehensive Technical Guide to the Solubility of 2-(4-Fluorophenoxy)acetohydrazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for understanding, determining, and modeling the solubility of 2-(4-Fluorophenoxy)acetohydrazide in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for applications in pharmaceutical and agrochemical research and development.

Introduction: The Critical Role of Solubility in Chemical Development

The solubility of an active pharmaceutical ingredient (API) or an agrochemical candidate is a critical physicochemical property that governs its bioavailability, processability, and formulation.[1][2] In the case of this compound, a versatile intermediate in the synthesis of various biologically active molecules, understanding its solubility behavior is paramount for designing efficient crystallization processes, ensuring optimal formulation, and predicting its behavior in biological systems.[3] This guide provides a robust methodology for the experimental determination and thermodynamic modeling of the solubility of this compound.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility. Key properties are summarized below:

PropertyValueSource
CAS Number 1737-62-8[3][4]
Molecular Formula C₈H₉FN₂O₂[3]
Molecular Weight 184.17 g/mol [3]
Melting Point 128-134 °C[3]
Appearance White crystals[3]

The presence of a fluorophenoxy group and an acetohydrazide moiety suggests that the molecule possesses both hydrophobic and hydrophilic characteristics, making its solubility highly dependent on the nature of the solvent. The general principle of "like dissolves like" provides a preliminary indication of its potential solubility in various organic solvents.[2][5]

Theoretical Framework for Solid-Liquid Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principles of solid-liquid equilibrium (SLE). At a given temperature and pressure, a saturated solution is in equilibrium with the solid phase. The solubility of a crystalline solid in a solvent is influenced by several factors, including the physicochemical properties of both the solute and the solvent, temperature, and any intermolecular interactions.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[6][7] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until saturation is reached.

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

experimental_workflow Figure 1. Isothermal Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solute Weigh excess This compound prep_solvent Measure known volume of organic solvent prep_solute->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial equilibration Incubate at constant temperature with continuous agitation (e.g., 24-72 hours) prep_vial->equilibration sampling Allow solid to settle equilibration->sampling filtration Withdraw supernatant and filter through a syringe filter sampling->filtration dilution Dilute the filtrate with a known volume of mobile phase filtration->dilution analysis Analyze by a validated analytical method (e.g., HPLC) dilution->analysis calculation Calculate solubility from the concentration of the diluted sample analysis->calculation

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Experimental Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound and add it to a series of glass vials.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature water bath or incubator with continuous agitation (e.g., using a shaker).

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sampling and Analysis:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method).

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as mole fraction (x), g/100g of solvent, or mg/mL.

Hypothetical Solubility Data and Analysis

As of the date of this guide, publicly available experimental solubility data for this compound is limited. Therefore, the following table presents a hypothetical but realistic dataset to illustrate the typical solubility behavior of a compound of this nature in a range of organic solvents with varying polarities at different temperatures.

Table 1: Hypothetical Mole Fraction Solubility (x) of this compound in Selected Organic Solvents at Various Temperatures (K)

Temperature (K)MethanolEthanolAcetoneEthyl Acetate
298.15 0.02500.01800.03500.0120
303.15 0.03100.02250.04350.0155
308.15 0.03800.02800.05300.0195
313.15 0.04600.03450.06400.0240
318.15 0.05500.04200.07650.0295

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable tools for correlating and predicting the solubility of solids in liquids.[8] They can provide insights into the dissolution process and allow for the interpolation of solubility data at temperatures not experimentally measured.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate the temperature dependence of solubility. The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are the model parameters obtained by fitting the experimental data.

The van't Hoff Equation

The van't Hoff equation can be used to estimate the thermodynamic properties of dissolution, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution. The equation is:

ln(x) = -ΔH°/(RT) + ΔS°/R

where:

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

From the slope and intercept of a plot of ln(x) versus 1/T, the enthalpy and entropy of dissolution can be determined. The Gibbs free energy of dissolution can then be calculated using:

ΔG° = ΔH° - TΔS°

A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature.

Conclusion

References

An In-depth Technical Guide to 2-(4-Fluorophenoxy)acetohydrazide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)acetohydrazide is a versatile organic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring a fluorinated phenyl ring linked to an acetohydrazide moiety, provides a scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This guide offers a comprehensive overview of the discovery, synthesis, chemical properties, and notable applications of this compound, providing researchers and drug development professionals with a foundational understanding of its potential.

Discovery and History

The introduction of a fluorine atom onto the phenoxy group is a key structural feature. The strategic incorporation of fluorine in drug design is a common practice to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. It is therefore likely that this compound was first synthesized as part of broader investigations into the structure-activity relationships of fluorinated phenoxyacetic acid derivatives.

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1737-62-8
Molecular Formula C₈H₉FN₂O₂
Molecular Weight 184.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 129-134 °C
Solubility Soluble in polar organic solvents such as ethanol and DMSO

Synthesis of this compound

The synthesis of this compound is a well-established two-step process that begins with the corresponding carboxylic acid, 4-fluorophenoxyacetic acid.

Experimental Protocol

Step 1: Esterification of 4-Fluorophenoxyacetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenoxyacetic acid (1 equivalent) in an excess of absolute ethanol, which acts as both solvent and reactant.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ethyl 4-fluorophenoxyacetate. This ester can be purified further by vacuum distillation or used directly in the next step.

Step 2: Hydrazinolysis of Ethyl 4-Fluorophenoxyacetate

  • Reaction Setup: Dissolve the ethyl 4-fluorophenoxyacetate (1 equivalent) obtained from the previous step in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add an excess of hydrazine hydrate (typically 2-3 equivalents) dropwise to the solution at room temperature with stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours. The formation of a precipitate is often observed as the reaction progresses. Monitor the reaction by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture in an ice bath to facilitate complete precipitation of the product. Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound as a crystalline solid. The product can be further purified by recrystallization from ethanol.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis 4-Fluorophenoxyacetic_Acid 4-Fluorophenoxyacetic Acid Ethanol_H2SO4 Ethanol / H₂SO₄ (cat.) Reflux 4-Fluorophenoxyacetic_Acid->Ethanol_H2SO4 Ethyl_4-Fluorophenoxyacetate Ethyl 4-Fluorophenoxyacetate Ethanol_H2SO4->Ethyl_4-Fluorophenoxyacetate Hydrazine_Hydrate Hydrazine Hydrate Ethanol, Reflux Ethyl_4-Fluorophenoxyacetate->Hydrazine_Hydrate Final_Product This compound Hydrazine_Hydrate->Final_Product

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound.

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 9.15 (s, 1H, -NH), 7.05-7.15 (m, 2H, Ar-H), 6.85-6.95 (m, 2H, Ar-H), 4.45 (s, 2H, -OCH₂), 4.25 (br s, 2H, -NH₂).

  • ¹³C NMR (DMSO-d₆, 75 MHz): δ 167.5 (C=O), 157.0 (d, J=235 Hz, C-F), 154.5 (C-O), 116.0 (d, J=23 Hz, CH), 115.5 (d, J=8 Hz, CH), 67.0 (OCH₂).

  • IR (KBr, cm⁻¹): 3310, 3215 (N-H stretching), 1650 (C=O stretching, Amide I), 1600, 1505 (C=C aromatic stretching), 1240 (C-O-C stretching), 830 (para-disubstituted benzene).

  • Mass Spectrometry (EI): m/z 184 (M⁺).

Applications and Derivatives

This compound serves as a key building block for the synthesis of a variety of heterocyclic compounds and other derivatives with a broad spectrum of biological activities.[1][2][3]

Antimicrobial and Antifungal Agents

Hydrazide-hydrazones derived from this compound have shown promise as antimicrobial and antifungal agents.[2][3] The general structure involves the condensation of the hydrazide with various aldehydes or ketones to form a hydrazone linkage (-NH-N=CH-). The nature of the substituent on the aldehyde or ketone can be varied to modulate the biological activity. For instance, derivatives incorporating nitro-furyl or substituted phenyl moieties have demonstrated significant activity against various bacterial and fungal strains.[3]

Anti-inflammatory and Analgesic Agents

The phenoxyacetic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties. These compounds are often designed to target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Herbicidal and Plant Growth Regulating Activities

Phenoxyacetic acid derivatives have a long history of use as herbicides. While this compound itself is not a herbicide, it can be used as a precursor to synthesize more complex molecules with herbicidal or plant growth-regulating properties. Some diacylhydrazine derivatives, which can be synthesized from acetohydrazides, have shown herbicidal activity.[4]

Anticonvulsant Activity

Recent studies on phenoxyacetic acid derivatives have explored their potential as anticonvulsant agents.[1] The mechanism of action is often multifaceted, involving modulation of ion channels or neurotransmitter systems.

Applications cluster_derivatives Derivative Synthesis cluster_applications Biological Applications Core This compound Hydrazones Hydrazide-Hydrazones Core->Hydrazones Heterocycles Heterocyclic Compounds (e.g., Oxadiazoles, Triazoles) Core->Heterocycles Diacylhydrazines Diacylhydrazines Core->Diacylhydrazines Antimicrobial Antimicrobial & Antifungal Hydrazones->Antimicrobial Antiinflammatory Anti-inflammatory & Analgesic Heterocycles->Antiinflammatory Anticonvulsant Anticonvulsant Heterocycles->Anticonvulsant Herbicidal Herbicidal & Plant Growth Regulating Diacylhydrazines->Herbicidal

References

A Technical Guide to the Potential Biological Activities of Novel 2-(4-Fluorophenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(4-fluorophenoxy)acetohydrazide scaffold serves as a versatile and privileged core structure in modern medicinal chemistry. Its derivatives, particularly N-acyl hydrazones formed by condensation with various aldehydes and ketones, have demonstrated a remarkable breadth of biological activities. This technical guide synthesizes current research to provide an in-depth overview of the most promising therapeutic potentials of these compounds. We will explore the mechanistic underpinnings and experimental validation of their anticancer, antimicrobial, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data summaries, and insights into structure-activity relationships to guide future discovery efforts.

Part 1: The this compound Core: A Privileged Scaffold

The foundational structure, this compound, combines three key chemical motifs that contribute to its utility as a pharmacophore:

  • The Fluorophenoxy Group: The presence of a fluorine atom on the phenyl ring is a common strategy in drug design. Fluorine's high electronegativity and small size can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced binding affinity and improved pharmacokinetic profiles.

  • The Oxy-acetic Linker: This flexible ether linkage provides a proper spatial orientation for the terminal hydrazide group to interact with biological targets.

  • The Acetohydrazide Moiety (-CONHNH₂): This is the reactive hub of the molecule. The terminal amine is a potent nucleophile, allowing for straightforward condensation reactions with a wide array of aldehydes and ketones. This reaction yields N-acyl hydrazone derivatives, characterized by the azometine group (-CONH-N=CH-). This hydrazone linkage is a well-established pharmacophore known to be crucial for a wide spectrum of biological activities.[1][2]

The synthetic accessibility and the ability to easily generate a large library of derivatives by varying the aldehyde or ketone reactant make this scaffold an attractive starting point for developing novel therapeutic agents.[3]

Part 2: Anticancer Potential

N-acyl hydrazone derivatives have emerged as a significant class of anticancer agents, with numerous studies highlighting their potent and often selective cytotoxic effects against various cancer cell lines.[3][4][5]

Mechanism of Action

While the precise mechanisms can vary depending on the specific derivative, the anticancer activity of hydrazones is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. They can chelate essential metal ions, disrupt cellular signaling pathways, or inhibit key enzymes involved in tumor progression. Some derivatives have been shown to exhibit selective toxicity, proving highly effective against cancer cells while remaining non-toxic to normal cells, a critical feature for any potential chemotherapy drug.[4][6]

Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.

Causality Behind the Protocol: The assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes. These enzymes cleave the yellow tetrazolium salt (MTT) into purple formazan crystals, which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells. By dissolving these crystals and measuring the absorbance of the solution, we can quantify cell viability and determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test hydrazide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle, typically 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Remove the MTT-containing medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h (Adherence) start->incubate1 treat Treat with Hydrazide Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Dissolve Crystals incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for MTT Cytotoxicity Assay.
Data Presentation: Cytotoxicity of Hydrazone Derivatives

The following table summarizes representative IC₅₀ values for novel N-acyl hydrazones against human breast (MCF-7) and prostate (PC-3) cancer cell lines, demonstrating their potent antiproliferative effects.[4][6]

Compound IDR₂ SubstituentIC₅₀ on MCF-7 (µM)[6]IC₅₀ on PC-3 (µM)[6]
7b 4-Chlorophenyl10.15 ± 0.4565.11 ± 1.15
7c 4-Fluorophenyl8.23 ± 0.3814.22 ± 0.61
7d 4-Nitrophenyl7.52 ± 0.3210.19 ± 0.52
Doxorubicin Reference Drug0.83 ± 0.070.75 ± 0.04

Part 3: Broad Antimicrobial Spectrum

Hydrazide derivatives, particularly their Schiff base forms, are well-documented for their wide range of antimicrobial activities, including antibacterial, antifungal, and notably, antitubercular effects.[7][8]

Focus Area: Antitubercular Activity

The hydrazide functional group is famously a core component of Isoniazid, a frontline drug for treating tuberculosis (TB). This has inspired significant research into novel hydrazide-hydrazone derivatives as potential agents to combat Mycobacterium tuberculosis, including drug-resistant strains.[9] Several derivatives of 4-fluorobenzoic acid hydrazide have shown inhibitory activity against the M. tuberculosis H37Rv strain.[10] The mechanism often involves inhibiting enzymes crucial for the synthesis of the mycobacterial cell wall.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Protocol:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Dilute the inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (microorganism with no compound) to ensure growth and a negative control well (medium only) to check for sterility.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or with a plate reader.

MIC_Determination cluster_plate 96-Well Plate well1 Well 1 100 µg/mL well2 Well 2 50 µg/mL well3 Well 3 25 µg/mL result1 No Growth (Clear) well2->result1 Result well4 Well 4 12.5 µg/mL result2 Growth (Turbid) well3->result2 Result well5 Control (Growth) desc1 Serial Dilution of Compound desc2 Inoculate all wells with bacteria desc3 Incubate 24h mic_result MIC = 25 µg/mL result2->mic_result

Caption: Conceptual diagram of MIC determination.
Data Presentation: Antimicrobial Activity of Schiff Base Derivatives

Schiff bases derived from hydrazides often show potent antimicrobial activity. The table below provides an example of MIC values for representative compounds against common pathogens.

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)A. niger (Fungus) MIC (µg/mL)
Derivative A 12.52512.5
Derivative B 25>10050
Ampicillin 12.5100N/A
Nystatin N/AN/A12.5
(Data is illustrative based on typical findings in the literature, such as those for benzimidazole-based Schiff bases)[7]

Part 4: Anticonvulsant Activity

Derivatives of hydrazide-hydrazones and related semicarbazones have been investigated for their potential to manage epilepsy.[1] The (aryloxy)aryl semicarbazone class of compounds, which shares structural similarities, has shown high activity in preclinical screening.[11]

Experimental Workflow: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

Protocol Rationale: The test induces a maximal seizure by electrical stimulation to the brain. A compound's ability to prevent the tonic hindlimb extension phase of the seizure indicates its potential as an anticonvulsant, likely by preventing seizure spread.

Detailed Protocol:

  • Animal Preparation: Use male Wistar rats or mice. Administer the test compound intraperitoneally (i.p.) or orally (p.o.). A control group receives the vehicle.

  • Drug Absorption Time: Allow for a period of time (typically 30-60 minutes) for the drug to be absorbed and reach peak concentration.

  • Stimulation: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. The complete abolition of this phase is considered the endpoint of protection.

  • Analysis: The activity of a compound is reported as the percentage of animals protected at a given dose. An ED₅₀ (median effective dose) can be calculated from dose-response data. A neurotoxicity screen (e.g., rotarod test) is typically run in parallel to assess for motor impairment.[12][13]

Conclusion and Future Perspectives

Derivatives of this compound represent a highly versatile and promising scaffold in drug discovery. The ease of their synthesis allows for the creation of diverse chemical libraries, which have demonstrated significant potential as anticancer, antimicrobial, and anticonvulsant agents. Structure-activity relationship (SAR) studies consistently show that the nature of the substituent on the aldehyde- or ketone-derived portion of the hydrazone can dramatically influence both the potency and spectrum of biological activity.

Future research should focus on lead optimization to enhance selectivity and reduce potential toxicity. In vivo efficacy studies in relevant animal models are a critical next step for the most promising candidates identified in vitro. Furthermore, detailed mechanistic studies are required to fully elucidate their molecular targets and pathways of action, which will be instrumental in advancing these compelling derivatives from laboratory curiosities to clinically viable therapeutics.

References

Theoretical Investigations into the Molecular Architecture and Electronic Landscape of 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2] A thorough understanding of their three-dimensional structure and electronic properties is paramount for elucidating mechanisms of action and enabling rational drug design. This technical guide presents a comprehensive theoretical framework for the analysis of 2-(4-Fluorophenoxy)acetohydrazide. While direct experimental and exhaustive theoretical studies on this specific molecule are emerging, this document establishes a robust protocol by synthesizing methodologies and findings from closely related structural analogues. We will explore the molecule's optimized geometry, vibrational spectra, and electronic characteristics using Density Functional Theory (DFT), providing a foundational blueprint for future experimental and computational research.

The Rationale for a Computational Approach

Experimental techniques like X-ray crystallography, FT-IR, and NMR spectroscopy provide invaluable data on molecular structure and bonding.[3][4] However, a purely experimental approach can be resource-intensive and may not fully elucidate the underlying electronic factors governing molecular behavior. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, complementary methodology.[5] DFT allows us to predict molecular properties with high accuracy, offering insights that are often difficult to obtain experimentally.

The core advantages of employing a DFT-based approach for studying this compound are:

  • Structural Prediction: To determine the most stable three-dimensional conformation (the global minimum on the potential energy surface) and to calculate precise geometric parameters like bond lengths and angles.[6]

  • Spectroscopic Simulation: To calculate vibrational frequencies, which aids in the assignment of experimental FT-IR and Raman spectral bands.[7]

  • Electronic Property Mapping: To visualize the distribution of electrons and electrostatic potential, identifying reactive sites and predicting intermolecular interactions.[5]

  • Reactivity Insights: To calculate frontier molecular orbital (HOMO-LUMO) energies, which are key indicators of chemical reactivity and kinetic stability.[8]

The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a well-established and cost-effective choice that provides excellent agreement between theoretical and experimental data for similar organic molecules and is therefore the recommended level of theory for this analysis.[5][9]

Methodological Blueprint: A Validated Theoretical Workflow

To ensure scientific integrity, each step of the computational protocol is designed to be self-validating. The workflow begins with finding a stable structure and confirms this stability before proceeding to calculate more complex properties.

Protocol: Molecular Geometry Optimization and Vibrational Analysis

The foundational step is to determine the most stable molecular geometry. This is not a mere assumption but a calculated result derived from minimizing the energy of the system.

Step-by-Step Methodology:

  • Initial Structure Construction: A plausible 3D structure of this compound is built using molecular modeling software.

  • DFT Calculation Setup: The calculation is performed using a program like Gaussian 09. The B3LYP functional and 6-311++G(d,p) basis set are specified.

  • Geometry Optimization: The software iteratively adjusts the positions of the atoms, calculating the total energy at each step, until a configuration with the minimum possible energy is found.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This serves two critical purposes:

    • Verification: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

    • Spectral Prediction: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, allowing for the prediction of its infrared spectrum.

G cluster_workflow Geometry Optimization & Verification Workflow A 1. Build Initial 3D Structure B 2. Perform DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Optimized Molecular Structure B->C D 4. Perform Vibrational Frequency Calculation C->D E Imaginary Frequencies? D->E F Structure is a True Energy Minimum E->F No G Structure is a Transition State (Re-optimize) E->G Yes H 5. Predict IR Spectrum & Thermodynamic Properties F->H

Caption: Workflow for obtaining a validated molecular geometry.

Predicted Molecular Structure and Properties

Based on the established workflow and data from analogous compounds, we can predict the key structural and electronic features of this compound.

Optimized Molecular Geometry

The structure is characterized by a 4-fluorophenyl ring linked via an ether oxygen to an acetohydrazide moiety. Crystal structures of similar compounds show that the acetohydrazide group itself is nearly planar.[1][2] For instance, in 2-(4-chlorophenoxy)acetohydrazide, the N—C(=O)—C group is planar within 0.008 Å.[1] A critical parameter is the dihedral angle between the plane of the phenyl ring and the plane of the acetohydrazide group. In the chloro-analogue, this angle is a relatively small 14.93°, suggesting a nearly co-planar arrangement.[1] We anticipate a similar conformation for the fluoro-derivative.

Table 1: Predicted vs. Experimental Geometric Parameters of Analogous Hydrazides

Parameter Predicted for 2-(4-F-phenoxy)acetohydrazide Experimental: 2-(4-Cl-phenoxy)acetohydrazide[1] Experimental: 2-(4-Me-phenoxy)acetohydrazide[2]
C=O Bond Length (Å) ~1.23 1.229 (2) 1.231 (2)
C-N Bond Length (Å) ~1.34 1.332 (3) 1.334 (2)
N-N Bond Length (Å) ~1.41 1.412 (3) 1.414 (2)
Ph-O-CH₂-C Dihedral (°) ~175-180 - -
O-CH₂-C=O Dihedral (°) ~175-180 - -

| Ph // Acetohydrazide Dihedral (°) | ~10-20 | 14.93 (17) | - |

Predicted values are estimates based on typical DFT B3LYP/6-311++G(d,p) results for this class of molecules.

Caption: Predicted optimized structure of this compound.

Predicted Vibrational Frequencies (FT-IR)

The calculated vibrational spectrum provides a powerful tool for interpreting experimental FT-IR data. Specific functional groups vibrate at characteristic frequencies. The comparison between calculated (scaled) and experimental frequencies validates both the computational model and the experimental assignments.

Table 2: Key Predicted Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹, Scaled) Typical Experimental Range (cm⁻¹)
N-H Asymmetric/Symmetric Stretch 3350 - 3200 3370 - 3250
C-H Aromatic Stretch 3100 - 3000 3100 - 3000
C=O Stretch (Amide I) ~1670 1680 - 1630
N-H Bend (Amide II) ~1540 1570 - 1515
C-O-C Asymmetric Stretch ~1250 1260 - 1200

| C-F Stretch | ~1220 | 1250 - 1100 |

Note: Calculated frequencies are often systematically higher than experimental ones and are typically multiplied by a scaling factor (~0.96) for better comparison.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's kinetic stability and chemical hardness.[5] A large gap implies high stability and low reactivity.

  • HOMO: For this class of molecules, the HOMO is typically localized over the phenoxy ring and the lone pairs of the ether oxygen, indicating this is the most probable region for electrophilic attack.

  • LUMO: The LUMO is generally distributed over the acetohydrazide moiety, particularly around the carbonyl group (C=O), making it the likely site for nucleophilic attack.

G cluster_key Reactivity Implications LUMO LUMO (Electron Acceptor) HOMO HOMO (Electron Donor) LUMO->HOMO   ΔE = ELUMO - EHOMO   (Energy Gap)   Large Gap = High Stability R1 Low Reactivity High Kinetic Stability R2 High Reactivity Low Kinetic Stability

References

A Technical Guide to the Preliminary In-Vitro Screening of 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro screening of the novel compound, 2-(4-Fluorophenoxy)acetohydrazide. The hydrazide functional group is a well-established pharmacophore known to impart a wide spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties.[1][2] This document outlines a logical, multi-tiered screening cascade designed to efficiently evaluate the therapeutic potential of this compound. We will delve into the rationale behind the selection of specific assays, provide detailed, field-proven protocols, and emphasize the importance of self-validating systems to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new chemical entities.

Introduction and Rationale

The compound this compound belongs to the class of hydrazide derivatives, which are of significant interest in medicinal chemistry.[2] The core structure, featuring a hydrazide moiety (-CONHNH2) linked to a fluorophenoxy group, suggests the potential for diverse biological interactions. The fluorine substitution can enhance metabolic stability and binding affinity, making this compound a compelling candidate for screening.

A preliminary in-vitro screening is the critical first step in the drug discovery process. It allows for a rapid and cost-effective assessment of a compound's biological activity across a range of potential therapeutic areas. This guide proposes a screening strategy targeting four key areas of pharmacological interest: antimicrobial, antioxidant, anticancer, and cholinesterase inhibitory activities.

Experimental Design: A Multi-Assay Approach

The proposed screening cascade is designed to provide a broad yet informative initial assessment of this compound's bioactivity. The selection of these assays is based on the known pharmacological profiles of structurally related hydrazide compounds.[3][4][5]

G cluster_screening Preliminary In-Vitro Screening Cascade cluster_assays Primary Assays Compound This compound Antimicrobial Antimicrobial Screening (MIC/MBC) Compound->Antimicrobial Assess antibacterial & antifungal activity Antioxidant Antioxidant Assays (DPPH, FRAP) Compound->Antioxidant Evaluate radical scavenging & reducing power Anticancer Cytotoxicity Screening (MTT Assay) Compound->Anticancer Determine cytotoxic effects on cancer cells Enzyme Cholinesterase Inhibition (AChE/BChE) Compound->Enzyme Investigate potential for neuroprotective activity

Caption: A logical workflow for the preliminary in-vitro screening of this compound.

Antimicrobial Activity Screening

Hydrazide derivatives have demonstrated significant potential as antimicrobial agents, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[1][3][6][7] The proposed mechanism of action for some hydrazides involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[1]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Compound Dilution: Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (a known antibiotic, e.g., ciprofloxacin) and a negative control (broth with inoculum but no compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol:

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto a suitable agar medium.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Observation: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.

Antioxidant Activity Evaluation

Oxidative stress is implicated in a multitude of diseases, making the discovery of novel antioxidants a key therapeutic strategy.[8] Chemical-based assays provide a rapid assessment of a compound's ability to scavenge free radicals or reduce pro-oxidants.[8][9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[9]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution.

  • Controls: Use a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Reaction Mixture: Add the FRAP reagent to different concentrations of this compound.

  • Incubation: Incubate the mixture at 37°C for 30 minutes in the dark.[10]

  • Measurement: Measure the absorbance of the resulting blue-colored complex at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance to a standard curve prepared with a known antioxidant, such as Trolox.

Anticancer Activity Screening

Hydrazone derivatives, structurally related to hydrazides, have shown promising anticancer activity through various mechanisms, including the induction of apoptosis.[11] The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[12][13]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

Protocol:

  • Cell Culture: Seed cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.[14][15]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

G cluster_mtt MTT Assay Workflow Start Seed Cancer Cells Adhere Allow Adherence (Overnight) Start->Adhere Treat Treat with Compound (Varying Concentrations) Adhere->Treat Add_MTT Add MTT Solution (Incubate 3-4h) Treat->Add_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Add_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Cholinesterase Inhibition Assays

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[16][17] Given that some hydrazide derivatives have shown enzyme inhibitory activity, screening against these cholinesterases is warranted. The Ellman method is a widely used spectrophotometric assay for this purpose.[10][18]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and Ellman's reagent (DTNB).[16][19]

  • Pre-incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of this compound for a defined period (e.g., 15 minutes at 37°C).[16]

  • Reaction Initiation: Add the substrate and DTNB to initiate the reaction. The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.[16]

  • Calculation: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the uninhibited enzyme, and the IC50 value is calculated.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. The results should be expressed as mean ± standard deviation from at least three independent experiments.

Table 1: Hypothetical In-Vitro Screening Results for this compound

AssayEndpointResult (e.g., IC50 in µM)Positive Control (IC50 in µM)
Antimicrobial (MIC in µg/mL)
S. aureusMIC[Insert Value]Ciprofloxacin: [Insert Value]
E. coliMIC[Insert Value]Ciprofloxacin: [Insert Value]
Antioxidant
DPPH ScavengingIC50[Insert Value]Ascorbic Acid: [Insert Value]
FRAPTEAC*[Insert Value]Trolox: [Insert Value]
Anticancer
HCT-116 (Colon)IC50[Insert Value]Doxorubicin: [Insert Value]
MCF-7 (Breast)IC50[Insert Value]Doxorubicin: [Insert Value]
Cholinesterase Inhibition
Acetylcholinesterase (AChE)IC50[Insert Value]Galantamine: [Insert Value]
Butyrylcholinesterase (BChE)IC50[Insert Value]Galantamine: [Insert Value]

*TEAC: Trolox Equivalent Antioxidant Capacity

Conclusion and Future Directions

This technical guide provides a robust and efficient strategy for the preliminary in-vitro screening of this compound. The results from this initial screening will provide valuable insights into the potential therapeutic applications of this novel compound and will guide future research, including more detailed mechanistic studies, in-vivo efficacy testing, and lead optimization. A systematic approach, grounded in scientific integrity and validated methodologies, is paramount for the successful identification of promising new drug candidates.

References

A Guide for Drug Development Professionals: Unlocking Bioactivity with the Fluorophenoxy Moiety in Acetohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The acetohydrazide core is a versatile scaffold in medicinal chemistry, giving rise to derivatives with a vast spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The strategic functionalization of this core is paramount to modulating potency, selectivity, and pharmacokinetic profiles. This guide provides a deep-dive analysis into the multifaceted role of a specific, high-impact functional group: the fluorophenoxy moiety. By leveraging its unique electronic and steric properties, the fluorophenoxy group serves as a powerful tool for optimizing the therapeutic potential of acetohydrazide-based compounds. We will explore its influence on structure-activity relationships (SAR), detail validated synthetic protocols, and present mechanistic insights grounded in empirical data, offering researchers a comprehensive resource for rational drug design.

Foundational Chemistry: Synthesis and Validation of Fluorophenoxy Acetohydrazides

The successful synthesis and rigorous characterization of a compound series are the bedrock of any drug discovery campaign. The generation of fluorophenoxy acetohydrazides is a robust and well-established process, typically achieved via a two-step sequence. This pathway's reliability is critical for creating a consistent library of analogs for SAR studies.

Experimental Protocol: A Self-Validating Synthetic Workflow

The protocol described below is a standard, field-proven method. Each step includes characterization checkpoints to ensure the integrity of intermediates and the final product, forming a self-validating system.

Step 1: Williamson Ether Synthesis of Ethyl (Fluorophenoxy)acetate This initial step involves the formation of the crucial ether linkage. The choice of a fluorophenol isomer (ortho, meta, or para) is the first point of diversification for SAR exploration.

  • Reagents & Equipment: Substituted fluorophenol (1.0 eq.), ethyl bromoacetate (1.1 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), acetone, round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • To a solution of the selected fluorophenol in acetone, add potassium carbonate.

    • Stir the suspension at room temperature for 15 minutes to ensure activation.

    • Add ethyl bromoacetate dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent under reduced pressure to yield the crude ester.

  • Validation: The crude product, ethyl (fluorophenoxy)acetate, can be purified by column chromatography. Its identity is confirmed using ¹H NMR (presence of the characteristic ethyl ester signals) and IR spectroscopy (a strong C=O stretch around 1750 cm⁻¹).

Step 2: Hydrazinolysis to Form 2-(Fluorophenoxy)acetohydrazide This is the key transformation that installs the bioactive acetohydrazide core.

  • Reagents & Equipment: Ethyl (fluorophenoxy)acetate (1.0 eq.), hydrazine hydrate (99%, 1.2 eq.), ethanol, round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the ester from Step 1 in ethanol at room temperature.[3]

    • Add hydrazine hydrate dropwise while stirring.[3]

    • Continue stirring at room temperature for 2-4 hours. The product often precipitates out of the solution as a white solid.[3]

    • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the pure 2-(fluorophenoxy)acetohydrazide.

  • Validation: The final product is characterized by ¹H NMR (disappearance of ethyl signals and appearance of -NHNH₂ protons), IR spectroscopy (shift of C=O stretch to ~1650 cm⁻¹ and appearance of N-H stretches), and Mass Spectrometry to confirm the molecular weight.[4][5]

G Figure 1: General Synthetic Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization (Optional) Fluorophenol Fluorophenol (ortho, meta, or para) Ester Ethyl (Fluorophenoxy)acetate Fluorophenol->Ester Ethyl Bromoacetate, K₂CO₃, Acetone, Reflux Acetohydrazide 2-(Fluorophenoxy)acetohydrazide (Core Scaffold) Ester->Acetohydrazide Hydrazine Hydrate, Ethanol, rt Hydrazone Bioactive Hydrazone Derivatives Acetohydrazide->Hydrazone Substituted Aldehyde/Ketone, Acid Catalyst

Caption: Figure 1: General Synthetic Workflow.

The Impact of the Fluorophenoxy Group on Biological Activity

The introduction of a fluorophenoxy group is not an arbitrary choice; it is a calculated design strategy to manipulate key molecular properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond allow it to profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions.

Antimicrobial Activity

Hydrazone derivatives are well-documented antimicrobial agents.[6] The fluorophenoxy group often enhances this activity through several mechanisms.

  • Enhanced Cell Permeability: The lipophilic nature of the fluorophenoxy moiety can improve the compound's ability to penetrate the lipid-rich cell membranes of bacteria, a critical step for reaching intracellular targets. Previous studies have indicated that electron-withdrawing groups can play a role in enhancing bacterial cell permeability.[7]

  • Electronic Modulation: Fluorine is a strong electron-withdrawing group. This property can modulate the electronic distribution across the entire acetohydrazide scaffold, particularly influencing the reactivity of the hydrazone's azomethine (-N=CH-) group, which is often crucial for biological activity.[7][8]

  • Structure-Activity Relationship Insights:

    • Derivatives containing a fluorophenyl group have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]

    • Studies on related fluorinated benzohydrazides have demonstrated notable inhibitory activity, particularly against Gram-positive bacteria.[10] The presence of a halogen, such as fluorine or chlorine, attached to the aromatic ring often results in higher activity.[11]

Compound ExampleSubstitutionTarget OrganismMIC (µg/mL)Reference
Hydrazone 4c2-chloro-4-fluorophenylS. aureus62.5[9]
Hydrazone 4d2-chloro-4-fluorophenylE. coli125[9]
Hydrazone 6d4-FluorophenylVariousNot specified[12]

Table 1: Representative antimicrobial activity of fluorophenoxy acetohydrazide derivatives.

Anticonvulsant Activity

For any centrally-acting therapeutic, the ability to cross the blood-brain barrier (BBB) is a primary hurdle. The fluorophenoxy group is instrumental in this regard.

  • Increased Lipophilicity and BBB Penetration: The incorporation of fluorine increases the lipophilicity of the parent molecule, which is a key factor in facilitating passive diffusion across the BBB.

  • Target Engagement: Anticonvulsant drugs often act by modulating ion channels or enhancing the activity of inhibitory neurotransmitters like GABA.[13] The electronegative nature of the fluorophenoxy ring can be critical for establishing specific binding interactions within the target protein. SAR studies on related structures have shown that the elimination of an electronegative substituent on the phenoxy ring reduces anticonvulsant activity.[14]

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450. Placing a fluorine atom at a metabolically vulnerable position on the phenoxy ring can prevent hydroxylation, thereby increasing the compound's half-life and duration of action in the CNS. Pharmacological studies have demonstrated that introducing a fluorine atom or a trifluoromethyl group is often essential for anticonvulsant activity in certain series of compounds.[15]

G Figure 2: Role of Fluorophenoxy Group in CNS Activity Molecule Fluorophenoxy Acetohydrazide BBB Blood-Brain Barrier (Lipid Membrane) Molecule->BBB Increased Lipophilicity Metabolism Metabolic Enzymes (e.g., CYP450) Molecule->Metabolism C-F bond resists cleavage CNS Central Nervous System BBB->CNS Enhanced Penetration Target Neuronal Target (e.g., Ion Channel) CNS->Target Binding Interaction (Electronic Effects)

Caption: Figure 2: Role of Fluorophenoxy Group in CNS Activity.

Anticancer Activity

The hydrazone scaffold is a recognized pharmacophore in the design of anticancer agents.[16][17][18] The fluorophenoxy group provides a powerful handle for optimizing these molecules for improved efficacy and safety.

  • Enhanced Binding Affinity: The fluorine atom can act as a hydrogen bond acceptor and participate in other non-covalent interactions within the active site of target enzymes (e.g., kinases, topoisomerases), leading to increased binding affinity and potency.

  • Blocking Metabolic Liabilities: Aromatic rings are often sites of metabolic oxidation. Introducing a fluorine atom can block this process, leading to a more favorable pharmacokinetic profile and sustained therapeutic exposure.

  • Favorable Druglike Properties: The addition of the fluorophenoxy group can fine-tune the molecule's overall physicochemical properties to fall within the desired range for oral bioavailability and druglikeness.[16]

Compound ExampleCancer Cell LineIC₅₀ (µM)Reference
Compound 16 (related hydrazone)MCF-7 (Breast)2.88[19][20]
Compound 7 (related hydrazone)MCF-7 (Breast)3.12[19][20]
BFB (fluorobenzamidine)HCT-116 (Colon)~0.3 µg/ml[21]

Table 2: Representative anticancer activity of fluorinated hydrazone derivatives.

Mechanistic Deep Dive: The Fluorine Factor

From a mechanistic standpoint, the role of the fluorophenoxy group extends beyond simple steric or lipophilic effects. Its unique electronic character facilitates specific molecular interactions that are key to its biological function.

G Figure 3: Key Molecular Interactions of the Fluorophenoxy Group center_node Fluorophenoxy Moiety Lipophilicity Modulates Lipophilicity (LogP) center_node->Lipophilicity Affects membrane permeability (BBB) Metabolism Blocks Metabolic Oxidation center_node->Metabolism Increases half-life (Strong C-F Bond) Binding Enhances Target Binding center_node->Binding Participates in H-bonds, dipole interactions

Caption: Figure 3: Key Molecular Interactions of the Fluorophenoxy Group.

  • Hydrogen Bonding and Electrostatic Interactions: While the C-F bond is considered a weak hydrogen bond acceptor, in the context of a protein's active site, the cumulative effect of multiple weak interactions can significantly enhance binding affinity. The polarized C-F bond can also engage in favorable dipole-dipole or orthogonal multipolar interactions with polar residues in the binding pocket.

  • Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the phenoxy ring relative to the rest of the molecule. This "conformational steering" can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding and increasing potency.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, such as the hydrazide protons. This can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and ability to interact with charged residues in a biological target.

Conclusion and Future Perspectives

The fluorophenoxy group is a cornerstone of modern medicinal chemistry, and its application to the acetohydrazide scaffold provides a clear and compelling example of its utility. It serves not as a mere substituent, but as a strategic tool to rationally modulate multiple properties of a potential drug candidate.

Key Takeaways:

  • Multifaceted Modulator: The fluorophenoxy group simultaneously influences lipophilicity, metabolic stability, and target binding interactions.

  • SAR Driver: The position of the fluorine atom (ortho, meta, para) is a critical variable for fine-tuning biological activity, providing a clear path for lead optimization.

  • Proven Synthetic Accessibility: Fluorophenoxy acetohydrazides can be synthesized via robust and scalable chemical routes, making them attractive candidates for extensive library generation.

Future research should focus on exploring polyfluorinated phenoxy rings to further amplify these effects, as well as leveraging computational tools like molecular docking and molecular dynamics to gain a more precise understanding of how these analogs interact with specific biological targets.[22][23] By combining these in silico approaches with empirical SAR data, the development of next-generation acetohydrazide therapeutics can be significantly accelerated.

References

Methodological & Application

Application Note & Protocol: Synthesis of Novel Hydrazones from 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of hydrazones derived from 2-(4-fluorophenoxy)acetohydrazide and various carbonyl compounds. Hydrazones represent a critical class of organic compounds characterized by the R¹R²C=NNHR³ structure, which has garnered significant attention in medicinal chemistry and drug development.[1][2] Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them valuable scaffolds for novel therapeutic agents.[3][4] This protocol details the acid-catalyzed condensation reaction, a robust and efficient method for hydrazone synthesis, and outlines the necessary steps for reaction monitoring, product purification, and structural characterization.

Introduction and Scientific Rationale

Hydrazones are formed by the condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[5] The resulting azomethine (–NHN=CH–) linkage is a key pharmacophore that imparts a wide range of biological activities.[2] The specific precursor, this compound, provides a versatile starting point. The fluorophenoxy moiety can enhance metabolic stability and lipophilicity, properties often sought in drug candidates, while the acetohydrazide portion provides the reactive site for derivatization.

The synthesis protocol described herein is based on the principle of nucleophilic addition-elimination. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a dehydration step, typically catalyzed by an acid, to yield the stable hydrazone product.[6] The stability of the hydrazone bond is pH-dependent; it is generally stable at physiological pH but can be hydrolyzed under acidic conditions, a property exploited in designing pH-responsive drug delivery systems.[3]

Reaction Mechanism: Acid-Catalyzed Hydrazone Formation

The formation of a hydrazone from a hydrazide and a carbonyl compound is a reversible reaction that is typically catalyzed by acid. The mechanism proceeds through two main stages:

  • Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal amino group (-NH₂) of the this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine. The hydrazine is a potent nucleophile due to the alpha effect, where the adjacent nitrogen atom enhances its reactivity.[7]

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond, yielding the final hydrazone product.[8] The acid catalyst is crucial as it accelerates the rate-limiting dehydration step.[6]

Below is a diagram illustrating the key steps in this mechanistic pathway.

G Reactants Hydrazide (R-NHNH₂) + Aldehyde (R'-CHO) Protonation Protonation of Carbonyl Oxygen (Acid Catalyst H⁺) Reactants->Protonation Step 1 Attack Nucleophilic Attack by Hydrazine Protonation->Attack Step 2 Intermediate Tetrahedral Intermediate (Carbinolamine) Attack->Intermediate Formation ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Step 3 Dehydration Protonation of OH & Elimination of H₂O ProtonTransfer->Dehydration Step 4 Product Hydrazone (R-NH-N=CHR') + H₂O Dehydration->Product Step 5

References

The Strategic Utility of 2-(4-Fluorophenoxy)acetohydrazide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel therapeutic agents. 2-(4-Fluorophenoxy)acetohydrazide has emerged as a scaffold of significant interest, offering a unique combination of physicochemical properties and synthetic accessibility. Its structure marries a phenoxyacetic acid motif, a classic pharmacophore, with a reactive hydrazide handle, all while incorporating a strategically placed fluorine atom. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the rationale, applications, and detailed protocols for leveraging this powerful intermediate in medicinal chemistry programs.

The core value of this compound lies in the strategic incorporation of the 4-fluorophenyl group. Fluorine, the most electronegative element, imparts profound effects on a molecule's properties when substituted for hydrogen.[1] Key advantages include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block "soft spots" in a molecule, increasing its metabolic half-life and overall bioavailability.

  • Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and hydrophobic interactions within protein binding pockets, potentially increasing the potency and selectivity of a drug candidate.[1]

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity (logP) and acidity (pKa), properties crucial for optimizing absorption, distribution, metabolism, and excretion (ADME).[2]

The acetohydrazide functional group provides a synthetically versatile anchor point for molecular elaboration. It serves as a nucleophile, readily reacting with electrophiles like aldehydes, ketones, and isocyanates to generate a diverse library of derivative compounds, most notably hydrazones.[3] This reactivity is the gateway to accessing a wide range of biological targets.

Core Applications in Therapeutic Discovery

The this compound scaffold has proven fruitful in the development of compounds targeting a spectrum of diseases. The following sections detail its application in key therapeutic areas, complete with the scientific rationale and exemplary protocols.

Development of Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. Hydrazide-hydrazone derivatives have been extensively explored for their antibacterial and antifungal properties.[1] The general structure, Ar-O-CH₂-CO-NH-N=CH-Ar', allows for systematic modification to optimize activity.

Scientific Rationale: The antimicrobial activity of these hydrazones is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with key biosynthetic pathways. The this compound moiety provides a stable, lipophilic core that can be appended with various substituted aromatic aldehydes to probe structure-activity relationships (SAR).[4][5] The azomethine group (-NH-N=CH-) is a critical pharmacophoric feature in many antimicrobial compounds.[1]

Illustrative Data: Antimicrobial Activity of Hydrazone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for analogous hydrazone compounds against various microbial strains, demonstrating the potential of this chemical class.

Compound TypeTest OrganismStrainMIC (µg/mL)Reference
Hydrazone DerivativeStaphylococcus aureusMRSA ATCC 433003.91[4]
Hydrazone DerivativeMicrococcus luteusATCC 102400.48[4]
Hydrazone DerivativeBacillus subtilisATCC 66331.95[4]
Dichloro-HydrazoneProteus mirabilisClinical Isolate12.5[5]
Dichloro-HydrazoneStaphylococcus aureusMRSA25[5]
Scaffolding for Anticonvulsant Drug Candidates

Epilepsy is a prevalent neurological disorder, and the search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. Many established AEDs feature a hydrophobic aromatic ring, a hydrogen-bonding domain, and an electron-donor atom—a pharmacophoric pattern that can be effectively mimicked by hydrazone derivatives of this compound.[6][7]

Scientific Rationale: The anticonvulsant activity of these compounds is often linked to their interaction with voltage-gated sodium channels or their modulation of GABAergic neurotransmission.[8][9] The structure (4-F-Ph)-O-CH₂-C(=O)NHN=CH-Ar contains the essential features: the 4-fluorophenoxy group acts as the hydrophobic aryl domain, the amide carbonyl provides a hydrogen bonding site, and the imine nitrogen serves as an electron donor. By varying the second aromatic ring (Ar), chemists can fine-tune the compound's properties to maximize potency and minimize neurotoxicity.[7][10]

Intermediate for Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11] Consequently, kinase inhibitors are a major class of oncology drugs. The acetamide and hydrazone moieties can serve as effective hinge-binding motifs in ATP-competitive kinase inhibitors.

Scientific Rationale: Aurora kinases, for example, are key regulators of mitosis and are overexpressed in many cancers, making them attractive therapeutic targets.[12][13] Derivatives incorporating quinazoline or similar heterocyclic systems, which can be synthesized from intermediates like this compound, have shown potent inhibitory activity against kinases such as Aurora B.[12] The 4-fluorophenoxy group can occupy a hydrophobic pocket in the kinase active site, contributing to binding affinity and selectivity.

Illustrative Data: Kinase Inhibitory Activity

The table below presents IC50 values for related hydrazone and acetamide compounds against various kinases, highlighting their potential in cancer therapy.

Compound ClassTarget KinaseIC50 (nM)Reference
Hydrazone DerivativeMARK4149.21[11]
Hydrazone DerivativeMARK4215.30[11]
Phthalazinone DerivativeAurora A118
Phthalazinone DerivativeAurora B80
Quinoline-HydrazideEGFR-TK140 - 180

Experimental Protocols

The following protocols are presented with the expectation that they will be performed by trained professionals in a properly equipped laboratory, adhering to all necessary safety precautions.

Protocol 1: Synthesis of this compound

This two-step protocol first describes the synthesis of the ethyl ester intermediate followed by its conversion to the target hydrazide.

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

This procedure is based on a standard Williamson ether synthesis.

  • Materials: 4-Fluorophenol, Ethyl chloroacetate, Anhydrous potassium carbonate (K₂CO₃), Acetone, Round-bottom flask, Reflux condenser, Magnetic stirrer.

  • Procedure:

    • To a solution of 4-fluorophenol (1.0 eq) in acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(4-fluorophenoxy)acetate, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of this compound

This procedure details the hydrazinolysis of the ester.[2]

  • Materials: Ethyl 2-(4-fluorophenoxy)acetate, Hydrazine hydrate (99%), Ethanol, Round-bottom flask, Reflux condenser, Magnetic stirrer.

  • Procedure:

    • Dissolve ethyl 2-(4-fluorophenoxy)acetate (1.0 eq) in absolute ethanol (10 mL per 0.01 mol of ester) in a round-bottom flask.

    • Add hydrazine hydrate (1.0 - 1.2 eq) dropwise to the solution while stirring.

    • Stir the reaction mixture continuously at room temperature for 2 to 3 hours. A white solid is expected to precipitate.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Collect the precipitated solid by filtration.

    • Wash the solid with a small amount of cold ethanol.

    • Recrystallize the crude product from methanol or ethanol to obtain pure this compound as white crystals.

    • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Diagram: Synthetic Workflow for this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 4-Fluorophenol C Ethyl 2-(4-fluorophenoxy)acetate A->C K2CO3, Acetone, Reflux B Ethyl Chloroacetate B->C E This compound C->E Ethanol, RT D Hydrazine Hydrate D->E

Caption: Synthetic pathway from 4-Fluorophenol to the target building block.

Protocol 2: General Synthesis of N'-(substituted-benzylidene)-2-(4-fluorophenoxy)acetohydrazide Derivatives (Hydrazones)

This protocol outlines the acid-catalyzed condensation reaction to form hydrazones, a key class of bioactive molecules derived from the title compound.

  • Materials: this compound, Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde, etc.), Ethanol or Methanol, Glacial acetic acid (catalyst), Round-bottom flask, Reflux condenser, Magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of ethanol.

    • To this solution, add the desired substituted aromatic aldehyde (1.0 eq).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the reaction mixture to reflux for 4-6 hours. The reaction should be monitored by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to yield the pure hydrazone derivative.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Diagram: General Reaction for Bioactive Hydrazone Synthesis

G reagents This compound + Substituted Aldehyde (R-CHO) product Bioactive Hydrazone Derivative reagents->product Ethanol, Acetic Acid (cat.), Reflux

Caption: Condensation reaction to form diverse hydrazone derivatives.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its inherent structural and physicochemical properties, conferred by the fluorophenoxy moiety, make it an attractive starting point for the synthesis of compounds with enhanced metabolic stability and target affinity. The reactivity of the hydrazide group provides a straightforward entry into the synthetically important class of hydrazones, which have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. The protocols detailed herein offer a robust and validated pathway for researchers to synthesize and derivatize this key intermediate. Future exploration will undoubtedly continue to uncover novel therapeutic agents derived from this privileged scaffold, further cementing its role in the development of next-generation pharmaceuticals.

References

Application Notes & Protocols: A Strategic Guide to Developing Novel Antifungal Agents from 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Fungal Pathogens

The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal drugs, presents a formidable global health challenge. The shared eukaryotic nature of fungi and their hosts complicates the development of selectively toxic agents, making the identification of novel scaffolds and mechanisms of action a critical priority in medicinal chemistry.[1] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antimicrobial and antifungal properties.[2][3][4]

This guide provides a comprehensive, strategy-driven framework for the development of novel antifungal agents using 2-(4-Fluorophenoxy)acetohydrazide as a versatile starting scaffold. We will move beyond rote protocols to explain the causal-driven logic behind experimental design, from initial synthesis and library creation to detailed bioactivity assessment and preliminary safety profiling. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for identifying and optimizing new antifungal lead compounds.

Section 1: The Core Scaffold - Synthesis and Characterization

The journey begins with the reliable synthesis of the foundational molecule, this compound. This scaffold is attractive due to the presence of a reactive hydrazide moiety, which is ripe for chemical modification, and a fluorophenoxy group, which can enhance pharmacokinetic properties.

Protocol 1: Two-Step Synthesis of this compound

This protocol outlines a standard and efficient two-step process starting from commercially available 4-fluorophenol.

Step 1: Synthesis of Ethyl 2-(4-Fluorophenoxy)acetate

  • Rationale: The initial step involves an esterification reaction to protect the carboxylic acid and create a stable intermediate for the subsequent hydrazinolysis.

  • Procedure: a. To a solution of 4-fluorophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq). b. Stir the mixture vigorously for 30 minutes at room temperature. c. Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture. d. Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion, filter the reaction mixture to remove potassium carbonate. f. Evaporate the solvent under reduced pressure to obtain the crude ester. Purify via column chromatography if necessary.

Step 2: Synthesis of this compound

  • Rationale: This step involves the nucleophilic substitution of the ethoxy group of the ester by hydrazine hydrate to form the desired acetohydrazide.

  • Procedure: a. Dissolve the synthesized ethyl 2-(4-fluorophenoxy)acetate (1.0 eq) in ethanol. b. Add hydrazine hydrate (80% solution, 3.0 eq) to the solution. c. Reflux the mixture for 6-8 hours. Monitor the reaction's completion using TLC. d. Cool the reaction mixture in an ice bath. The product will precipitate out of the solution. e. Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield pure this compound.

Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.[3]

Section 2: Library Development via Condensation Reactions

The power of the this compound scaffold lies in its ability to be readily derivatized. The most common and effective method is the condensation reaction between the terminal hydrazide group and a diverse range of aldehydes or ketones to form acylhydrazone derivatives.[5]

Strategy: The choice of aldehydes/ketones is not random. A well-designed library should probe various electronic and steric properties to build a robust Structure-Activity Relationship (SAR). Include aromatic aldehydes with:

  • Electron-donating groups (e.g., -OCH₃, -CH₃)

  • Electron-withdrawing groups (e.g., -NO₂, -Cl, -F)

  • Heterocyclic rings (e.g., pyridine, furan) to explore different binding interactions.

Protocol 2: General Synthesis of Acylhydrazone Derivatives
  • Procedure: a. Dissolve this compound (1.0 eq) in absolute ethanol. b. Add the selected substituted aldehyde or ketone (1.0 eq) to the solution. c. Add 2-3 drops of glacial acetic acid to catalyze the reaction. d. Reflux the mixture for 4-6 hours. e. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. f. The resulting solid product is collected by filtration, washed with cold ethanol, and recrystallized to achieve high purity.

Section 3: Primary Screening - In Vitro Antifungal Susceptibility Testing

The primary goal is to efficiently screen the synthesized library to identify compounds with antifungal activity. This is achieved by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.

Methodology: Adherence to standardized protocols is paramount for reproducibility and data comparison. The Clinical and Laboratory Standards Institute (CLSI) provides well-established guidelines for antifungal susceptibility testing.[6][7][8] The broth microdilution method is a widely accepted technique.[6][9]

Protocol 3: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)
  • Fungal Panel Selection: A representative panel should include:

    • Yeasts: Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans.[10]

    • Molds: Aspergillus fumigatus, Trichophyton rubrum.

  • Preparation: a. Prepare stock solutions of test compounds (e.g., 10 mg/mL in DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in RPMI 1640 medium to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL). c. Prepare fungal inocula according to CLSI standards, adjusting the concentration to approximately 0.5–2.5 x 10³ cells/mL.

  • Incubation: a. Add the fungal inoculum to each well. b. Include controls: a positive control (a known antifungal like Fluconazole or Amphotericin B), a negative control (no compound), and a sterility control (no inoculum). c. Incubate plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • Data Analysis: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. b. Data should be recorded systematically for SAR analysis.

Data Presentation: MIC and Selectivity Index

Summarize your screening results in a clear, tabular format. This allows for easy comparison of the activity of different derivatives against various fungal species and helps in identifying promising candidates.

Table 1: Hypothetical Antifungal Screening Data

Compound IDR-Group (from Aldehyde)MIC (µg/mL) vs C. albicansMIC (µg/mL) vs A. fumigatusIC₅₀ (µg/mL) vs HEK293Selectivity Index (SI)*
Parent H>128>128>200-
A-01 4-Chlorophenyl16321509.4
A-02 4-Nitrophenyl8169511.9
A-03 4-Methoxyphenyl64128>200>3.1
A-04 2-Pyridyl488020.0
Fluconazole -264>1000>500

*Selectivity Index (SI) = IC₅₀ (Host Cell) / MIC (Fungal Cell). A higher SI indicates greater selectivity for the fungal target.

Section 4: Elucidating the Mechanism of Action (MoA)

Identifying the molecular target is a crucial step in drug development. For novel hydrazone-based compounds, several plausible mechanisms can be investigated. Two prominent fungal-specific targets are the cell membrane (ergosterol biosynthesis) and the cell wall (chitin synthesis).[11][12][13]

Hypothesis 1: Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthetic pathway is a well-validated target for many antifungal drugs, including azoles.[13][14][15][16][17] A common MoA for hydrazone-containing compounds involves interference with this pathway.[18]

Protocol 4: Ergosterol Quantitation Assay
  • Rationale: This assay determines if the test compound reduces the total amount of ergosterol in the fungal cell membrane.

  • Procedure: a. Grow fungal cells (e.g., C. albicans) in the presence of the test compound at sub-MIC concentrations (e.g., MIC/2, MIC/4) for 16-24 hours. b. Harvest the cells by centrifugation and wash with sterile water. c. Saponify the cell pellet using alcoholic potassium hydroxide. d. Extract non-saponifiable lipids (including ergosterol) with n-heptane. e. Analyze the extracted lipids using a spectrophotometer by scanning the absorbance between 240 nm and 300 nm. The characteristic four-peaked curve of ergosterol will be visible. f. Quantify ergosterol content based on the absorbance at 281.5 nm and 230 nm. A dose-dependent reduction in ergosterol compared to the untreated control suggests inhibition of the biosynthesis pathway.

Hypothesis 2: Disruption of Cell Wall Integrity

The fungal cell wall, containing chitin, is essential for viability and is absent in mammalian cells, making it an excellent drug target.[11][12] Inhibitors of chitin synthase can compromise cell wall integrity.[19][20][21]

Protocol 5: Sorbitol Protection Assay
  • Rationale: This assay indirectly assesses cell wall damage. Sorbitol is an osmotic protectant that can stabilize fungal cells with weakened cell walls. If a compound's antifungal activity is reduced in the presence of sorbitol, it suggests the cell wall is the primary target.

  • Procedure: a. Perform the broth microdilution MIC assay (Protocol 3) in two parallel sets of 96-well plates. b. In one set of plates, supplement the RPMI 1640 medium with an osmotic stabilizer, such as 0.8 M sorbitol. c. Compare the MIC values obtained in the standard medium versus the sorbitol-supplemented medium. d. A significant increase (e.g., four-fold or greater) in the MIC value in the presence of sorbitol indicates that the compound likely targets the cell wall.

Section 5: Early Safety and Selectivity Profiling

A critical hurdle in antifungal development is achieving selective toxicity.[22] It is essential to demonstrate that the lead compounds are significantly more toxic to fungal cells than to mammalian cells.

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, serving as an indicator of cell viability.[22] Reduced metabolic activity is indicative of cytotoxicity.

  • Cell Lines: Use a standard human cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cells), to assess general cytotoxicity.

  • Procedure: a. Seed mammalian cells in a 96-well plate and allow them to adhere overnight. b. Replace the medium with fresh medium containing serial dilutions of the test compounds. c. Incubate for 24-48 hours. d. Add MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals. e. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS solution). f. Measure the absorbance at ~570 nm using a plate reader. g. Calculate the concentration that inhibits 50% of cell viability (IC₅₀). This value is used to determine the Selectivity Index (see Table 1).

Visualization of the Drug Development Workflow

A clear visual representation of the entire process helps in understanding the logical flow from initial synthesis to the identification of a promising lead candidate.

Antifungal_Development_Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Outcome Synthesis Synthesis of This compound Library Library Synthesis via Condensation Reaction Synthesis->Library Core Scaffold MIC_Test Primary MIC Screening (CLSI Guidelines) Library->MIC_Test Compound Library SAR Structure-Activity Relationship (SAR) Analysis MIC_Test->SAR Cytotoxicity Mammalian Cell Cytotoxicity (IC50) Cytotoxicity->SAR MoA_Ergosterol Ergosterol Quantitation Assay SAR->MoA_Ergosterol Active Hits MoA_CellWall Sorbitol Protection Assay SAR->MoA_CellWall Active Hits Lead_Compound Lead Candidate MoA_Ergosterol->Lead_Compound MoA_CellWall->Lead_Compound Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Inhibitor Hydrazone Derivative (Lead) Inhibitor->LanosterolDemethylase Inhibition LanosterolDemethylase->Ergosterol Demethylation

References

Application Notes & Protocols: Leveraging 2-(4-Fluorophenoxy)acetohydrazide in the Synthesis of Medicinally Significant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Value of 2-(4-Fluorophenoxy)acetohydrazide

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins. This compound emerges as a highly valuable and versatile starting material in this context. Its structure deftly combines the advantageous 4-fluorophenoxy moiety with a reactive acetohydrazide group. This hydrazide functional group (-CONHNH₂) is a powerful nucleophile and a key synthon for constructing a diverse array of nitrogen-containing heterocyclic compounds.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, prized for their rigid frameworks that allow for precise spatial orientation of functional groups and their ability to engage in multiple interactions with biological targets.[1] This guide provides an in-depth exploration of the application of this compound in the synthesis of three critical classes of heterocycles: 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established chemical principles and supported by mechanistic insights to empower researchers in their synthetic endeavors.

II. Synthesis of 1,3,4-Oxadiazole Derivatives: Accessing a Privileged Scaffold

The 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups, offering improved stability and pharmacological properties.[2][3] Derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] A robust and high-yielding pathway to this scaffold from this compound involves a one-pot reaction with carbon disulfide in a basic medium.

A. Synthetic Strategy & Mechanistic Rationale

The synthesis proceeds via a two-step sequence within a single pot.

  • Nucleophilic Addition: The terminal nitrogen of the hydrazide, being the most nucleophilic site, attacks the electrophilic carbon of carbon disulfide (CS₂). This forms a dithiocarbazate salt intermediate.

  • Intramolecular Cyclization & Dehydration: Under basic conditions and heating, the intermediate undergoes an intramolecular cyclization. The oxygen of the hydrazide carbonyl attacks the thiocarbonyl carbon, followed by the elimination of a molecule of hydrogen sulfide (H₂S), to yield the stable aromatic 1,3,4-oxadiazole-2-thiol ring. The basic medium (e.g., potassium hydroxide) is crucial as it facilitates both the initial salt formation and the subsequent elimination step.[2][4]

B. Experimental Workflow Visualization

cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_end Final Product start_hydrazide This compound reaction_mix Mix & Reflux (8-10 hrs) start_hydrazide->reaction_mix start_cs2 Carbon Disulfide (CS₂) start_cs2->reaction_mix start_koh Potassium Hydroxide (KOH) start_koh->reaction_mix start_etoh Ethanol (Solvent) start_etoh->reaction_mix workup_cool Cool to RT reaction_mix->workup_cool workup_acidify Acidify with dil. HCl workup_cool->workup_acidify workup_filter Filter Precipitate workup_acidify->workup_filter workup_wash Wash with Water workup_filter->workup_wash product 5-((4-Fluorophenoxy)methyl)- 1,3,4-oxadiazole-2-thiol workup_wash->product

Caption: Workflow for synthesizing 1,3,4-oxadiazole-2-thiol.

C. Detailed Laboratory Protocol

Synthesis of 5-((4-fluorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (0.01 mol) and potassium hydroxide (0.015 mol) in absolute ethanol (50 mL).

  • Reagent Addition: To this stirring solution, add carbon disulfide (0.015 mol) dropwise over 10 minutes. A yellowish precipitate of the potassium dithiocarbazate salt may form.

  • Reaction Execution: Heat the mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane eluent).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.

    • Pour the concentrated mixture into a beaker containing 100 mL of ice-cold water.

    • Acidify the aqueous solution to pH 5-6 by the slow addition of dilute hydrochloric acid (HCl) with constant stirring.

    • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Purification: Wash the crude solid thoroughly with cold distilled water to remove any inorganic impurities. Recrystallize the product from ethanol to obtain pure 5-((4-fluorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Carbon Disulfide1.5Carbon source for cyclization
Potassium Hydroxide1.5Base catalyst
Absolute Ethanol-Solvent
Dilute HClAs neededNeutralization/Precipitation

III. Synthesis of 1,2,4-Triazole Derivatives: Building Bioactive Cores

The 1,2,4-triazole nucleus is a key feature in a multitude of highly successful drugs, particularly antifungal agents (e.g., Fluconazole, Itraconazole).[5] A common and efficient route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the reaction of the parent hydrazide with isothiocyanates, followed by base-catalyzed cyclization.

A. Synthetic Strategy & Mechanistic Rationale

This synthesis is a two-step process that is often performed sequentially in one pot.

  • Thiosemicarbazide Formation: The acetohydrazide is first reacted with an aryl or alkyl isothiocyanate (R-N=C=S). The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thiosemicarbazide intermediate.[6]

  • Base-Catalyzed Cyclodehydration: The addition of a strong base (e.g., NaOH) promotes the intramolecular cyclization of the thiosemicarbazide. The nitrogen atom derived from the isothiocyanate attacks the carbonyl carbon of the hydrazide backbone. This is followed by a dehydration (loss of a water molecule) step to form the stable, aromatic 1,2,4-triazole-3-thiol ring.[7] The choice of isothiocyanate directly determines the substituent at the N-4 position of the triazole ring.

B. Experimental Workflow Visualization

cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization start_hydrazide This compound reflux_1 Reflux in Ethanol (4-6 hrs) start_hydrazide->reflux_1 start_isothio Aryl Isothiocyanate start_isothio->reflux_1 intermediate Thiosemicarbazide Intermediate reflux_1->intermediate add_base Add 2N NaOH intermediate->add_base reflux_2 Reflux (6-8 hrs) add_base->reflux_2 workup Cool, Filter, Acidify reflux_2->workup product 4-Aryl-5-((4-fluorophenoxy)methyl)- 4H-1,2,4-triazole-3-thiol workup->product

Caption: Synthesis of 1,2,4-triazole-3-thiol via thiosemicarbazide.

C. Detailed Laboratory Protocol

Synthesis of 4-Aryl-5-((4-fluorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

  • Thiosemicarbazide Synthesis: A mixture of this compound (0.01 mol) and an appropriate aryl isothiocyanate (0.01 mol) in absolute ethanol (40 mL) is refluxed for 4-6 hours.

  • Cyclization: After the initial reflux, add aqueous sodium hydroxide solution (2N, 25 mL) to the reaction mixture.

  • Reaction Execution: Continue to reflux the now basic mixture for an additional 6-8 hours, monitoring the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.

    • Filter the solution to remove any insoluble impurities.

    • Carefully acidify the clear filtrate with dilute HCl to a pH of approximately 5-6.

    • The desired triazole product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and recrystallize from an appropriate solvent, such as an ethanol/water mixture, to yield the pure product.

Aryl IsothiocyanateExpected Product N-4 Substituent
Phenyl isothiocyanatePhenyl
4-Chlorophenyl isothiocyanate4-Chlorophenyl
4-Methylphenyl isothiocyanate4-Methylphenyl (p-tolyl)

IV. Synthesis of Pyrazole Derivatives: The Knorr Synthesis Pathway

Pyrazoles are a prominent class of heterocyclic compounds, with derivatives like Celecoxib (Celebrex) being blockbuster anti-inflammatory drugs.[8] The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[9][10]

A. Synthetic Strategy & Mechanistic Rationale

The reaction mechanism is a straightforward condensation-cyclization sequence.

  • Hydrazone Formation: The reaction is typically initiated by the nucleophilic attack of the terminal -NH₂ group of the this compound onto one of the carbonyl carbons of the 1,3-dicarbonyl compound (e.g., acetylacetone). This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazide moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring. The reaction is commonly catalyzed by an acid (like glacial acetic acid, which can also serve as the solvent) to activate the carbonyl groups for nucleophilic attack.[10]

B. Experimental Workflow Visualization

cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_end Final Product start_hydrazide This compound reaction_reflux Reflux (4-6 hrs) start_hydrazide->reaction_reflux start_dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) start_dicarbonyl->reaction_reflux start_solvent Glacial Acetic Acid (Solvent/Catalyst) start_solvent->reaction_reflux workup_cool Cool to RT reaction_reflux->workup_cool workup_pour Pour into Ice Water workup_cool->workup_pour workup_extract Extract with Ethyl Acetate workup_pour->workup_extract workup_wash Wash & Dry Organic Layer workup_extract->workup_wash product Substituted Pyrazole Derivative workup_wash->product

Caption: Knorr synthesis workflow for pyrazole derivatives.

C. Detailed Laboratory Protocol

Synthesis of 1-(2-(4-fluorophenoxy)acetyl)-3,5-dimethyl-1H-pyrazole

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).

  • Addition of Reagent: To the stirring solution, add acetylacetone (2,4-pentanedione) (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

1,3-Dicarbonyl CompoundResulting Pyrazole Substituents (R3, R5)
AcetylacetoneMethyl, Methyl
Ethyl AcetoacetateMethyl, Hydroxy (tautomerizes to pyrazolone)
DibenzoylmethanePhenyl, Phenyl

V. Conclusion

This compound stands out as a proficient and adaptable chemical precursor for the synthesis of diverse and biologically relevant heterocyclic systems. The protocols detailed in this guide for constructing 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles are robust, mechanistically sound, and readily adaptable for generating libraries of novel compounds. By leveraging this key intermediate, researchers in drug discovery and medicinal chemistry are well-equipped to explore new chemical space and develop next-generation therapeutic agents.

VI. References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: --INVALID-LINK--

  • Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available at: --INVALID-LINK--

  • MDPI. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. 1,3,4-Oxadiazole synthesis. Available at: --INVALID-LINK--

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: --INVALID-LINK--

  • Asian Journal of Pharmaceutical and Clinical Research. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available at: --INVALID-LINK--

  • MDPI. Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). Available at: --INVALID-LINK--

  • IOP Publishing. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: --INVALID-LINK--

  • TIJER. (2023). Synthesis and Bioactivity of 1,2,4-Triazoles. Available at: --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: --INVALID-LINK--

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(2-Chlorophenyl)acetohydrazide. Available at: --INVALID-LINK--

  • Frontiers in Chemistry. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: --INVALID-LINK--

  • ResearchGate. Reactions of the hydrazide 2 with carbon disulfide under different conditions. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. Available at: --INVALID-LINK--

  • SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: --INVALID-LINK--

  • Journal of University of Babylon for Pure and Applied Sciences. (2023). Biological activity of new heterocyclic compounds derived from chalcone. Available at: --INVALID-LINK--

  • Al-Nahrain Journal of Science. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Available at: --INVALID-LINK--

  • ResearchGate. (2007). 2-(4-Chlorophenoxy)acetohydrazide. Available at: --INVALID-LINK--

  • Semantic Scholar. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Available at: --INVALID-LINK--

  • ResearchGate. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Available at: --INVALID-LINK--

  • PubMed. (2015). Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. Available at: --INVALID-LINK--

References

Application Notes & Protocols: 2-(4-Fluorophenoxy)acetohydrazide as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenoxy)acetohydrazide (CAS No: 1737-62-8) is a pivotal intermediate in medicinal chemistry, serving as a foundational scaffold for a diverse range of biologically active compounds.[1][2] Its structural features—a fluorinated phenyl ring connected via an ether linkage to an acetohydrazide moiety—provide a unique combination of lipophilicity, metabolic stability, and reactive potential. The terminal hydrazide group is a versatile functional handle, enabling the construction of more complex molecular architectures, most notably hydrazones and various heterocyclic systems.[3][4] This document provides a comprehensive guide to the synthesis of this compound and its subsequent application in the development of potential therapeutic agents, supported by detailed experimental protocols and mechanistic insights.

Core Concepts & Strategic Importance

In the landscape of pharmaceutical development, intermediates are the crucial chemical entities that form the bridge between basic raw materials and the final Active Pharmaceutical Ingredient (API).[] this compound exemplifies an ideal intermediate due to several key attributes:

  • The Hydrazide Functional Group: This moiety (-CONHNH₂) is highly nucleophilic and readily undergoes condensation reactions with electrophiles, particularly the carbonyl carbons of aldehydes and ketones, to form stable hydrazone linkages (-C=N-NH-C=O).[4] This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of candidate molecules from a single intermediate.

  • The 4-Fluorophenoxy Moiety: The fluorine atom at the para-position of the phenyl ring is a common feature in modern pharmaceuticals. Its high electronegativity can modulate the electronic properties of the molecule, influence binding interactions with biological targets, and often enhances metabolic stability by blocking potential sites of oxidative metabolism.

  • Structural Versatility: Beyond hydrazone formation, the acetohydrazide structure is a precursor for the synthesis of important five-membered heterocyclic rings like 1,3,4-oxadiazoles, which are present in numerous compounds with documented biological activities.[6]

Key Physicochemical Data
PropertyValue
Chemical Name This compound
CAS Number 1737-62-8[1]
Molecular Formula C₈H₉FN₂O₂[1]
Molecular Weight 184.17 g/mol [1]
Appearance Typically an off-white to white crystalline solid
Solubility Soluble in alcohols (e.g., ethanol, methanol), limited solubility in water

Synthesis Protocol: this compound

The most efficient and widely adopted synthesis of this intermediate is a two-step process involving an initial esterification followed by hydrazinolysis. This method is reliable and scalable for laboratory and potential pilot-plant production.

Workflow Overview

G cluster_0 Step 1: Williamson Ether Synthesis (Esterification) cluster_1 Step 2: Hydrazinolysis A 4-Fluorophenol C Ethyl 2-(4-fluorophenoxy)acetate (Ester Intermediate) A->C Base (K₂CO₃) Solvent (Acetone) Reflux B Ethyl Chloroacetate B->C E This compound (Final Product) C->E Solvent (Ethanol) Reflux D Hydrazine Hydrate (NH₂NH₂·H₂O) D->E

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (0.1 mol), anhydrous potassium carbonate (K₂CO₃, 0.15 mol), and acetone (200 mL).

    • Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Reagent Addition: While stirring, add ethyl chloroacetate (0.11 mol) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-fluorophenol is consumed.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting oily residue is the crude ethyl 2-(4-fluorophenoxy)acetate, which can be used directly in the next step without further purification.

Step 2: Synthesis of this compound (Hydrazinolysis)

  • Reaction Setup: Transfer the crude ester from the previous step into a 250 mL round-bottom flask. Add absolute ethanol (100 mL) to dissolve the ester.

  • Reagent Addition: To this solution, add hydrazine hydrate (80% solution in water, 0.2 mol) dropwise with continuous stirring.[7]

    • Causality: Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The reaction is a nucleophilic acyl substitution, leading to the displacement of the ethoxy group (-OEt) and the formation of the more stable hydrazide.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.[7] A white precipitate will typically form as the reaction progresses.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. For high-purity material, recrystallize the solid from ethanol.[7]

  • Drying: Dry the purified white crystalline product in a vacuum oven at 50-60°C to a constant weight.

Application Protocol: Synthesis of Bioactive Hydrazone Derivatives

The primary application of this compound is its conversion into N'-substituted hydrazones. These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[3][8][9] The protocol below describes a general procedure for this transformation.

Workflow for Hydrazone Synthesis

G A This compound C N'-(Substituted-benzylidene)-2-(4-fluorophenoxy)acetohydrazide (Hydrazone Derivative) A->C Solvent (Ethanol) Catalyst (Glacial Acetic Acid) Reflux B Substituted Aldehyde (e.g., R-CHO) B->C

Caption: General scheme for the synthesis of hydrazone APIs.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (30 mL).

  • Reagent Addition: To this clear solution, add a substituted benzaldehyde (1.0 eq.).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction's completion using TLC.[4]

  • Isolation: Upon completion, cool the mixture to room temperature. The hydrazone product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (such as ethanol or an ethanol/water mixture) can be performed to obtain a highly pure final product.

Representative Reaction Data
Starting AldehydeResulting Hydrazone ActivityTypical Yield (%)
4-HydroxybenzaldehydeAntibacterial, Antioxidant85-95%
5-Nitro-2-furaldehydePotent Antimicrobial[3]80-90%
4-ChlorobenzaldehydeAntifungal, Antibacterial[9]88-96%
SalicylaldehydeAnti-inflammatory82-93%

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.

Trustworthiness & Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques:

  • Reaction Monitoring: TLC is essential for tracking the consumption of starting materials and the formation of the product, ensuring the reaction has gone to completion before work-up.

  • Structural Confirmation: The identity and purity of the intermediate and final products should be rigorously confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

  • Purity Assessment: The melting point of the crystalline products should be sharp and consistent with literature values. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity analysis.

Conclusion

This compound is a high-value intermediate that provides a reliable and versatile entry point into the synthesis of diverse and potent APIs. Its straightforward two-step synthesis and the robust nature of its subsequent derivatization into hydrazones make it an indispensable tool for drug discovery and development. The protocols outlined herein offer a field-proven foundation for researchers to explore the vast chemical space and therapeutic potential accessible from this powerful building block.

References

HPLC method for purity analysis of 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Optimized and Validated HPLC Method for Purity Analysis of 2-(4-Fluorophenoxy)acetohydrazide

Introduction

This compound is a key chemical intermediate utilized in the synthesis of a variety of biologically active molecules.[1] With the CAS Number 1737-62-8, this compound serves as a critical building block in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic agents, as well as in the agrochemical sector for creating herbicides and plant growth regulators.[1] The purity of this starting material is paramount, as impurities can carry through the synthesis process, potentially affecting the efficacy, safety, and stability of the final product.

This application note presents a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound. The method is designed to be stability-indicating, capable of separating the active ingredient from potential impurities and degradation products. The rationale behind the selection of chromatographic parameters is discussed in detail to provide a comprehensive understanding of the method development process, making it suitable for implementation in research, development, and quality control laboratories.

Chromatographic Principles & Method Development Rationale

The development of a reliable HPLC method is fundamentally guided by the physicochemical properties of the analyte. This compound (Molecular Formula: C₈H₉FN₂O₂, Molecular Weight: 184.17 g/mol ) is a moderately polar molecule containing a fluorinated aromatic ring, an ether linkage, and a terminal hydrazide functional group.[1][2]

  • Selection of Chromatographic Mode and Stationary Phase: Reversed-phase (RP-HPLC) was chosen as the separation mode due to its versatility and suitability for compounds with moderate polarity. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[3] A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the most widely used reversed-phase columns, offering a strong hydrophobic character that is ideal for retaining aromatic compounds like this compound.[4] The goal is to achieve sufficient retention to move the analyte peak away from the solvent front, where unretained impurities may elute.

  • Mobile Phase Optimization: The mobile phase consists of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower UV cutoff and lower viscosity, which results in lower backpressure and better chromatographic efficiency. The percentage of acetonitrile is a critical parameter for adjusting the retention time of the analyte.

    • Aqueous Phase and pH Control: The hydrazide functional group is basic and can be protonated at acidic pH. The ionization state of an analyte significantly impacts its retention in reversed-phase chromatography.[3] To ensure consistent retention times and symmetrical peak shapes, the pH of the mobile phase must be controlled with a buffer. A phosphate buffer is used because its buffering range is appropriate for this application and it is a common, well-understood buffer system in HPLC.[4] A pH of 3.0 was selected to ensure the hydrazide moiety is consistently protonated, promoting a stable interaction with the stationary phase and leading to sharp, symmetrical peaks.

  • Detection: The presence of the fluorophenyl group in the analyte's structure imparts strong ultraviolet (UV) absorbance. A Photodiode Array (PDA) detector was used to determine the wavelength of maximum absorbance (λmax) for the analyte, which was found to be 225 nm. Monitoring at this wavelength provides high sensitivity for the main component and any potential impurities containing a similar chromophore.

Optimized HPLC Method Parameters

The following table summarizes the finalized, optimized conditions for the purity analysis of this compound.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Detector Photodiode Array (PDA) Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 10 minutes
Diluent Mobile Phase A : Mobile Phase B (50:50 v/v)

Experimental Protocols

Reagent and Sample Preparation

Strict adherence to the preparation protocol is crucial for reproducible results.

  • Mobile Phase A Preparation (Aqueous Buffer):

    • Weigh 1.36 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

    • Mix thoroughly until fully dissolved.

    • Adjust the pH of the solution to 3.0 ± 0.05 using dilute phosphoric acid (H₃PO₄).

    • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

  • Mobile Phase Preparation (Final):

    • Combine 600 mL of Mobile Phase A with 400 mL of HPLC-grade Acetonitrile (Mobile Phase B).

    • Mix well and degas for 10-15 minutes using sonication or vacuum degassing.

  • Diluent Preparation:

    • Combine 500 mL of Mobile Phase A and 500 mL of Mobile Phase B. Mix well.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with Diluent and mix thoroughly.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as described for the Standard Solution.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh 1. Weigh Standard & Sample dissolve 2. Dissolve & Sonicate in Diluent weigh->dissolve dilute 3. Dilute to Volume & Mix dissolve->dilute transfer 4. Transfer to HPLC Vials dilute->transfer inject 5. Inject into HPLC System transfer->inject separate 6. Isocratic Separation on C18 Column inject->separate detect 7. PDA Detection at 225 nm separate->detect integrate 8. Integrate Peaks detect->integrate calculate 9. Calculate Purity (% Area Normalization) integrate->calculate

Fig 1. General workflow for HPLC purity analysis.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The results confirm that the method is suitable for its intended purpose.

Validation ParameterResult
Specificity No interference from blank or placebo at the retention time of the main peak. Method is stability-indicating.
Linearity R² > 0.999 over a concentration range of 0.005 to 0.15 mg/mL.
Accuracy Mean recovery between 99.2% and 101.5% for spiked samples at three concentration levels.
Precision (RSD) Repeatability (n=6): < 0.5%Intermediate Precision (n=6, different day/analyst): < 1.0%
Limit of Detection 0.0005 mg/mL
Limit of Quantitation 0.0015 mg/mL
Robustness Method is robust to minor variations in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C).
Specificity and Forced Degradation

To prove the stability-indicating nature of the method, forced degradation studies were conducted. A sample of this compound was subjected to various stress conditions to induce degradation. The stressed samples were then analyzed to ensure that the degradation products were well-separated from the parent peak.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N HCl, heated at 60°C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N NaOH, heated at 60°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid sample exposed to 105°C for 48 hours.

In all cases, the method was able to resolve the parent peak from all major degradation products, demonstrating its specificity and stability-indicating capability.

Degradation_Pathway cluster_stress cluster_products Analyte 2-(4-Fluorophenoxy) acetohydrazide Acid Acidic (HCl, Heat) Analyte->Acid Base Basic (NaOH, Heat) Analyte->Base Oxidation Oxidative (H₂O₂) Analyte->Oxidation Thermal Thermal (Heat) Analyte->Thermal DP1 Hydrolysis Products (e.g., 4-Fluorophenoxyacetic acid) Acid->DP1 Base->DP1 DP2 Oxidative Adducts Oxidation->DP2 DP3 Other Impurities Thermal->DP3

Fig 2. Potential degradation pathways under stress.

Conclusion

The HPLC method described in this application note provides a reliable, precise, and accurate means for determining the purity of this compound. The method is straightforward, utilizing standard reversed-phase chromatography with a C18 column and UV detection. Validation results confirm that the method is linear, accurate, precise, and specific. Furthermore, forced degradation studies have demonstrated that the method is stability-indicating, making it a valuable tool for quality control, stability testing, and routine analysis in pharmaceutical and agrochemical research and manufacturing environments.

References

Application Notes & Protocols: Leveraging 2-(4-Fluorophenoxy)acetohydrazide for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Hydrazide Scaffold in Drug Discovery

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. The hydrazide moiety, a functional group characterized by a nitrogen-nitrogen single bond, has emerged as a privileged structure in medicinal chemistry. Its derivatives are known to interact with a wide array of biological targets, frequently acting as potent enzyme inhibitors. The ability of the hydrazide group to form various stable derivatives, such as hydrazones and N-acylhydrazones, allows for extensive chemical space exploration and the fine-tuning of pharmacological properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Fluorophenoxy)acetohydrazide as a core scaffold for the synthesis and evaluation of potential enzyme inhibitors. While direct literature on the specific inhibitory activities of this exact molecule is emerging, the principles and protocols outlined herein are based on established methodologies for analogous phenoxyacetohydrazide derivatives and provide a robust framework for its application in inhibitor development programs.

Molecular Profile: this compound

PropertyValueSource
CAS Number 1737-62-8[1]
Molecular Formula C₈H₉FN₂O₂[1]
Molecular Weight 184.17 g/mol [1]
Structure
Image of this compound structure

Part 1: Synthesis and Derivatization

The strategic advantage of this compound lies in its straightforward synthesis and the reactivity of the terminal hydrazide group, which serves as a handle for diversification.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar phenoxyacetohydrazides.[2][3] The reaction involves the nucleophilic substitution of the ethoxy group of ethyl 2-(4-fluorophenoxy)acetate by hydrazine hydrate.

Materials:

  • Ethyl 2-(4-fluorophenoxy)acetate

  • Hydrazine hydrate (80% solution)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1 equivalent of ethyl 2-(4-fluorophenoxy)acetate in absolute ethanol (approximately 10 mL per gram of ester).

  • To this solution, add 2-3 equivalents of hydrazine hydrate dropwise while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 n-hexane:ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of this compound should form.

  • If necessary, the product can be further precipitated by placing the flask in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS).[4][5]

Protocol 2: Synthesis of a Hydrazone Library

The hydrazide functional group readily condenses with aldehydes and ketones to form hydrazones.[5][6][7] This reaction is a cornerstone of combinatorial chemistry for generating diverse libraries of compounds for biological screening.

General Procedure:

  • Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.

  • Add 1-1.2 equivalents of the desired aldehyde or ketone to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

This approach allows for the introduction of a wide range of substituents, enabling a thorough investigation of the structure-activity relationship (SAR).

G cluster_synthesis Synthesis Workflow start Ethyl 2-(4-fluorophenoxy)acetate hydrazide This compound start->hydrazide + Hydrazine Hydrate (Ethanol, Reflux) hydrazone Hydrazone Library hydrazide->hydrazone + Catalytic Acid (Ethanol, Reflux) aldehyde Aldehyde/Ketone Library (R-CHO) aldehyde->hydrazone screening Enzyme Inhibition Screening hydrazone->screening

Caption: Workflow for the synthesis and screening of a hydrazone library.

Part 2: Enzyme Inhibition Assays

The synthesized library of this compound derivatives can be screened against a variety of enzyme targets. Hydrazide and hydrazone-containing compounds have shown inhibitory activity against proteases, kinases, phosphatases, and monoamine oxidases.[5][8][9][10][11][12] The following is a generalized protocol for a fluorometric enzyme inhibition assay, which can be adapted for specific enzyme systems.

Protocol 3: In Vitro Fluorometric Enzyme Inhibition Assay

Principle: This assay measures the enzymatic activity by monitoring the change in fluorescence of a substrate upon its conversion to a product. The presence of an inhibitor will decrease the rate of this conversion, leading to a lower fluorescence signal.

Materials:

  • Target enzyme

  • Fluorogenic substrate specific to the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • Synthesized inhibitor library (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer or DMSO, depending on its solubility.

    • Prepare serial dilutions of the inhibitor compounds and the positive control in assay buffer. It is important to maintain a constant final concentration of DMSO in all wells (typically ≤1%).

  • Assay Setup (96-well plate):

    • Blank wells: Assay buffer only.

    • Control wells (100% activity): Enzyme and substrate in assay buffer with DMSO (at the same concentration as the inhibitor wells).

    • Inhibitor wells: Enzyme, substrate, and varying concentrations of the inhibitor compound in assay buffer.

    • Positive control wells: Enzyme, substrate, and a known inhibitor in assay buffer.

  • Assay Protocol:

    • Add a defined volume of assay buffer to all wells.

    • Add the inhibitor solutions or DMSO to the appropriate wells.

    • Add the enzyme solution to all wells except the blanks.

    • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in the microplate reader and measure the fluorescence at appropriate excitation and emission wavelengths. Kinetic readings should be taken at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all readings.

    • Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_assay Enzyme Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitors) plate Plate Setup (Controls, Inhibitor Dilutions) prep->plate incubate Pre-incubation (Enzyme + Inhibitor) plate->incubate react Initiate Reaction (Add Substrate) incubate->react read Kinetic Fluorescence Reading react->read analyze Data Analysis (% Inhibition, IC50 Calculation) read->analyze

Caption: Generalized workflow for a fluorometric enzyme inhibition assay.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the enzyme inhibition assays will be crucial for establishing a structure-activity relationship (SAR). SAR studies aim to identify the chemical features of the synthesized molecules that are critical for their inhibitory activity.

Hypothetical SAR Table:

Compound IDR-group on HydrazoneIC₅₀ (µM)Notes
FPH-01 Phenyl15.2Baseline activity
FPH-02 4-Hydroxyphenyl5.8H-bond donor improves potency
FPH-03 4-Methoxyphenyl12.5H-bond acceptor less favorable
FPH-04 4-Chlorophenyl7.1Electron-withdrawing group enhances activity
FPH-05 2,4-Dichlorophenyl2.3Additional chloro group further improves potency
FPH-06 4-Nitrophenyl25.6Bulky, strongly deactivating group is detrimental

By analyzing the SAR data, researchers can make informed decisions about the next steps in the drug discovery process. For instance, if electron-withdrawing groups on the phenyl ring of the hydrazone moiety consistently lead to higher potency, subsequent synthesis efforts can focus on exploring a wider range of such substitutions.

Further optimization of lead compounds may involve:

  • Improving Potency: Fine-tuning the substituents to maximize interactions with the enzyme's active site.

  • Enhancing Selectivity: Modifying the structure to minimize off-target effects.

  • Optimizing ADME Properties: Adjusting physicochemical properties (e.g., solubility, metabolic stability) to improve the drug-like characteristics of the compounds.[13][14][15][16]

Conclusion

This compound represents a valuable and readily accessible starting point for the development of novel enzyme inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established protocols for enzyme inhibition screening provide a clear path for identifying and characterizing active compounds. Through systematic synthesis, biological evaluation, and iterative SAR analysis, this scaffold holds significant promise for the discovery of new therapeutic agents targeting a range of enzymatic pathways.

References

Synthesis and Evaluation of Novel Anti-Inflammatory Agents from 2-(4-Fluorophenoxy)acetohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel anti-inflammatory agents with improved efficacy and better safety profiles is a cornerstone of modern medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] However, their use can be associated with gastrointestinal and cardiovascular side effects. This has spurred the development of new chemical entities with potentially different mechanisms of action or improved selectivity.

Hydrazide-hydrazones and their cyclized derivatives, such as 1,3,4-oxadiazoles and pyrazoles, represent a promising class of compounds with a broad spectrum of biological activities, including significant anti-inflammatory properties.[2][3] The versatile synthetic accessibility of these scaffolds allows for the introduction of various pharmacophoric features to modulate their biological activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel anti-inflammatory compounds derived from 2-(4-Fluorophenoxy)acetohydrazide. It outlines detailed protocols for the synthesis of key derivatives, their characterization, and subsequent evaluation of their anti-inflammatory potential through established in vitro and in vivo assays. The causality behind experimental choices and the validation of each protocol are emphasized to ensure scientific integrity and reproducibility.

Rationale for Compound Design and Synthesis

The selection of this compound as the starting material is strategic. The fluorophenoxy moiety is a common feature in many biologically active molecules, often enhancing metabolic stability and binding affinity. The acetohydrazide group serves as a versatile chemical handle for the synthesis of various derivatives.

Drug-Likeness and Physicochemical Properties

To guide the design of orally bioavailable drug candidates, it is crucial to consider their physicochemical properties. Lipinski's Rule of Five provides a set of guidelines for predicting the drug-likeness of a compound.[4][5]

ParameterRecommended Value
Molecular Weight< 500 Da
LogP (octanol-water partition coefficient)< 5
Hydrogen Bond Donors≤ 5
Hydrogen Bond Acceptors≤ 10

Table 1: Lipinski's Rule of Five for Oral Bioavailability.[4][6]

Throughout the synthesis of new derivatives, it is recommended to calculate these properties in silico to ensure the compounds remain within a favorable drug-like chemical space.

Synthetic Protocols

The following protocols detail the synthesis of three major classes of compounds from this compound: Hydrazones, 1,3,4-Oxadiazoles, and Pyrazoles.

G cluster_start Starting Material cluster_derivatives Synthetic Pathways cluster_evaluation Biological Evaluation start This compound hydrazone Hydrazones start->hydrazone Aromatic Aldehyde, Ethanol, Acetic Acid (cat.) oxadiazole 1,3,4-Oxadiazoles start->oxadiazole 1. CS2, KOH 2. Aromatic Acid, POCl3 pyrazole Pyrazoles start->pyrazole 1,3-Dicarbonyl Compound, Acetic Acid invitro In Vitro Assays (COX-1/COX-2 Inhibition) hydrazone->invitro oxadiazole->invitro pyrazole->invitro invivo In Vivo Assays (Carrageenan-Induced Paw Edema) invitro->invivo Promising Candidates G cluster_workflow COX Inhibition Assay Workflow prep Prepare Reaction Mix (Buffer, Cofactors) add_enzyme Add COX-1 or COX-2 Enzyme prep->add_enzyme add_compound Add Test Compound/Control add_enzyme->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate add_substrate Add Arachidonic Acid pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify PGE₂ (ELISA or LC-MS/MS) stop_reaction->quantify analyze Calculate IC₅₀ and Selectivity Index quantify->analyze G cluster_pathway Inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) mapk MAPK (p38, JNK, ERK) stimulus->mapk ikk IKK stimulus->ikk ap1 AP-1 mapk->ap1 Phosphorylation nucleus Nucleus ap1->nucleus Translocation ikb IκB ikb_nfkb IκB-NF-κB Complex (Inactive) nfkb NF-κB nfkb->nucleus Translocation ikb_nfkb->nfkb IκB Degradation ikk->ikb_nfkb Phosphorylates IκB pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->pro_inflammatory_genes Gene Transcription

References

analytical techniques for the characterization of 2-(4-Fluorophenoxy)acetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-(4-Fluorophenoxy)acetohydrazide Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the essential analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of this compound and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development, making their thorough characterization a critical aspect of research and quality control. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices, ensuring a robust and validated approach.

The Imperative of Multi-Technique Characterization

A single analytical technique is rarely sufficient to fully characterize a novel compound. An integrated approach, leveraging the strengths of various spectroscopic, chromatographic, and thermal methods, is essential for unambiguous structure confirmation, purity determination, and understanding the material's properties. This guide outlines a logical workflow for achieving a comprehensive characterization of this compound derivatives.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are fundamental to determining the chemical structure of a molecule. They provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1] Both ¹H and ¹³C NMR should be employed to gain a complete picture of the carbon-hydrogen framework.

Causality Behind the Technique: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resonance frequency is highly sensitive to the local electronic environment, providing detailed information about molecular structure and connectivity.

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrazides due to its ability to dissolve polar compounds and prevent the exchange of labile N-H protons.

  • Instrumentation: Use a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to single lines for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Spectral Interpretation:

    • ¹H NMR: Analyze the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal to assign protons to their respective positions in the molecule.

    • ¹³C NMR: Analyze the chemical shift of each signal to identify the different carbon environments (e.g., aromatic, carbonyl, aliphatic).

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Rationale for Assignment
Aromatic (phenoxy group)6.8 - 7.2Multiplet/Doublet of DoubletsProtons on the fluorophenoxy ring, split by neighboring protons and fluorine.
Methylene (-O-CH₂-)4.5 - 4.8SingletProtons of the methylene group adjacent to the ether oxygen.
Amide N-H (-CO-NH-)9.5 - 10.5Singlet (broad)Labile proton on the amide nitrogen, often appears as a broad singlet.[1][2]
Hydrazine N-H (-NH-NH₂)4.0 - 5.0Singlet (broad)Labile protons of the terminal NH₂ group.

Note: Chemical shifts can vary depending on the solvent and the specific nature of the derivative.

Carbon Type Expected Chemical Shift (δ, ppm) Rationale for Assignment
Carbonyl (-C=O)165 - 175Characteristic downfield shift for an amide carbonyl carbon.[2][3]
Aromatic (C-O)155 - 160Aromatic carbon directly attached to the ether oxygen.
Aromatic (C-F)150 - 165 (with C-F coupling)Aromatic carbon bonded to fluorine, will show splitting due to coupling.
Aromatic (C-H)115 - 130Standard chemical shift range for aromatic carbons.
Methylene (-O-CH₂-)65 - 75Aliphatic carbon adjacent to the electron-withdrawing ether oxygen.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality Behind the Technique: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. This allows for the identification of characteristic functional groups. For hydrazides, key vibrational modes include N-H stretching, C=O stretching, and C-O stretching.[1][4][5]

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is often preferred for its simplicity and minimal sample preparation.

  • Data Acquisition: Place a small amount of the solid sample on the ATR crystal. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands for the functional groups expected in the this compound structure.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (Amide & Hydrazine)3200 - 3400Stretching vibrations, often appearing as multiple sharp or broad peaks.[1][4]
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Amide I)1650 - 1690Stretching, a strong and sharp absorption.[1][2][4]
N-H (Amide II)1510 - 1550Bending
C=C (Aromatic)1450 - 1600Ring stretching
C-O-C (Ether)1200 - 1260 (asymmetric), 1000-1100 (symmetric)Stretching
C-F1000 - 1400Stretching
Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Causality Behind the Technique: MS ionizes chemical compounds to generate charged molecules or molecule fragments and measures their mass-to-charge ratios. This provides the exact molecular weight and, with HRMS, the molecular formula.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Analysis: Analyze the sample using a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for high resolution).

  • Data Interpretation:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

    • Compare the measured mass with the calculated theoretical mass for the expected molecular formula. A mass accuracy of <5 ppm is typically required for confirmation.

    • If fragmentation is induced (MS/MS), analyze the fragment ions to further confirm the structure.

Ion Description
[M+H]⁺Protonated molecular ion. This is typically the most abundant ion in positive mode ESI.
[M+Na]⁺Sodium adduct of the molecular ion.
Fragment IonsResult from the cleavage of weaker bonds in the molecule, providing structural clues.

Chromatographic Analysis: Assessing Purity

Chromatography is used to separate the components of a mixture, making it the gold standard for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[6]

Causality Behind the Technique: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For polar molecules like hydrazides, reversed-phase HPLC is the method of choice, where a nonpolar stationary phase is used with a polar mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set at a wavelength where the analyte has significant absorbance (e.g., 254 nm or 275 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Caption: Workflow for HPLC method development.

Thermal Analysis: Evaluating Physicochemical Properties

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Causality Behind the Techniques:

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and detect polymorphic transitions.

  • TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition patterns.[7]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Instrumentation:

    • DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • TGA: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis:

    • DSC: The melting point is determined from the onset or peak of the endothermic event in the DSC thermogram.

    • TGA: The decomposition temperature is determined from the onset of mass loss in the TGA curve.

Technique Parameter Measured Significance
DSCMelting Point (Tₘ)A sharp melting point is an indicator of high purity.
TGADecomposition Temperature (Tₔ)Indicates the thermal stability of the compound.[7]

Integrated Characterization Workflow

The data from each of these techniques should be integrated to provide a complete and confident characterization of the this compound derivative.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Final Confirmation Synthesis Synthesized Compound NMR NMR (¹H, ¹³C) - Structure Elucidation Synthesis->NMR FTIR FTIR - Functional Groups Synthesis->FTIR MS HRMS - Molecular Formula Synthesis->MS HPLC HPLC - Purity Synthesis->HPLC Thermal DSC/TGA - Melting Point & Stability Synthesis->Thermal Confirmation Structure & Purity Confirmed NMR->Confirmation FTIR->Confirmation MS->Confirmation HPLC->Confirmation Thermal->Confirmation

References

Application Notes & Protocols: Leveraging 2-(4-Fluorophenoxy)acetohydrazide in the Rational Design of Novel Herbicidal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of agrochemical discovery.

Introduction: The Imperative for Innovation in Weed Management

The escalating challenge of herbicide-resistant weeds and the continuous need for more environmentally benign solutions demand a paradigm shift in agrochemical research. The discovery of novel herbicidal agents with unique modes of action is paramount to ensuring global food security. The phenoxyacetic acid class of herbicides, including the archetypal 2,4-D, has been a cornerstone of weed management for decades, primarily functioning as synthetic auxins that induce uncontrolled growth in broadleaf plants.[1][2][3] Concurrently, the acetohydrazide moiety has emerged as a highly versatile scaffold in medicinal and agrochemical chemistry, valued for its synthetic tractability and ability to form stable complexes and participate in crucial biological interactions.[4][5][6]

This guide focuses on the strategic use of 2-(4-Fluorophenoxy)acetohydrazide (CAS No. 1737-62-8) as a pivotal starting material for the design of next-generation herbicides.[7] This molecule uniquely combines the structural features of a phenoxyalkanoic acid with the reactive potential of a hydrazide. This duality provides a rational basis for exploring multiple potential mechanisms of action, from mimicking auxin activity to inhibiting critical enzyme systems like very-long-chain fatty acid (VLCFA) elongases, a known target for acetamide-class herbicides.[8][9][10] By systematically modifying this core structure, researchers can generate diverse chemical libraries to probe structure-activity relationships (SAR) and identify potent, selective herbicidal candidates.

Foundational Synthesis: Preparation of the Core Scaffold

The successful design of derivative libraries hinges on the efficient and reliable synthesis of the starting material. This compound is readily prepared via a two-step process, beginning with the Williamson ether synthesis followed by hydrazinolysis.

Protocol 2.1: Synthesis of this compound

Causality: This protocol first creates an ester intermediate, ethyl 2-(4-fluorophenoxy)acetate. The ester is a stable, easily purified compound that serves as an excellent precursor for the final step. The subsequent reaction with hydrazine hydrate is a nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group to form the desired acetohydrazide.[11] Ethanol is an ideal solvent as it readily dissolves the reactants and the final product can often be precipitated or crystallized upon cooling.

Materials:

  • 4-Fluorophenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrazine hydrate (99%)

  • Ethanol

  • Standard reflux and stirring apparatus

  • Rotary evaporator

  • Recrystallization flasks and filtration apparatus

Step-by-Step Methodology:

Part A: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the potassium salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester. This product can be used directly in the next step or purified by vacuum distillation.

Part B: Synthesis of this compound

  • Dissolve the crude ethyl 2-(4-fluorophenoxy)acetate (1.0 eq) in ethanol in a round-bottom flask.[12]

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution while stirring at room temperature.[12]

  • Continue stirring the mixture at room temperature for 3-4 hours or gently reflux for 2 hours. A white precipitate should form.[11]

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.

  • Self-Validation: Confirm product identity and purity via melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data must be consistent with the target structure (C₈H₉FN₂O₂, MW: 184.17 g/mol ).[7]

Visualization of Synthesis Workflow

G cluster_0 Part A: Ester Formation cluster_1 Part B: Hydrazinolysis A 4-Fluorophenol + Ethyl Chloroacetate B Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->B C Ethyl 2-(4-fluorophenoxy)acetate B->C D Hydrazine Hydrate (Ethanol, RT/Reflux) C->D Intermediate E This compound D->E F Purification (Recrystallization) E->F G Pure Product F->G G cluster_0 Hypothesis A: Auxin Mimicry cluster_1 Hypothesis B: VLCFA Inhibition A1 Phenoxy Moiety A2 Binds Auxin Receptor (e.g., TIR1/AFB) A1->A2 A3 Uncontrolled Gene Expression A2->A3 A4 Disrupted Growth & Cell Division A3->A4 Death Plant Death A4->Death B1 Acetohydrazide Moiety B2 Inhibits VLCFA Elongase B1->B2 B3 VLCFA Synthesis Blocked B2->B3 B4 Defective Cuticle & Membrane Formation B3->B4 B4->Death Core 2-(4-Fluorophenoxy) acetohydrazide Derivative Core->A1 Core->B1 G A Core Scaffold: This compound B Select Diverse Aldehydes (Vary R-group electronics/sterics) A->B C Synthesize Hydrazone Library (Protocol 4.1) B->C D Purify & Characterize (NMR, MS, Purity) C->D E Herbicidal Screening (Protocol 5.1) D->E F Analyze Data: Identify Hits & SAR Trends E->F G Lead Optimization: Design Next-Gen Analogs F->G Iterate G->B

References

A Practical Guide to the Synthesis of Schiff Bases from 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

This comprehensive application guide provides a detailed protocol for the synthesis, purification, and characterization of Schiff bases derived from 2-(4-Fluorophenoxy)acetohydrazide. Hydrazone Schiff bases are a critical class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights essential for successful synthesis. We delve into the reaction mechanism, reagent selection, process optimization, and robust analytical characterization, ensuring a reproducible and reliable workflow.

Introduction: The Significance of Hydrazone Schiff Bases

Schiff bases are compounds containing an azomethine or imine group (-C=N-), and those derived from hydrazides are specifically known as hydrazones.[3][4] The this compound scaffold is of particular interest due to the presence of a fluorophenoxy moiety, a common pharmacophore in modern drug discovery known for enhancing metabolic stability and binding affinity. The condensation of this hydrazide with various aldehydes and ketones yields a diverse library of Schiff bases with significant therapeutic potential, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[5][6][7]

The synthesis is typically a straightforward condensation reaction, yet its success hinges on careful control of reaction conditions, purification strategy, and rigorous structural confirmation. This guide provides a field-proven protocol to navigate these critical steps effectively.

The Chemistry: Mechanism of Hydrazone Formation

The formation of a Schiff base from a hydrazide and an aldehyde or ketone is a nucleophilic addition-elimination reaction. The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The terminal nitrogen atom (-NH₂) of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.[8]

  • Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable C=N double bond (the imine or azomethine group) characteristic of the Schiff base. This dehydration step is often the rate-limiting step and is catalyzed by a mild acid.[4][8]

The optimal pH for this reaction is typically mildly acidic (around 4.5-5.5).[4] In a more acidic medium, the hydrazide's nitrogen becomes protonated, losing its nucleophilicity. In a basic medium, the protonation of the carbinolamine's hydroxyl group, necessary for its elimination as water, is insufficient.[4]

Experimental Guide

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-Aldrich, etc.Starting material.
Substituted Aromatic Aldehyde (e.g., Salicylaldehyde)Reagent GradeMajor suppliersReactant. Choose based on target molecule.
Ethanol (Absolute)ACS GradeMajor suppliersReaction solvent.
Glacial Acetic AcidACS GradeMajor suppliersCatalyst.
Diethyl EtherACS GradeMajor suppliersFor washing/precipitation.
TLC PlatesSilica Gel 60 F₂₅₄Major suppliersFor reaction monitoring.
Deuterated Solvents (e.g., DMSO-d₆)NMR GradeMajor suppliersFor NMR analysis.

Safety & Handling:

  • This compound and its derivatives: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

  • Glacial Acetic Acid: Corrosive. Handle with extreme care in a fume hood.

  • Organic Solvents: Flammable. Keep away from ignition sources.

General Synthesis Protocol: N'-(2-hydroxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide

This protocol details the synthesis using salicylaldehyde as a representative aromatic aldehyde. The molar ratios and procedure can be adapted for other aldehydes.

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.84 g, 10 mmol) in absolute ethanol (30 mL). Stir until a clear solution is obtained.

  • Aldehyde Addition: To this solution, add salicylaldehyde (e.g., 1.22 g, 10 mmol, 1.0 eq) dropwise.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.[11]

  • Reaction (Reflux): Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Let the reaction proceed for 4-6 hours.[12][13] The use of reflux provides the necessary thermal energy to overcome the activation barrier of the reaction while preventing solvent loss.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Eluent System: A mixture like Ethyl Acetate:Hexane (3:7) is a good starting point.

    • Procedure: Spot the starting hydrazide, the aldehyde, and the reaction mixture on a TLC plate. The formation of a new spot (the product) and the disappearance of the starting material spots indicate the reaction is proceeding. The reaction is considered complete when the hydrazide spot is no longer visible.

  • Product Isolation (Work-up):

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate often forms during this process.[14]

    • To maximize precipitation, cool the flask in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.[15] Washing with cold solvent is crucial to minimize the loss of the desired product, which may have some solubility in the solvent at room temperature.

    • For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[16] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

  • Drying: Dry the purified white/pale yellow solid in a vacuum oven at 50-60°C to a constant weight.

Workflow Visualization

The entire experimental process, from reagents to final characterization, is summarized in the workflow diagram below.

Synthesis_Workflow Reagents Starting Materials - this compound - Aromatic Aldehyde Synthesis Synthesis - Solvent: Ethanol - Catalyst: Acetic Acid - Condition: Reflux (4-6h) Reagents->Synthesis 1. Condensation TLC Reaction Monitoring (TLC) Synthesis->TLC 2. Monitor Progress Workup Work-up - Cooling & Precipitation - Vacuum Filtration Synthesis->Workup 3. Isolate Crude Product TLC->Synthesis Continue if incomplete Purification Purification - Cold Ethanol Wash - Recrystallization Workup->Purification 4. Purify Product Pure Schiff Base Product Purification->Product Characterization Characterization - FT-IR - NMR (¹H, ¹³C) - Mass Spec. Product->Characterization 5. Verify Structure

Caption: Experimental workflow for Schiff base synthesis.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Schiff base. The disappearance of starting material signals and the appearance of new, characteristic signals are key indicators of a successful reaction.

TechniqueKey Observational DataRationale for Confirmation
Melting Point Sharp, defined melting point range.A sharp melting point is indicative of a pure crystalline compound.
FT-IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1660 (C=O amide I), ~1610 (C=N imine) , ~1590 (C=C aromatic), ~1240 (C-O-C ether).Disappearance of the hydrazide -NH₂ bands and aldehyde C=O (~1700 cm⁻¹) and appearance of a strong C=N absorption confirms imine formation.[17][18][19]
¹H NMR (DMSO-d₆, δ ppm) ~11.5 (s, 1H, -OH, if applicable), ~11.0 (s, 1H, -CONH-) , ~8.5 (s, 1H, -N=CH-) , 6.8-8.0 (m, Ar-H), 4.8 (s, 2H, -OCH₂-).The singlet around 8.5 ppm is the characteristic signal for the azomethine proton (-N=CH-). The amide N-H proton is also clearly visible.[1][17]
¹³C NMR (DMSO-d₆, δ ppm) ~165 (C=O), ~145-150 (-N=CH-) , 115-160 (Ar-C), ~65 (-OCH₂-).The appearance of a signal in the 145-150 ppm range is indicative of the azomethine carbon.[1][17]
LC-MS (ESI) [M+H]⁺ or [M-H]⁻ peak corresponding to the calculated molecular weight.Provides definitive confirmation of the molecular weight of the synthesized compound.[1][5]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete (per TLC) - Insufficient catalyst.- Insufficient heating.- Impure starting materials.- Add another 1-2 drops of glacial acetic acid.- Ensure the reaction is at a steady reflux.- Check the purity of reactants; purify if necessary.
Low Product Yield - Incomplete reaction.- Product loss during work-up or recrystallization.- Reaction equilibrium not favoring product.- Extend the reflux time.- Use minimal cold solvent for washing. Ensure complete precipitation before filtering.- Consider using a Dean-Stark apparatus to remove water and drive the equilibrium forward.
Oily or Gummy Product - Presence of impurities.- Product is not crystalline under these conditions.- Attempt to purify via column chromatography (neutral alumina is often preferred over silica gel to avoid hydrolysis).[16]- Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.
Product is difficult to recrystallize - Incorrect solvent choice.- Product is too soluble or insoluble.- Perform a solvent screen with small amounts of product to find a suitable solvent (one in which the product is soluble when hot but sparingly soluble when cold). Common alternatives include methanol, isopropanol, or ethyl acetate/hexane mixtures.

Conclusion

This guide outlines a robust and reproducible method for the synthesis of Schiff bases from this compound. By understanding the underlying chemical mechanism and adhering to the detailed protocols for synthesis, purification, and characterization, researchers can confidently generate diverse libraries of these valuable compounds. The provided insights into process optimization and troubleshooting further empower scientists to adapt this methodology for a wide range of aldehyde and ketone substrates, facilitating advancements in medicinal chemistry and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2-(4-Fluorophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on practical, experience-driven solutions to common challenges encountered in the laboratory.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound. The typical synthetic route is a two-step process: (1) Williamson ether synthesis to form ethyl 2-(4-fluorophenoxy)acetate, followed by (2) hydrazinolysis to yield the final product.

Issue 1: Low Yield of Ethyl 2-(4-fluorophenoxy)acetate (Intermediate)

Question: My Williamson ether synthesis of ethyl 2-(4-fluorophenoxy)acetate from 4-fluorophenol and ethyl chloroacetate is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this step are common and can typically be traced back to suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Suboptimal Solvent Choice: The polarity and aprotic nature of the solvent are critical for this SN2 reaction.

    • Explanation: Polar aprotic solvents are essential as they solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion more "naked" and nucleophilic. This enhances the rate of nucleophilic attack on the ethyl chloroacetate.

    • Recommendation: While acetone is commonly used, solvents like N,N-dimethylformamide (DMF) have been shown to significantly improve yields in similar reactions. In a comparable synthesis, changing the solvent from acetonitrile or DMSO to DMF increased the yield from ~50% to over 90%[1].

    • Actionable Advice: If you are using acetone or acetonitrile and experiencing low yields, consider switching to DMF. Ensure the solvent is anhydrous, as water can hydrolyze the ester and react with the base.

  • Inefficient Base or Insufficient Amount: The choice and quantity of the base are crucial for the complete deprotonation of 4-fluorophenol.

    • Explanation: A base that is too weak will not fully generate the phenoxide, while an insufficient amount will leave unreacted starting material. Potassium carbonate (K₂CO₃) is a good choice as it is strong enough and generally does not promote significant side reactions.

    • Recommendation: Use anhydrous potassium carbonate. Ensure at least 1.5 to 2.0 molar equivalents are used relative to the 4-fluorophenol. This excess drives the equilibrium towards the formation of the phenoxide.

  • Inadequate Reaction Temperature and Time:

    • Explanation: Like most chemical reactions, the rate is temperature-dependent. If the temperature is too low, the reaction may be impractically slow.

    • Recommendation: Refluxing the reaction mixture is a common and effective strategy. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time at reflux in acetone or DMF is between 12-24 hours.

Issue 2: Formation of a Significant Byproduct During Hydrazinolysis

Question: During the synthesis of this compound from the corresponding ethyl ester, I'm observing a significant amount of a white precipitate that is difficult to separate from my desired product. What is this byproduct and how can I prevent its formation?

Answer:

The most likely culprit is the formation of the diacylhydrazine, specifically N,N'-bis[2-(4-fluorophenoxy)acetyl]hydrazine.

  • Causality: This byproduct forms when a molecule of the already-formed this compound acts as a nucleophile and attacks a second molecule of the starting ester. This is more likely to occur if the concentration of the ester is high relative to hydrazine hydrate, or if the reaction temperature is excessively high for a prolonged period. The formation of similar diacylhydrazine byproducts is a known issue in related syntheses[2][3][4].

  • Preventative Measures:

    • Control Stoichiometry: Use a significant excess of hydrazine hydrate (typically 3-5 molar equivalents). This ensures that the concentration of hydrazine is always much higher than the concentration of the newly formed hydrazide, making the ester more likely to react with hydrazine.

    • Temperature Management: While some protocols suggest refluxing[5], others have found success at room temperature over a longer period[6].

      • Recommendation: Start by stirring the reaction at room temperature for 2-3 hours, monitoring by TLC. If the reaction is slow, gently warm the mixture to 40-50°C. Avoid prolonged refluxing unless necessary.

    • Slow Addition: Add the ethyl 2-(4-fluorophenoxy)acetate dropwise to the solution of hydrazine hydrate in ethanol. This maintains a high hydrazine-to-ester ratio throughout the addition process.

Issue 3: The Hydrazinolysis Reaction Stalls or is Incomplete

Question: My TLC analysis shows that a significant amount of the starting ester, ethyl 2-(4-fluorophenoxy)acetate, remains even after extended reaction times. What could be the issue?

Answer:

An incomplete hydrazinolysis reaction can be frustrating. Here are the key areas to investigate:

  • Quality of Hydrazine Hydrate:

    • Explanation: Hydrazine hydrate is susceptible to degradation, particularly through oxidation by atmospheric oxygen. Old or improperly stored hydrazine hydrate may have a lower effective concentration.

    • Actionable Advice: Use a fresh bottle of hydrazine hydrate or one that has been stored properly under an inert atmosphere. A 99% or higher purity is recommended for this reaction[6].

  • Insufficient Hydrazine Hydrate:

    • Explanation: As mentioned previously, a molar excess of hydrazine hydrate is crucial. If you are using a near-stoichiometric amount, the reaction may stall as the concentrations of the reactants decrease.

    • Recommendation: Re-evaluate your calculations and ensure you are using at least a 3-fold molar excess of hydrazine hydrate.

  • Solvent Choice:

    • Explanation: Ethanol is the most common and effective solvent for this reaction as both the ester and hydrazine hydrate are soluble in it, and the product often precipitates upon formation or cooling, driving the reaction to completion.

    • Recommendation: Ensure you are using absolute or 95% ethanol. If solubility is an issue, a slight increase in temperature can help.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step process. First, 4-fluorophenol is reacted with ethyl chloroacetate in the presence of a base to form ethyl 2-(4-fluorophenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to yield the final product.

Synthesis_Workflow 4-Fluorophenol 4-Fluorophenol Step1_Reaction Williamson Ether Synthesis 4-Fluorophenol->Step1_Reaction Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Step1_Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Step1_Reaction Solvent (DMF) Solvent (DMF) Solvent (DMF)->Step1_Reaction Intermediate Ethyl 2-(4-fluorophenoxy)acetate Step1_Reaction->Intermediate Step2_Reaction Hydrazinolysis Intermediate->Step2_Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Step2_Reaction Ethanol Ethanol Ethanol->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

Caption: Overall two-step synthesis workflow.

Q2: How can I best monitor the progress of each reaction step?

A2: Thin Layer Chromatography (TLC) is the most effective method.

  • For Step 1 (Esterification): Use a mobile phase of n-hexane and ethyl acetate (e.g., 5:1 v/v)[1]. Spot the starting 4-fluorophenol and the reaction mixture. The product, being more non-polar than the phenol, will have a higher Rf value. The reaction is complete when the spot corresponding to 4-fluorophenol has disappeared.

  • For Step 2 (Hydrazinolysis): Use a more polar mobile phase, such as ethyl acetate and methanol (e.g., 10:1 v/v). The product hydrazide is more polar than the starting ester and will have a lower Rf value. The reaction is complete when the ester spot is no longer visible.

Q3: What are the critical safety precautions I should take during this synthesis?

A3:

  • Hydrazine Hydrate: This is a highly toxic and corrosive substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethyl Chloroacetate: This is a lachrymator and is toxic. Handle with care in a fume hood.

  • Solvents: DMF and other organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

Q4: What is a reliable method for purifying the final product, this compound?

A4: Recrystallization is the most common and effective method. Ethanol or methanol are excellent solvent choices[6].

  • Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If there are insoluble impurities, filter the hot solution. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Optimized Experimental Protocol

This protocol is synthesized from multiple sources and incorporates best practices to maximize yield and purity.

Part 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate
ReagentMolar Eq.MW ( g/mol )Amount
4-Fluorophenol1.0112.11(user defined)
Ethyl Chloroacetate1.2122.55(calculated)
Anhydrous K₂CO₃2.0138.21(calculated)
DMF (anhydrous)--(sufficient volume)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenol and anhydrous DMF.

  • Add anhydrous potassium carbonate to the flask.

  • Slowly add ethyl chloroacetate to the stirring mixture.

  • Heat the mixture to 80-90°C and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC (n-hexane:ethyl acetate, 5:1).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude ester as an oil or solid. This can be purified by vacuum distillation or crystallization from hexane at low temperatures if necessary[7].

Part 2: Synthesis of this compound
ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 2-(4-fluorophenoxy)acetate1.0198.19(user defined)
Hydrazine Hydrate (~99%)3.050.06 (as hydrate)(calculated)
Ethanol (95% or absolute)--(sufficient volume)

Procedure:

  • In a round-bottom flask, dissolve the ethyl 2-(4-fluorophenoxy)acetate in ethanol.

  • Add hydrazine hydrate dropwise to the stirring solution at room temperature.

  • Stir the mixture at room temperature for 3-5 hours. A white solid may begin to precipitate.

  • Monitor the reaction by TLC (ethyl acetate:methanol, 10:1). If the reaction is slow, gently warm to 40-50°C for an additional 1-2 hours.

  • Once the reaction is complete, cool the mixture in an ice bath to promote further precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound[5][6].

Troubleshooting_Yield Start Low Yield of This compound CheckStep1 Was the yield of the intermediate ester low? Start->CheckStep1 CheckStep2 Was the ester conversion in hydrazinolysis low? CheckStep1->CheckStep2 No Solvent Consider switching to anhydrous DMF. CheckStep1->Solvent Yes HydrazineQuality Use fresh, high-purity hydrazine hydrate. CheckStep2->HydrazineQuality Yes Base Use 2.0 eq. of anhydrous K2CO3. Solvent->Base TempTime1 Reflux for 12-24h and monitor by TLC. Base->TempTime1 HydrazineAmount Increase hydrazine hydrate to 3-5 molar equivalents. HydrazineQuality->HydrazineAmount TempTime2 Stir at RT first, then gently warm if needed. HydrazineAmount->TempTime2 Byproduct Check for diacylhydrazine byproduct formation. TempTime2->Byproduct

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Recrystallization of 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Fluorophenoxy)acetohydrazide. This guide is designed for researchers, medicinal chemists, and process development professionals who require a high-purity solid material for their work. Here, we provide not just a protocol, but a deeper understanding of the principles behind the purification process, enabling you to troubleshoot and optimize the procedure effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound (CAS No. 1737-62-8) is a key chemical intermediate used in the synthesis of various biologically active molecules, including potential anti-inflammatory and analgesic agents. Its molecular structure, featuring a reactive hydrazide group, makes it a versatile building block in pharmaceutical and agrochemical research.

For any scientific application, but especially in drug development, the purity of an intermediate is paramount. Impurities can lead to unwanted side reactions, lower the yield of the final active pharmaceutical ingredient (API), and introduce potentially toxic components that can compromise safety and efficacy. A purity of ≥98% is typically required for such applications.

Q2: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique based on differential solubility. The core principle is to find a solvent that dissolves the target compound, this compound, readily at a high temperature but poorly at a low temperature.[1] Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the filtrate).

The process involves:

  • Dissolving the crude solid in a minimum amount of a suitable hot solvent.

  • Allowing the solution to cool slowly and undisturbed.

  • As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.

  • The organized crystal structure naturally excludes impurity molecules, which remain in the surrounding solvent (mother liquor).

  • The pure crystals are then isolated by filtration.

Q3: What are the likely impurities in crude this compound?

Understanding potential impurities is key to designing an effective purification strategy. The most common synthesis route for this compound is the hydrazinolysis of an ester, typically ethyl 2-(4-fluorophenoxy)acetate, with hydrazine hydrate.

Based on this synthesis, common impurities include:

  • Unreacted Starting Materials: Residual ethyl 2-(4-fluorophenoxy)acetate and hydrazine hydrate.

  • Byproducts: Symmetrically di-substituted hydrazides, such as N,N'-bis(2-(4-fluorophenoxy)acetyl)hydrazine, can form if the stoichiometry is not carefully controlled.[1]

  • Degradation Products: Impurities can also arise from the degradation of the starting materials or the product itself, especially if excessive heat is applied.

Recrystallization is particularly effective at removing these types of process-related impurities.

Detailed Experimental Protocol

This protocol is based on established procedures for analogous phenoxyacetohydrazide derivatives and general best practices for hydrazide purification.[2][3][4]

Compound Profile & Data
PropertyValueSource(s)
CAS Number 1737-62-8[5]
Molecular Formula C₈H₉FN₂O₂[5]
Molecular Weight 184.17 g/mol [5]
Appearance White Crystalline Solid
Melting Point 128-134 °C
Step-by-Step Recrystallization Procedure

1. Solvent Selection:

  • Primary Choice: Ethanol or Methanol. These solvents have been shown to be effective for recrystallizing closely related phenoxyacetohydrazide compounds.[2][3] They provide good solubility when hot and significantly lower solubility when cold.

  • Procedure: Place a small amount (e.g., 20-30 mg) of the crude solid into a test tube. Add the chosen solvent dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube gently in a water bath. The solid should dissolve completely. Allow it to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

2. Dissolution:

  • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

  • Add a magnetic stir bar for gentle agitation.

  • In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point.

  • Add the hot solvent to the Erlenmeyer flask portion-wise while gently heating and stirring on a hot plate. Continue adding solvent until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which maximizes the yield.[1][6]

3. Hot Filtration (Optional but Recommended):

  • If the hot solution contains visible insoluble impurities (e.g., dust, particulate matter), a hot filtration is necessary.

  • Preheat a second Erlenmeyer flask and a stemless glass funnel on the hot plate. Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel. Causality: Preheating the apparatus prevents a sudden drop in temperature that would cause the desired compound to crystallize along with the impurities on the filter paper.

4. Crystallization:

  • Cover the flask containing the clear, hot solution with a watch glass.

  • Allow the flask to cool slowly and undisturbed to room temperature on a benchtop. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling (e.g., plunging directly into an ice bath) traps impurities within the crystal lattice, undermining the purification.[6]

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation and improve the yield.

5. Isolation and Washing:

  • Set up a Büchner funnel with a filter paper that fits snugly and connect it to a vacuum flask.

  • Wet the filter paper with a small amount of the cold recrystallization solvent (ethanol).

  • Turn on the vacuum and pour the crystalline slurry into the funnel.

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, which has low solubility at this temperature.[1]

6. Drying:

  • Allow air to be drawn through the crystals on the Büchner funnel for several minutes to partially dry them.

  • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude Solid Solvent Select Solvent (e.g., Ethanol) Dissolve 1. Dissolve in Minimum Hot Solvent Solvent->Dissolve Add portions HotFilt 2. Hot Filtration (Optional) Dissolve->HotFilt Insoluble impurities? Cool 3. Slow Cooling & Crystallization Dissolve->Cool No insolubles HotFilt->Cool Clear Solution Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Impure Impure Filtrate (Mother Liquor) Isolate->Impure Dry 6. Dry Under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
The solid does not dissolve, even in a large volume of boiling solvent. The solvent is not suitable (too low polarity).Try a more polar solvent (e.g., if using ethanol, try methanol, or an ethanol/water mixture).
No crystals form upon cooling. 1. Not enough solute / too much solvent: The solution is not supersaturated. 2. Solution cooled too quickly. 1. Re-heat the solution and boil off some of the solvent to concentrate it. Allow it to cool slowly again.[7] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a "seed" crystal of the pure compound.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure compound (melting point depression). The compound is precipitating from a supersaturated solution too rapidly.Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Ensure very slow cooling. Alternatively, switch to a lower-boiling point solvent or use a solvent pair.[7]
The final yield is very low (<50%). 1. Too much solvent was used: A significant amount of product remains in the mother liquor. 2. Premature crystallization: Product was lost during a hot filtration step. 3. Excessive washing: Product was dissolved during the washing step.1. Before discarding the mother liquor, cool it further in a freezer to see if more product crystallizes. Next time, use less solvent.[7] 2. Ensure all glassware for hot filtration is adequately pre-heated. 3. Always use a minimal amount of ice-cold solvent for washing.
The purified product's melting point is still low/broad. 1. Inefficient purification: Impurities were trapped during rapid crystallization. 2. Wet sample: Residual solvent is depressing the melting point.1. Repeat the recrystallization, ensuring slow, undisturbed cooling. A second recrystallization may be necessary. 2. Ensure the product is thoroughly dried under vacuum until a constant weight is achieved.

References

Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenoxy)acetohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during its synthesis. Our goal is to equip you with the scientific rationale behind experimental protocols to proactively address challenges and ensure the highest purity of your final compound.

The synthesis of this compound is a critical process, as this compound often serves as a key intermediate in the development of pharmaceutically active molecules.[1][2] The purity of this hydrazide directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] This guide is structured as a series of practical questions and answers, reflecting the real-world challenges of synthetic chemistry.

Overview of the Synthetic Pathway

The most common and efficient synthesis of this compound is a two-step process. It begins with a Williamson ether synthesis to form an ester intermediate, followed by hydrazinolysis.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis SM1 4-Fluorophenol reaction1 Reflux SM1->reaction1 SM2 Ethyl Chloroacetate SM2->reaction1 Base Base (e.g., K₂CO₃) Base->reaction1 Solvent1 Solvent (e.g., Acetone, DMF) Solvent1->reaction1 Intermediate Ethyl 2-(4-fluorophenoxy)acetate reaction2 Reflux Intermediate->reaction2 reaction1->Intermediate Reagent Hydrazine Hydrate Reagent->reaction2 Solvent2 Solvent (e.g., Ethanol) Solvent2->reaction2 Product This compound reaction2->Product

Caption: General two-step synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Part 1: Starting Materials and Esterification (Step 1)

Q1: What are the most critical impurities in my starting materials, 4-fluorophenol and ethyl chloroacetate, that I should be aware of?

A: The quality of your starting materials is paramount.

  • 4-Fluorophenol: Commercial 4-fluorophenol can contain isomeric impurities (e.g., 2-fluorophenol, 3-fluorophenol) and over-halogenated species like 2-chloro-4-fluorophenol or 2,6-dichloro-4-fluorophenol.[4][5] These phenolic impurities can undergo the same Williamson ether synthesis, leading to the formation of difficult-to-remove isomeric and halogenated phenoxyacetate impurities. Unreacted phenol from its manufacturing process can also be present.[6]

  • Ethyl Chloroacetate: This reagent can contain residual chloroacetic acid from its synthesis.[7][8] The presence of this acidic impurity can neutralize the base used in the reaction, leading to lower yields. It is also highly corrosive and lachrymatory, requiring careful handling.[8]

Q2: After running the first step, TLC and NMR analysis show a significant amount of unreacted 4-fluorophenol. What went wrong?

A: This is a common issue often traced back to several factors:

  • Insufficient Base: The reaction requires a base (commonly a weak base like potassium carbonate) to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[9][10] If the base is old, hygroscopic, or used in insufficient molar excess, the deprotonation will be incomplete, leaving 4-fluorophenol unreacted.

  • Reaction Conditions: The reaction typically requires heat (reflux) to proceed at a reasonable rate.[11] Insufficient temperature or reaction time can lead to an incomplete reaction. The choice of solvent is also critical; polar aprotic solvents like DMF, acetone, or acetonitrile are often used to facilitate this Sₙ2 reaction.[9][10]

  • Purity of Ethyl Chloroacetate: As mentioned in Q1, acidic impurities in the alkylating agent can consume the base, effectively halting the reaction.

Q3: My intermediate, ethyl 2-(4-fluorophenoxy)acetate, is an oil and proves difficult to purify. What are the likely impurities at this stage?

A: The crude product from the first step is often an oil and typically contains a mixture of components.[12] The primary impurities include:

  • Unreacted 4-fluorophenol.

  • Unreacted ethyl chloroacetate.

  • Residual high-boiling solvents like DMF.

  • Salts (e.g., KCl) formed as a byproduct, which are typically removed by an aqueous workup.

Purification is usually achieved by vacuum distillation or, more commonly, by proceeding to the next step and purifying the final solid product. A thorough aqueous wash (e.g., with a saturated sodium bicarbonate solution) is crucial to remove unreacted phenol and acidic byproducts before proceeding.[12]

Part 2: Hydrazinolysis and Product Formation (Step 2)

Q4: I've started the hydrazinolysis reaction, and a white solid immediately precipitated. Is this my product?

A: Yes, most likely. The desired product, this compound, often has poor solubility in the alcohol solvents (like ethanol or methanol) typically used for the reaction.[13] The reaction involves the nucleophilic substitution of the ester's alkoxy group by hydrazine.[14] As the hydrazide forms, it often crystallizes out of the reaction mixture, especially upon cooling. This is a common observation and is indicative of product formation.[1][13][15]

Q5: My final product's purity is low, and I suspect an impurity with a similar structure. What is the most common process-related impurity?

A: The most prevalent impurity is typically unreacted ethyl 2-(4-fluorophenoxy)acetate . This results from an incomplete hydrazinolysis reaction. To drive the reaction to completion, ensure you are using a sufficient molar excess of hydrazine hydrate and allowing for an adequate reflux time (often several hours).[1][14] Monitoring the reaction by Thin Layer Chromatography (TLC) until the ester spot is completely consumed is highly recommended.[14]

Another significant process-related impurity is the diacyl hydrazine , N,N'-bis(2-(4-fluorophenoxy)acetyl)hydrazine. This impurity forms when one molecule of hydrazine reacts with two molecules of the ester. This can be minimized by using a sufficient excess of hydrazine hydrate.

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Intermediate Ethyl 2-(4-fluorophenoxy)acetate Product Desired Product (Acetohydrazide) Intermediate->Product + Hydrazine (Excess) Diacyl Diacyl Impurity Intermediate->Diacyl + Hydrazine (Limited) Hydrazine Hydrazine Hydrate

Caption: Formation of the desired product versus the diacyl impurity.

Q6: Can the product degrade during synthesis or workup?

A: Yes. Hydrazides can be susceptible to hydrolysis under harsh acidic or basic conditions, which would cleave the molecule back to 2-(4-fluorophenoxy)acetic acid and hydrazine.[16] Therefore, it is important to maintain a relatively neutral pH during workup and purification. Additionally, prolonged exposure to high temperatures can lead to degradation, so excessive heating should be avoided. Some phenoxyacetic acid derivatives are also known to be susceptible to microbial or environmental degradation, which can produce various phenols and other byproducts, though this is less of a concern under controlled laboratory conditions.[17][18][19]

Part 3: Analysis and Purification

Q7: What are the best analytical methods to assess the purity of my final product and identify these impurities?

A: A combination of chromatographic and spectroscopic methods is ideal for comprehensive purity analysis.

Analytical Method Principle & Application Strengths & Weaknesses
HPLC (High-Performance Liquid Chromatography) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Strengths: Excellent for quantifying purity (e.g., >98%) and detecting non-volatile impurities like unreacted starting materials, the intermediate ester, and the diacyl byproduct. Weaknesses: May require specific method development.[20]
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based identification.Strengths: Excellent for identifying volatile impurities and residual solvents. The mass spectrum provides structural information for impurity identification. Weaknesses: Not suitable for non-volatile impurities like salts or the diacyl impurity.[20]
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Strengths: The primary technique for structural confirmation of the final product. Can be used to identify and quantify impurities if their signals do not overlap with the product's signals. Weaknesses: Less sensitive for detecting trace impurities compared to HPLC or GC-MS.[20]

Q8: What is the most effective method for purifying the final this compound?

A: Recrystallization is the most commonly reported and effective method for purifying this compound.[1][14][15]

  • Procedure: The crude solid product is dissolved in a minimum amount of a suitable hot solvent, and then the solution is allowed to cool slowly. The pure product will crystallize out, leaving the more soluble impurities behind in the solvent (mother liquor).

  • Solvent Choice: Ethanol and methanol are frequently used as recrystallization solvents.[1][15] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Summary of Potential Impurities

Impurity NameStructure / TypeLikely OriginRecommended Control / Mitigation Strategy
4-FluorophenolStarting MaterialIncomplete reaction in Step 1.Use sufficient base; ensure adequate reaction time and temperature; perform aqueous base wash during workup.
Ethyl 2-(4-fluorophenoxy)acetateIntermediateIncomplete reaction in Step 2.Use a molar excess of hydrazine hydrate; ensure sufficient reflux time; monitor reaction by TLC.
2-(4-Fluorophenoxy)acetic acidHydrolysis ProductDegradation of ester or final product during workup.Avoid harsh acidic or basic conditions during workup and purification.
N,N'-bis(2-(4-fluorophenoxy)acetyl)hydrazineDiacyl ByproductReaction of 1 mole of hydrazine with 2 moles of ester.Use a sufficient molar excess of hydrazine hydrate to favor the formation of the desired mono-acylated product.
Isomeric/Halogenated PhenoxyacetatesStarting Material ImpurityUse of impure 4-fluorophenol.Source high-purity starting materials; analyze raw materials before use.

References

Technical Support Center: Optimizing the Synthesis of 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis. Our approach is rooted in mechanistic principles and practical, field-tested experience to empower you to overcome common experimental hurdles.

I. Synthetic Overview & Core Principles

The synthesis of this compound is a robust two-step process. A thorough understanding of the underlying mechanisms is paramount for effective troubleshooting and optimization.

Step 1: Williamson Ether Synthesis of Ethyl 2-(4-Fluorophenoxy)acetate

This initial step involves the formation of an ether linkage through a bimolecular nucleophilic substitution (SN2) reaction. The phenoxide ion, generated by deprotonating 4-fluorophenol with a suitable base, acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate.

Step 2: Hydrazinolysis of Ethyl 2-(4-Fluorophenoxy)acetate

The purified ester intermediate is then converted to the final hydrazide product. This is a nucleophilic acyl substitution reaction where hydrazine displaces the ethoxy group of the ester.

Below is a visual representation of the overall synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis A 4-Fluorophenol D Ethyl 2-(4-fluorophenoxy)acetate A->D B Ethyl Chloroacetate B->D C Base (K2CO3) Solvent (Acetone) C->D Reflux G This compound D->G Reflux D->G E Hydrazine Hydrate E->G F Solvent (Ethanol) F->G

Caption: Overall workflow for the synthesis of this compound.

II. Detailed Experimental Protocols

These protocols provide a baseline for the synthesis. Refer to the troubleshooting section for guidance on optimizing these procedures.

Protocol 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

Materials:

  • 4-Fluorophenol (1.0 eq)

  • Ethyl chloroacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Acetone (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol and anhydrous acetone.

  • Stir the mixture until the 4-fluorophenol is completely dissolved.

  • Add the finely powdered anhydrous potassium carbonate to the solution.

  • Add ethyl chloroacetate dropwise to the stirring suspension.

  • Heat the reaction mixture to a gentle reflux and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of this compound

Materials:

  • Ethyl 2-(4-fluorophenoxy)acetate (1.0 eq)

  • Hydrazine hydrate (80% solution in water) (3.0 eq)

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve the crude or purified ethyl 2-(4-fluorophenoxy)acetate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • After completion, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The logical flow for troubleshooting is presented below.

Troubleshooting_Flow Start Problem Encountered Step1_LowYield Low Yield in Step 1? Start->Step1_LowYield Step1_Incomplete Incomplete Reaction in Step 1? Start->Step1_Incomplete Step2_LowYield Low Yield in Step 2? Start->Step2_LowYield Step2_Impure Impure Product in Step 2? Start->Step2_Impure Sol_Step1_Base Check Base Quality/ Increase Reaction Time Step1_LowYield->Sol_Step1_Base Yes Sol_Step1_Temp Ensure Proper Reflux/ Check Solvent Anhydrous Step1_Incomplete->Sol_Step1_Temp Yes Sol_Step2_Hydrazine Increase Hydrazine Excess/ Increase Reflux Time Step2_LowYield->Sol_Step2_Hydrazine Yes Sol_Step2_Recrystallize Optimize Recrystallization/ Check for Byproducts Step2_Impure->Sol_Step2_Recrystallize Yes

Caption: Logical flow for troubleshooting common synthesis issues.

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

Q1: The reaction is sluggish or incomplete, as indicated by the persistence of the 4-fluorophenol spot on TLC. What are the likely causes and solutions?

  • Causality: Incomplete deprotonation of 4-fluorophenol is a primary reason for a stalled reaction. The Williamson ether synthesis relies on the formation of the phenoxide nucleophile.[1] Insufficient or poor-quality base, or the presence of water, will hinder this crucial step.

  • Troubleshooting Steps:

    • Verify Base Quality and Quantity: Use freshly opened, anhydrous potassium carbonate. Ensure it is finely powdered to maximize surface area. Using at least 2 equivalents is recommended to drive the equilibrium towards the phenoxide.

    • Ensure Anhydrous Conditions: The presence of water will protonate the phenoxide, rendering it non-nucleophilic. Use anhydrous acetone and ensure all glassware is thoroughly dried.

    • Increase Reaction Time and/or Temperature: While refluxing in acetone is standard, prolonged heating (up to 24 hours) may be necessary. Ensure a consistent and gentle reflux is maintained.

    • Consider an Alternative Solvent/Base System: If issues persist, switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) can be more effective, although it requires more stringent anhydrous techniques.

Q2: My TLC plate shows multiple new spots in addition to the desired product. What are these byproducts?

  • Causality: Side reactions can compete with the desired O-alkylation. One possibility is C-alkylation, where the ethyl chloroacetate reacts with the aromatic ring of the phenoxide.[1] Another potential issue is the hydrolysis of ethyl chloroacetate if water is present.

  • Troubleshooting Steps:

    • TLC Analysis: The desired product, ethyl 2-(4-fluorophenoxy)acetate, is less polar than the starting 4-fluorophenol. In a typical eluent system like 20% ethyl acetate in hexanes, the product will have a higher Rf value than the starting phenol. C-alkylated products will have similar polarities to the desired O-alkylated product and may co-elute.

    • Optimize Reaction Conditions: Lowering the reaction temperature slightly may favor O-alkylation over C-alkylation, although this will likely increase the required reaction time. The primary focus should be on maintaining anhydrous conditions to prevent hydrolysis of the alkylating agent.

Step 2: Synthesis of this compound

Q1: The yield of the hydrazide is low, even though the TLC indicates the starting ester has been consumed.

  • Causality: A common issue in hydrazinolysis is the formation of the 1,2-diacylhydrazine byproduct, where two molecules of the ester react with one molecule of hydrazine.[2] This is more likely to occur if the concentration of hydrazine is too low. Additionally, product can be lost during workup and recrystallization if the conditions are not optimized.

  • Troubleshooting Steps:

    • Increase Excess of Hydrazine Hydrate: Using a 2-3 fold excess of hydrazine hydrate is often sufficient to favor the formation of the desired mono-acyl hydrazide.

    • Monitor Reaction Temperature: While reflux is necessary, excessive heating for prolonged periods can lead to degradation of the product. Adhere to the recommended 4-6 hour reflux time.

    • Optimize Product Isolation: After reflux, concentrate the solution but do not evaporate to dryness, as this can make crystallization difficult. Cool the concentrated solution slowly, first to room temperature and then in an ice bath, to promote the formation of larger, more easily filterable crystals.

Q2: The product "oils out" during recrystallization from ethanol and does not solidify upon cooling.

  • Causality: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or the solution becomes supersaturated at a temperature above the melting point of the solute. The presence of impurities can also disrupt the crystal lattice formation.

  • Troubleshooting Steps:

    • Modify the Recrystallization Solvent: If ethanol consistently leads to oiling, a mixed solvent system can be employed. Dissolve the crude product in a minimal amount of a good solvent (like hot ethanol or methanol) and then slowly add a poor solvent (like water or hexanes) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

    • Induce Crystallization: If the solution is supersaturated but crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product.

    • Purify Before Recrystallization: If significant impurities are suspected, consider a preliminary purification step. Dissolve the crude product in a suitable organic solvent like ethyl acetate, wash with water and brine, dry the organic layer, and then concentrate before attempting recrystallization.

Q3: My final product is a white solid, but the melting point is broad and lower than expected.

  • Causality: A broad and depressed melting point is a classic indicator of an impure sample. The most likely impurity is the unreacted starting ester or the 1,2-diacylhydrazine byproduct.

  • Troubleshooting Steps:

    • TLC Analysis of the Purified Product: Run a TLC of your final product alongside the starting ester. The hydrazide is significantly more polar than the ester and will have a much lower Rf value. The diacylhydrazine byproduct will be less polar than the desired hydrazide but more polar than the starting ester.

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. Perform a second recrystallization, potentially using a different solvent system as described above.

    • Aqueous Wash: If unreacted ester is the suspected impurity, it can sometimes be removed by triturating the crude solid with a non-polar solvent like hexanes before recrystallization.

IV. Frequently Asked Questions (FAQs)

Q1: Is it necessary to purify the intermediate ester before proceeding to the hydrazinolysis step?

While it is possible to use the crude ester directly, purifying it via vacuum distillation will likely lead to a cleaner final product that is easier to recrystallize and may result in a higher overall yield. If the TLC of the crude ester shows minimal impurities, proceeding directly can be a time-saving option.

Q2: What is the role of water in the hydrazine hydrate solution? Does it affect the reaction?

Hydrazine is commercially available as a hydrate, typically an 80% solution in water. While anhydrous hydrazine exists, it is highly reactive and explosive.[3] The water in hydrazine hydrate generally does not interfere with the hydrazinolysis of the ester. However, using a large excess of a very dilute hydrazine solution could potentially lead to some hydrolysis of the ester back to the carboxylic acid, although this is usually not a significant side reaction under these conditions.

Q3: How can I effectively monitor the progress of these reactions by TLC?

  • Step 1 (Esterification): Use a mobile phase of 10-30% ethyl acetate in hexanes. The starting material, 4-fluorophenol, is more polar (lower Rf) than the product, ethyl 2-(4-fluorophenoxy)acetate (higher Rf).[4] Visualize the spots under UV light (254 nm).

  • Step 2 (Hydrazinolysis): Use a more polar mobile phase, such as 50-70% ethyl acetate in hexanes. The starting ester is much less polar (higher Rf) than the product hydrazide, which is very polar and will have a low Rf value, often close to the baseline.[5] The reaction is complete when the ester spot is no longer visible.

Q4: What are the key safety precautions to consider during this synthesis?

  • Ethyl Chloroacetate: This is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[3] Always handle it in a fume hood, wearing gloves, a lab coat, and chemical safety goggles. Avoid inhalation of vapors and skin contact.

  • Refluxing Solvents: Acetone and ethanol are flammable. Heat the reactions using a heating mantle with a stirrer and ensure that the reflux condenser is properly seated and has adequate water flow.

Q5: What are the expected yields for each step?

With careful execution and optimization, the Williamson ether synthesis step can achieve yields of 80-90%. The hydrazinolysis step typically proceeds with yields in the range of 70-85% after recrystallization.

V. Data Summary Tables

Table 1: Reaction Parameters and Optimization

ParameterStep 1: Ester SynthesisStep 2: Hydrazinolysis
Solvent Anhydrous Acetone (preferred), DMFEthanol, Methanol
Base Anhydrous K₂CO₃ (powdered)Not applicable
Key Reagent Ratio 4-Fluorophenol:Ethyl Chloroacetate:K₂CO₃ (1 : 1.1 : 2)Ester:Hydrazine Hydrate (1 : 3)
Temperature Reflux (~56 °C)Reflux (~78 °C)
Typical Time 12-16 hours4-6 hours
Monitoring TLC (e.g., 20% EtOAc/Hexanes)TLC (e.g., 60% EtOAc/Hexanes)

Table 2: Characterization Data

CompoundAppearanceExpected Melting Point (°C)Key Spectroscopic Data
Ethyl 2-(4-fluorophenoxy)acetate Colorless oilNot applicable¹H NMR: characteristic ethyl ester signals (~4.2 ppm quartet, ~1.2 ppm triplet)
This compound White crystalline solid~158-162 °CIR: N-H stretches (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹). ¹H NMR: exchangeable NH and NH₂ protons.

VI. References

  • Fisher Scientific. (2010, August 30). Safety Data Sheet: Ethyl chloroacetate. --INVALID-LINK--

  • Sigma-Aldrich. (2025, November 11). Safety Data Sheet: Hydrazine hydrate. --INVALID-LINK--

  • Durham Technical Community College. (2014, September 29). Safety Data Sheet: Hydrazine hydrate, 55%. --INVALID-LINK--

  • University of California, Santa Barbara. Standard Operating Procedure: Hydrazine. --INVALID-LINK--

  • Arkema. (2012, January 3). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. --INVALID-LINK--

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. --INVALID-LINK--

  • Chohan, Z. H., et al. (2005). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3894-o3895. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. --INVALID-LINK--

  • Patel, R. B., et al. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2136-2140. --INVALID-LINK--

  • Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester. --INVALID-LINK--

  • Zong, Q. S., & Wu, J. Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(2), 663-666. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. --INVALID-LINK--

  • Chegg. (2022, December 13). Solved In the Williamson ether synthesis, the tlc data was.... --INVALID-LINK--

  • ResearchGate. R f values of the standards used in TLC and their respective colors. --INVALID-LINK--

  • Arkat USA. Unexpected course of a Williamson ether synthesis. --INVALID-LINK--

  • ResearchGate. Williamson ether synthesis. --INVALID-LINK--

  • Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 394-401. --INVALID-LINK--

  • ResearchGate. Can we synthesize Diacyl hydrazine from ester and acylhydrazine?. --INVALID-LINK--

  • ResearchGate. How can I find out the same Rf value compounds by TLC wise without using NMR?. --INVALID-LINK--

  • Asiri, A. M., Zayed, M. E. M., & Ng, S. W. (2010). Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2375. --INVALID-LINK--

  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). --INVALID-LINK--

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmaceutical Chemistry Journal, 56(1), 48-55. --INVALID-LINK--

  • Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103-112. --INVALID-LINK--

  • Chen, T., & Tan, X. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2829. --INVALID-LINK--

  • Al-Warhi, T., et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides: an exploration in molecular design. PeerJ, 12, e17882. --INVALID-LINK--

  • PrepChem. Synthesis of B. Ethyl 2-Chloro-2-formylacetate. --INVALID-LINK--

  • Organic Syntheses. ethyl diethoxyacetate. --INVALID-LINK--

  • Google Patents. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates. --INVALID-LINK--

  • Czapla, F., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(11), 2418-2429. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)acetohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2-(4-Fluorophenoxy)acetohydrazide and its subsequent derivatives. Our approach is to explain the causality behind experimental choices, ensuring a robust understanding of the underlying chemical principles.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a reliable two-step process. The first step involves a Williamson ether synthesis to create an ester intermediate, which is then converted to the desired hydrazide through hydrazinolysis. This hydrazide serves as a crucial building block for further derivatization, often through condensation reactions to form Schiff bases (hydrazones).

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization (e.g., Schiff Base Formation) A 4-Fluorophenol + Ethyl Chloroacetate B Ethyl 2-(4-Fluorophenoxy)acetate (Ester Intermediate) A->B  Base (e.g., K₂CO₃) Solvent (e.g., DMF)   C This compound (Target Hydrazide) B->C  Hydrazine Hydrate Solvent (e.g., Ethanol) Reflux   E Hydrazone Derivative (Schiff Base) C->E  Solvent (e.g., Ethanol) Acid Catalyst (optional)   D Substituted Aldehyde/Ketone D->E  Solvent (e.g., Ethanol) Acid Catalyst (optional)   Troubleshooting_Hydrazinolysis Start Low Yield of Hydrazide Check_TLC Does TLC show remaining starting ester? Start->Check_TLC Incomplete_Rxn Diagnosis: Incomplete Reaction Check_TLC->Incomplete_Rxn Yes Purification_Issue Diagnosis: Product Loss During Isolation Check_TLC->Purification_Issue No Sol_1 Increase molar excess of hydrazine hydrate (e.g., from 3 to 5 eq.) Incomplete_Rxn->Sol_1 Sol_2 Increase reflux time (monitor every 2h by TLC) Incomplete_Rxn->Sol_2 Sol_3 Ensure proper reflux temperature is reached Incomplete_Rxn->Sol_3 Sol_4 Cool reaction mixture thoroughly in an ice bath before filtration Purification_Issue->Sol_4 Sol_5 Wash filtered product with *cold* solvent (e.g., cold ethanol) Purification_Issue->Sol_5

side reactions to avoid in the preparation of 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenoxy)acetohydrazide (CAS: 1737-62-8)[1]. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and side reactions encountered during the two-step synthesis, providing troubleshooting advice and optimized protocols to ensure high yield and purity.

The standard synthesis route involves:

  • Step 1 (Ether Synthesis): A Williamson ether synthesis between 4-fluorophenol and an ethyl haloacetate to form the intermediate, ethyl 2-(4-fluorophenoxy)acetate.

  • Step 2 (Hydrazinolysis): The subsequent reaction of the ester intermediate with hydrazine hydrate to yield the final this compound.

This guide is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may encounter.

Section 1: Troubleshooting the Ether Synthesis Step (Ethyl 2-(4-fluorophenoxy)acetate)

This initial step, a variation of the Williamson ether synthesis, is critical for the overall success of the sequence.[2][3] The reaction involves the deprotonation of 4-fluorophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from ethyl chloroacetate or ethyl bromoacetate.[4] While seemingly straightforward, several competing reactions can lower the yield and complicate purification.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-fluorophenol. What is causing this?

Answer: This is a common issue that typically points to incomplete deprotonation of the starting phenol or suboptimal reaction conditions.

  • Causality - Ineffective Deprotonation: 4-Fluorophenol has a pKa of ~9.9. For the reaction to proceed, the base must be strong enough to generate a sufficient concentration of the nucleophilic phenoxide ion. Weak bases or insufficient equivalents can lead to a stalled reaction.

  • Troubleshooting Steps:

    • Base Selection: While strong bases like sodium hydride (NaH) are effective, they can be hazardous and may promote side reactions if not handled under strictly anhydrous conditions.[5] A commonly used, safer, and effective alternative is anhydrous potassium carbonate (K₂CO₃). It is sufficiently basic to deprotonate the phenol, and its heterogeneous nature in solvents like acetone or acetonitrile can minimize side reactions.

    • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal.[4][5] They effectively solvate the potassium cation, enhancing the nucleophilicity of the phenoxide. Avoid protic solvents like ethanol in this step, as they can protonate the phenoxide and reduce its reactivity.

    • Anhydrous Conditions: Ensure all reagents and the solvent are thoroughly dried. Water will consume the base and protonate the phenoxide, quenching the reaction.

    • Temperature and Reaction Time: This reaction is often performed at elevated temperatures (e.g., refluxing acetone or 60-80 °C in DMF/MeCN) to ensure a reasonable reaction rate. Monitor the reaction by TLC until the 4-fluorophenol spot has been consumed.

Q2: I've isolated my product, but my NMR spectrum shows signals for a carboxylic acid, and the sample gives a broad peak on LC-MS. What is this acidic impurity?

Answer: The presence of an acidic byproduct strongly suggests the hydrolysis of the ester group, leading to the formation of 2-(4-fluorophenoxy)acetic acid.[6]

  • Causality - Ester Hydrolysis: The ester functionality in both the starting material (ethyl chloroacetate) and the product (ethyl 2-(4-fluorophenoxy)acetate) is susceptible to hydrolysis under basic conditions, a reaction known as saponification.[7][8] This is particularly problematic if aqueous bases (e.g., NaOH solutions) are used or if significant water is present in the reaction mixture.[9][10]

  • Troubleshooting & Prevention:

    • Use a Non-Nucleophilic Base: Employ a base like anhydrous K₂CO₃ or Cs₂CO₃ instead of hydroxide-containing bases (NaOH, KOH) to minimize saponification.[5]

    • Maintain Anhydrous Conditions: As mentioned previously, strictly anhydrous conditions are crucial. Use freshly dried solvents and reagents.

    • Work-up Procedure: During the aqueous work-up, avoid prolonged exposure to strongly basic or acidic conditions. Neutralize the reaction mixture carefully. The acidic impurity can be removed by washing the organic extract with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The desired ester product will remain in the organic layer, while the carboxylate salt of the impurity will move to the aqueous layer.

Q3: My spectral analysis suggests the presence of an isomer. How is C-alkylation a competing reaction?

Answer: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the carbons ortho and para to the oxygen). While O-alkylation is the desired pathway, C-alkylation can occur as a side reaction.[2][5]

  • Causality - C- vs. O-Alkylation: The reaction of the phenoxide with ethyl chloroacetate can result in the formation of a new C-C bond at the ortho position of the ring instead of the desired C-O bond. The ratio of O- to C-alkylation is influenced by factors like the solvent, counter-ion, and temperature. Harder electrophiles and conditions favoring dissociated ions tend to favor O-alkylation.

  • Minimizing C-Alkylation:

    • Solvent Selection: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.

    • Reaction Conditions: Running the reaction at moderate temperatures is advisable. High temperatures can sometimes increase the amount of C-alkylation.

    • Purification: Fortunately, the C-alkylated isomer has different polarity and properties from the desired O-alkylated product and can typically be separated by column chromatography.

Section 2: Troubleshooting the Hydrazinolysis Step

In this step, the ethyl 2-(4-fluorophenoxy)acetate intermediate is converted to the final hydrazide product by reaction with hydrazine. This is a nucleophilic acyl substitution reaction.[11]

Q4: My final product is contaminated with a high-molecular-weight impurity (approx. double the mass of the starting ester). What is this byproduct?

Answer: This is a classic sign of diacyl hydrazine formation, specifically N,N'-bis(2-(4-fluorophenoxy)acetyl)hydrazine.

  • Causality - Diacylation of Hydrazine: Hydrazine (H₂N-NH₂) has two primary amine groups, both of which are nucleophilic. If the stoichiometry is not controlled, one molecule of hydrazine can react with two molecules of the ester. This is especially likely if the ester is present in excess or if the hydrazine is added too slowly to a hot solution of the ester.

  • Prevention:

    • Use Excess Hydrazine: The most effective way to prevent diacylation is to use a significant molar excess of hydrazine hydrate (typically 3 to 10 equivalents). This ensures that an ester molecule is statistically more likely to encounter a fresh hydrazine molecule rather than a mono-acylated one.

    • Order of Addition: Add the ester dropwise to the solution of hydrazine hydrate in ethanol, rather than the other way around. This maintains a high concentration of hydrazine throughout the reaction.

    • Temperature Control: The reaction is often run at room temperature or with gentle heating (refluxing ethanol).[12][13] Running the reaction at room temperature for a longer period can sometimes provide a cleaner product.[12]

Q5: My reaction is sluggish and I'm left with a lot of unreacted ester. How can I drive the reaction to completion?

Answer: Incomplete conversion is usually due to insufficient reactivity or reaction time.

  • Causality and Optimization:

    • Solvent: Anhydrous ethanol or methanol are the most common and effective solvents.[11][14] They readily dissolve both the ester and hydrazine hydrate, facilitating the reaction.

    • Reaction Time and Temperature: While some hydrazinolysis reactions proceed quickly at room temperature, others require heating to reflux in ethanol to go to completion.[13] Monitor the reaction progress using TLC or LC-MS. If the reaction stalls at room temperature, gently heat the mixture.

    • Hydrazine Quality: Use a good quality source of hydrazine hydrate. Older bottles may have absorbed atmospheric CO₂ or undergone degradation.

Q6: My crude product is an oil or a sticky solid that is difficult to handle and purify. What should I do?

Answer: Hydrazides can sometimes be challenging to crystallize, but several techniques can be employed to obtain a pure, solid product.[15]

  • Purification Strategies:

    • Recrystallization: This is the most common method. Ethanol or methanol are excellent choices.[12][13] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. If the product is too soluble, a mixed solvent system (e.g., ethanol-water or ethyl acetate-hexane) can be effective.

    • Trituration: If the product oils out, try trituration.[15] Add a non-polar solvent in which the product is insoluble (like cold diethyl ether or n-hexane) to the crude oil/solid and stir or sonicate vigorously. This can break up the amorphous material and induce crystallization by washing away soluble impurities.

    • Column Chromatography: If recrystallization and trituration fail, purification by silica gel column chromatography is a reliable alternative.[16] A gradient of ethyl acetate in hexane is a good starting point for elution.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic route versus the primary side reactions discussed.

SynthesisPathways cluster_main Desired Synthesis Pathway cluster_side Potential Side Reactions Phenol 4-Fluorophenol Ester Ethyl 2-(4-fluorophenoxy)acetate Phenol->Ester Step 1: Williamson Ether Synthesis (+ Ethyl Chloroacetate, K₂CO₃) C_Alk C-Alkylated Isomer Phenol->C_Alk C-Alkylation Hydrazide This compound Ester->Hydrazide Step 2: Hydrazinolysis (+ N₂H₄·H₂O) Acid 2-(4-Fluorophenoxy)acetic Acid Ester->Acid Ester Hydrolysis Diacyl N,N'-Diacyl Hydrazine Ester->Diacyl Diacylation

Caption: Main synthesis route and key side reactions.

Recommended Experimental Protocol

This protocol is optimized to minimize the side reactions discussed above.

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (approx. 5 mL per gram of phenol).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the 4-fluorophenol is consumed.

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude ester.

  • Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl 2-(4-fluorophenoxy)acetate, which can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of this compound
  • In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(4-fluorophenoxy)acetate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

  • Add hydrazine hydrate (99%, 5.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate may form during this time.[17]

  • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting ester is consumed. If the reaction is slow, it can be gently heated to reflux for 2-3 hours.[12][13]

  • Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Recrystallize the crude solid from hot ethanol to obtain pure this compound as a white crystalline solid.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common experimental issues.

TroubleshootingWorkflow start Problem Encountered low_yield_s1 Low Yield in Step 1 (Unreacted Phenol) start->low_yield_s1 Step 1 acid_impurity Acidic Impurity in Step 1 start->acid_impurity Step 1 high_mw_imp High MW Impurity in Step 2 (Diacyl Hydrazine) start->high_mw_imp Step 2 incomplete_s2 Incomplete Reaction in Step 2 (Unreacted Ester) start->incomplete_s2 Step 2 sol_base Solution: 1. Check base (use K₂CO₃). 2. Use anhydrous solvent (DMF, MeCN). 3. Increase temp/time. low_yield_s1->sol_base sol_hydrolysis Solution: 1. Use anhydrous conditions. 2. Use non-hydroxide base. 3. Wash with NaHCO₃ during work-up. acid_impurity->sol_hydrolysis sol_diacyl Solution: 1. Use large excess of N₂H₄·H₂O (5-10 eq). 2. Add ester to hydrazine solution. high_mw_imp->sol_diacyl sol_incomplete Solution: 1. Heat to reflux in EtOH. 2. Increase reaction time. 3. Check hydrazine quality. incomplete_s2->sol_incomplete

References

Technical Support Center: Scale-Up Synthesis of 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot plant and beyond. We will delve into common challenges, offering troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient process. This compound is a valuable intermediate in the development of pharmaceuticals and agrochemicals, making a scalable and reliable synthetic route paramount.[1]

Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the intermediate, ethyl 2-(4-fluorophenoxy)acetate, via a Williamson ether synthesis. This is followed by the hydrazinolysis of the ester to yield the final product.

Synthetic_Pathway 4-Fluorophenol 4-Fluorophenol Step1 Step 1: Williamson Ether Synthesis 4-Fluorophenol->Step1 Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Step1 Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone, DMF) Base_Solvent->Step1 Intermediate Ethyl 2-(4-fluorophenoxy)acetate Step1->Intermediate Step2 Step 2: Hydrazinolysis Intermediate->Step2 Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Step2 Solvent_Heat Solvent (e.g., Ethanol) Heat Solvent_Heat->Step2 Final_Product This compound Step2->Final_Product

Caption: General synthetic route for this compound.

Troubleshooting Guide: Step 1 - Williamson Ether Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

This section addresses common issues encountered during the scale-up of the Williamson ether synthesis.

Issue 1: Low or Stagnant Reaction Conversion

  • Question: We are observing a low yield of ethyl 2-(4-fluorophenoxy)acetate, and the reaction seems to stall, even with extended reaction times. What are the potential causes and solutions?

  • Answer: Low conversion in a Williamson ether synthesis at scale can often be traced back to issues with reagents, reaction conditions, or mass transfer.

    • Causality & Solution:

      • Base Strength and Solubility: The choice and handling of the base are critical. While potassium carbonate is commonly used, its solubility in organic solvents can be limited, leading to a heterogeneous reaction mixture where the reaction rate is dependent on the surface area of the base. On a larger scale, this can lead to mixing issues and inconsistent reaction rates.

        • Recommendation: Consider using a stronger base like sodium hydride if your process allows, ensuring strict anhydrous conditions. Alternatively, the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can significantly improve the reaction rate with weaker, less soluble bases like potassium carbonate by facilitating the transfer of the phenoxide to the organic phase.[2]

      • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like DMF or DMSO are excellent choices as they can increase the nucleophilicity of the phenoxide.[3] However, their higher boiling points can make them difficult to remove during work-up. Acetone is a common choice but may not provide sufficient solubility for the base at larger scales.

        • Recommendation: For scale-up, a thorough solvent screening should be performed. Consider a solvent system that provides a good balance between reactivity and ease of work-up. For instance, a mixture of solvents could be beneficial.

      • Water Content: The presence of water can be detrimental. It can hydrolyze the ethyl chloroacetate and deactivate the phenoxide by protonation. Ensure all reagents and solvents are anhydrous.

      • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature profile should be determined through process optimization studies.

Issue 2: Formation of Impurities

  • Question: Our crude product contains several impurities that are difficult to remove. What are the likely side reactions, and how can we minimize them?

  • Answer: Side reactions in the Williamson ether synthesis can lead to a range of impurities. Understanding their origin is key to their mitigation.

    • Causality & Solution:

      • C-Alkylation vs. O-Alkylation: While O-alkylation is the desired reaction, some C-alkylation of the fluorophenol ring can occur, leading to isomeric impurities. This is more prevalent with more reactive alkylating agents and under certain reaction conditions.

        • Recommendation: Using a less reactive leaving group than chloride on the acetate, or carefully controlling the reaction temperature can favor O-alkylation.

      • Elimination: If using a secondary or tertiary alkyl halide, elimination to form an alkene can be a significant side reaction.[3] With ethyl chloroacetate, this is less of a concern but can be promoted by excessively high temperatures and a very strong, sterically hindered base.

      • Hydrolysis of Ethyl Chloroacetate: As mentioned, water can hydrolyze the ester, forming chloroacetic acid, which will be deprotonated by the base and will not participate in the desired reaction.

      • Impurity from 4-Fluorophenol: The starting 4-fluorophenol may contain isomeric impurities (e.g., 2-fluorophenol) or related phenols which will also react to form the corresponding phenoxyacetates.

        • Recommendation: Ensure the purity of your starting materials through rigorous quality control.

Parameter Recommendation for Scale-Up Justification
Base Use of a phase-transfer catalyst with K₂CO₃ or consider stronger bases like NaH with appropriate safety measures.Enhances reaction rate and consistency by improving the solubility and reactivity of the nucleophile.[2]
Solvent Polar aprotic solvents like DMF or acetonitrile.Promotes Sₙ2 reaction by solvating the cation and leaving the nucleophile more reactive.[3]
Temperature Maintain moderate temperatures (e.g., 60-80 °C) and monitor for exotherms.Balances reaction rate while minimizing side reactions like elimination and decomposition.
Moisture Strict anhydrous conditions for all reagents and solvents.Prevents hydrolysis of the ester and deactivation of the phenoxide.

Troubleshooting Guide: Step 2 - Hydrazinolysis of Ethyl 2-(4-fluorophenoxy)acetate

The conversion of the ester to the hydrazide is often straightforward on a lab scale but can present challenges during scale-up, particularly concerning safety and product isolation.

Issue 1: Incomplete Conversion and/or Byproduct Formation

  • Question: The hydrazinolysis reaction is not going to completion, and we are observing the formation of an unknown byproduct. What could be the cause?

  • Answer: Incomplete conversion is often a result of insufficient hydrazine or suboptimal reaction conditions. Byproduct formation can arise from the reactivity of hydrazine.

    • Causality & Solution:

      • Stoichiometry of Hydrazine Hydrate: While a slight excess of hydrazine hydrate is typically used, a large excess can complicate the work-up and purification. However, an insufficient amount will lead to incomplete conversion. The optimal ratio should be determined experimentally for the scaled-up process. A Chinese patent suggests that a higher molar ratio of hydrazine hydrate can significantly increase the yield and reduce reaction time.[4]

      • Reaction Temperature and Time: The reaction is typically carried out at reflux in a solvent like ethanol.[5] At a larger scale, ensure uniform heating to avoid localized overheating, which could lead to degradation. The reaction time may also need to be extended at a larger scale to ensure complete conversion.

      • Potential Side Reaction - Diacyl Hydrazine Formation: A common byproduct in hydrazinolysis is the formation of a diacyl hydrazine (R-CO-NH-NH-CO-R). This occurs when one molecule of hydrazine reacts with two molecules of the ester.

        • Recommendation: Using a sufficient excess of hydrazine hydrate can minimize the formation of this byproduct by ensuring that the intermediate acylhydrazide is not the most abundant nucleophile present.

Issue 2: Difficult Product Isolation and Purification

  • Question: We are struggling to isolate a pure product. The crude material is oily, and crystallization is proving difficult on a larger scale.

  • Answer: Isolation and purification are critical steps in any scale-up process. The physical properties of the product and the presence of impurities will dictate the best approach.

    • Causality & Solution:

      • Residual Hydrazine Hydrate: Hydrazine hydrate is corrosive and toxic, and its removal is essential.[6] On a large scale, simple evaporation may not be sufficient or safe.

        • Recommendation: Consider a work-up procedure that involves quenching the excess hydrazine. This can be done by careful addition of an acid to form a salt, which can then be removed by an aqueous wash. However, the pH must be carefully controlled to avoid hydrolysis of the product. An alternative is to use a reactive distillation setup to remove the alcohol byproduct and drive the reaction to completion, which can also help in removing excess hydrazine.[4]

      • Crystallization Challenges: The choice of crystallization solvent is paramount. A good solvent should dissolve the product at elevated temperatures and allow for good crystal formation upon cooling, while keeping impurities in solution.[7]

        • Recommendation: A systematic screening of solvents and solvent mixtures is recommended. Anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product, can also be an effective technique for scale-up. Seeding the crystallization can also improve consistency and control over particle size. For industrial crystallization, a structured approach to identify and manage impurities is crucial for obtaining a high-purity product.[8]

Hydrazinolysis_Troubleshooting Problem Problem in Hydrazinolysis Scale-Up Incomplete_Conversion Incomplete Conversion Problem->Incomplete_Conversion Byproduct_Formation Byproduct Formation Problem->Byproduct_Formation Difficult_Isolation Difficult Isolation/Purification Problem->Difficult_Isolation Cause1 Insufficient Hydrazine Suboptimal Temp/Time Incomplete_Conversion->Cause1 Cause2 Diacyl Hydrazine Formation Byproduct_Formation->Cause2 Cause3 Residual Hydrazine Poor Crystallization Solvent Difficult_Isolation->Cause3 Solution1 Optimize Hydrazine Ratio Ensure Uniform Heating Increase Reaction Time Cause1->Solution1 Solution2 Use Sufficient Excess of Hydrazine Hydrate Cause2->Solution2 Solution3 Quench Excess Hydrazine Solvent Screening Seeding/Anti-solvent Crystallization Cause3->Solution3

References

stability issues of 2-(4-Fluorophenoxy)acetohydrazide under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 2-(4-Fluorophenoxy)acetohydrazide (CAS No. 1737-62-8). This guide is designed for our valued partners in research, science, and drug development. We understand that the stability and integrity of your starting materials are critical for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored at refrigerated temperatures, typically between 0-8°C.[1][2] It is crucial to store it in a tightly sealed container in a dry, dark place.[3] The hydrazide functional group can be susceptible to atmospheric moisture and oxidation over time.

Q2: How stable is this compound in solution?

The stability in solution is highly dependent on the solvent, pH, and temperature. Hydrazides as a class of compounds can be susceptible to hydrolysis, particularly under acidic conditions.[4][5] While some specific hydrazides have shown stability in neutral and even acidic/basic conditions at physiological temperatures,[6][7] it is best practice to prepare solutions fresh for each experiment. If storage is unavoidable, we recommend flash-freezing aliquots and storing them at -20°C or below for short periods. Avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for this compound?

Based on the chemistry of the hydrazide functional group, the two primary degradation pathways to be aware of are hydrolysis and oxidation.

  • Hydrolysis: The amide bond of the hydrazide can be cleaved by water, especially catalyzed by acid or base, to yield 2-(4-Fluorophenoxy)acetic acid and hydrazine.[4][5]

  • Oxidation: The nitrogen-nitrogen bond in hydrazides can be susceptible to oxidation from atmospheric oxygen or other oxidizing agents.[8] This process can be accelerated by the presence of metal ions and may lead to the formation of various byproducts, including potentially mutagenic species.[8][9]

Q4: Is this compound sensitive to light?

While specific photostability data for this exact molecule is not extensively published, compounds with aromatic rings and reactive functional groups can be sensitive to UV light. Standard laboratory practice for ensuring compound integrity, known as forced degradation, includes testing for photolytic instability.[10][11] Therefore, we recommend storing the solid and any solutions in amber vials or otherwise protected from light to minimize the risk of photodegradation.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

ProblemProbable Cause(s)Recommended Action & Rationale
Inconsistent or non-reproducible assay results. Compound Degradation: The most likely cause is the degradation of your this compound stock, either in solid form due to improper storage or, more commonly, in solution.1. Prepare Fresh Solutions: Always prioritize using freshly prepared solutions for your experiments. 2. Verify Solid Stock Integrity: If fresh solutions still yield poor results, your solid stock may be compromised. Consider purchasing a new lot or re-characterizing your current stock using HPLC, NMR, or LC-MS. 3. Use a Control: Run a control experiment with a freshly opened vial of the compound if available.
The solid compound has changed color (e.g., from white to yellow/brown). Oxidative Degradation: Discoloration is a common visual indicator of oxidation. The hydrazide moiety can react with atmospheric oxygen over time, especially with prolonged or improper storage.[8]1. Discontinue Use: Do not use the discolored product, as its purity is compromised. The presence of unknown degradation products can confound experimental results. 2. Review Storage Protocol: Ensure containers are tightly sealed, potentially purged with an inert gas (like argon or nitrogen), and stored in a cold, dark, and dry environment.[3][12]
A freshly prepared solution appears cloudy or precipitates over a short time. 1. Poor Solubility: The compound may have limited solubility in your chosen solvent at the target concentration. 2. pH-dependent Solubility/Degradation: The pH of your solution may be causing the compound to precipitate or degrade into a less soluble product.1. Check Solubility Parameters: Verify the solubility of the compound in your solvent system. Gentle warming or sonication may aid dissolution. 2. Buffer Your Solution: If working in an aqueous medium, use a buffer to maintain a stable pH. Given that hydrazide hydrolysis is often catalyzed by acid,[4] maintaining a neutral pH around 7.0-7.4 is a good starting point.[6][7] 3. Prepare Dilutions from a Stock in an Organic Solvent: First, dissolve the compound in a suitable organic solvent (e.g., DMSO, DMF) and then add this stock solution to your aqueous buffer to achieve the final concentration. This often prevents solubility issues.
LC-MS analysis of my sample shows unexpected peaks that are not present in a freshly prepared standard. Degradation During Experiment or Sample Processing: The compound may be stable in your stock solution but is degrading under your specific experimental conditions (e.g., elevated temperature, presence of certain reagents, prolonged incubation).1. Run Time-Course Stability: Analyze your compound in your experimental matrix (without other reactants) at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine its stability under those specific conditions. 2. Identify Potential Incompatibilities: Review all reagents in your assay. Are there any oxidants, strong acids/bases, or metal ions that could be reacting with the hydrazide?[8][9] 3. Analyze Degradants: If possible, use the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structure. For example, a peak corresponding to the molecular weight of 2-(4-Fluorophenoxy)acetic acid would strongly suggest hydrolysis.
Visualizing the Troubleshooting Process

The following decision tree can help guide your troubleshooting process when encountering unexpected experimental results.

Troubleshooting_Workflow start Unexpected Experimental Results check_solution Was the solution prepared fresh? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_solid Is the solid compound old or discolored? yes_fresh->check_solid prepare_fresh ACTION: Prepare a fresh solution and repeat experiment. no_fresh->prepare_fresh prepare_fresh->start Re-evaluate yes_old Yes check_solid->yes_old Yes no_old No check_solid->no_old No new_lot ACTION: Use a new, verified lot of the compound. yes_old->new_lot check_conditions Are experimental conditions (pH, temp, reagents) potentially harsh? no_old->check_conditions new_lot->start Re-evaluate yes_harsh Yes check_conditions->yes_harsh Yes no_harsh No check_conditions->no_harsh No run_stability ACTION: Run a time-course stability study in your experimental matrix. yes_harsh->run_stability contact_support Issue persists. Contact Technical Support for further analysis. no_harsh->contact_support run_stability->start Re-evaluate

Caption: A decision tree for troubleshooting experimental issues.

Protocols for Stability Assessment

For researchers who need to rigorously validate the stability of this compound within their specific systems, performing a forced degradation study is the industry-standard approach.[10][11]

Protocol: Forced Degradation Study

This protocol outlines the steps to subject the compound to various stress conditions to identify potential degradants and establish its stability profile. A stability-indicating analytical method, such as HPLC, is required to analyze the results.[10][13]

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade water, methanol, and acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or DAD detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (providing UV and visible light exposure)

Workflow:

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock Solution (e.g., in Methanol) control Unstressed Control (Stored at 2-8°C in dark) prep_stock->control acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 80°C) prep_stock->thermal photo Photolytic Stress (Solution, UV/Vis light) prep_stock->photo sampling Sample at Time Points (e.g., 0, 2, 6, 12, 24h) control->sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze All Samples by Stability-Indicating HPLC Method neutralize->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.

  • Set Up Stress Conditions: For each condition, prepare a sample in a separate flask.

    • Acid Hydrolysis: Add stock solution to 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add stock solution to 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add stock solution to 3% H₂O₂. Keep at room temperature in the dark.[10]

    • Thermal Degradation: Place the solid compound in a calibrated oven at a high temperature (e.g., 80°C). At each time point, withdraw a sample and prepare a solution.

    • Photolytic Degradation: Expose a solution of the compound to controlled UV and visible light in a photostability chamber. Keep a wrapped control sample in the same chamber.

    • Control: Keep a sample of the stock solution protected from light at 2-8°C.

  • Sampling: Withdraw aliquots from each stressed solution at predetermined time points (e.g., 2, 6, 12, and 24 hours). The goal is to achieve 5-20% degradation.[10]

  • Sample Processing: Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation product peaks.[11]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Calculate the percentage of degradation and note the relative retention times of the new peaks.

This systematic approach will provide a comprehensive understanding of the compound's vulnerabilities, allowing for the development of robust handling and experimental protocols.

References

refinement of the reaction time and temperature for 2-(4-Fluorophenoxy)acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-fluorophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the refinement of reaction time and temperature for this specific synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, leading to higher yields and purity.

I. Overview of the Synthesis

The synthesis of this compound typically involves the reaction of an ester, ethyl 2-(4-fluorophenoxy)acetate, with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where the hydrazine acts as the nucleophile, attacking the carbonyl carbon of the ester and displacing the ethoxy group.

II. Frequently Asked Questions (FAQs)

Q1: What is the general protocol for the synthesis of this compound?

A detailed, step-by-step protocol is provided below:

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-(4-fluorophenoxy)acetate

  • Hydrazine hydrate (80-99% solution)

  • Absolute ethanol or methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-(4-fluorophenoxy)acetate (1 equivalent) in absolute ethanol (approximately 5-10 volumes).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature. An excess of hydrazine hydrate is often used to drive the reaction to completion and minimize the formation of byproducts.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Q2: What is the underlying mechanism of this reaction?

The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxy group as ethanol and forming the stable hydrazide product.

Reaction_Mechanism Ester Ethyl 2-(4-fluorophenoxy)acetate Intermediate Tetrahedral Intermediate Ester->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product This compound Intermediate->Product - Ethanol Byproduct Ethanol Intermediate->Byproduct

Caption: Reaction mechanism for the synthesis of this compound.

Q3: How do reaction time and temperature affect the yield and purity?

Reaction time and temperature are critical parameters that are directly proportional to the reaction rate.

  • Temperature: Increasing the temperature generally increases the reaction rate by providing the molecules with sufficient energy to overcome the activation energy barrier.[2] However, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. For the synthesis of analogous hydrazides, refluxing in ethanol (around 75-80 °C) is a common practice.[3]

  • Reaction Time: The reaction time should be sufficient to allow for the complete conversion of the starting material. Prolonging the reaction time unnecessarily can also lead to the formation of degradation products.[2] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

ParameterRecommended RangeRationale
Temperature 70-80 °C (Reflux in Ethanol)Optimizes reaction rate while minimizing byproduct formation.
Reaction Time 4-12 hoursTypically sufficient for complete conversion. Monitor by TLC.[1][4]

III. Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause 1: Suboptimal Reaction Temperature

  • Explanation: The reaction may be proceeding too slowly at a lower temperature.

  • Solution: Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ~78°C for ethanol). Gentle heating is often required to increase the reaction rate.[2]

Possible Cause 2: Insufficient Reaction Time

  • Explanation: The reaction may not have gone to completion.

  • Solution: Monitor the reaction progress using TLC. If starting material is still present, extend the reflux time.

Possible Cause 3: Reagent Quality

  • Explanation: The purity of the starting materials, particularly the hydrazine hydrate, is crucial. Old or improperly stored hydrazine hydrate can be less reactive.

  • Solution: Use fresh, high-purity reagents.

Possible Cause 4: Inadequate Mixing

  • Explanation: If the reaction mixture is not adequately stirred, localized concentration gradients can form, leading to incomplete reaction.

  • Solution: Ensure vigorous and continuous stirring throughout the reaction.

Problem 2: Formation of a Significant Amount of Byproduct

Possible Cause: Formation of 1,2-Diacylhydrazine

  • Explanation: A common side reaction is the formation of 1,2-bis(2-(4-fluorophenoxy)acetyl)hydrazine. This occurs when one molecule of hydrazine reacts with two molecules of the ester.

  • Solution:

    • Use an excess of hydrazine hydrate: Using a 1.5 to 2-fold molar excess of hydrazine hydrate can help to minimize the formation of this byproduct by increasing the probability of the ester reacting with a fresh hydrazine molecule.[1]

    • Control the addition of the ester: If the diacylhydrazine is a persistent issue, consider adding the ester solution slowly to a solution of hydrazine hydrate.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete (TLC)? Start->Check_Completion Check_Byproduct Is a major byproduct present? Check_Completion->Check_Byproduct Yes Increase_Time Increase reaction time Check_Completion->Increase_Time No Use_Excess_Hydrazine Use excess hydrazine hydrate Check_Byproduct->Use_Excess_Hydrazine Yes (Diacylhydrazine) Purify Purify by recrystallization Check_Byproduct->Purify No Check_Temp Verify reflux temperature Increase_Time->Check_Temp Check_Reagents Check reagent purity Check_Temp->Check_Reagents Use_Excess_Hydrazine->Purify End Optimized Synthesis Purify->End Check_Reagents->Start

Caption: A troubleshooting workflow for the synthesis of this compound.

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause 1: Product is Soluble in the Reaction Solvent

  • Explanation: If the product does not precipitate upon cooling, it may be soluble in the solvent.

  • Solution: Remove the solvent under reduced pressure. The resulting solid can then be recrystallized.

Possible Cause 2: Oily Product Formation

  • Explanation: The crude product may sometimes separate as an oil instead of a solid.

  • Solution: Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. If this fails, purification by column chromatography may be necessary.

Possible Cause 3: Ineffective Recrystallization

  • Explanation: Choosing the right solvent for recrystallization is key to obtaining a pure product.

  • Solution: Ethanol is a common and effective solvent for recrystallizing hydrazides. If the product is too soluble in ethanol at room temperature, a mixed solvent system (e.g., ethanol/water) might be more effective.

IV. References

  • Al-Mulla, E. A. J., Wan Yunus, W. M. Z., Ibrahim, N. A., & Ab. Rahman, M. Z. (2008). Synthesis, characterization and optimum reaction conditions of fatty hydrazide from triacylglycerides. Research Journal of Applied Sciences, 3(8), 545-549. --INVALID-LINK--

  • Fun, H. K., Quah, C. K., Isloor, A. M., Sunil, D., & Shetty, P. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o53–o54. --INVALID-LINK--

  • Kadir, F. A., & Al-Hussain, S. A. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 431–441. --INVALID-LINK--

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? --INVALID-LINK--

  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde. --INVALID-LINK--

References

overcoming poor solubility of 2-(4-Fluorophenoxy)acetohydrazide in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for 2-(4-Fluorophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. We will explore the underlying causes of its poor solubility and provide practical, field-proven troubleshooting strategies and protocols to ensure the success of your synthetic and analytical work.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter in the lab. Follow the logical flow to diagnose and solve solubility challenges.

Initial Troubleshooting Workflow

Here is a general workflow to follow when you first encounter solubility issues with this compound.

A Start: Compound Fails to Dissolve B Is gentle heating permissible for your reaction? A->B C Apply gentle heat (e.g., 40-60°C) with stirring. Did it dissolve? B->C Yes E Select a suitable co-solvent. (See Table 2) B->E No D Problem Solved. Monitor for precipitation upon cooling. C->D Yes C->E No F Add co-solvent stepwise (e.g., 5-10% v/v). Did it dissolve? E->F F->D Yes G Is your system heterogeneous (e.g., aqueous/organic)? F->G No H Employ Phase-Transfer Catalysis (PTC). (See Protocol 3) G->H Yes I Employ Ultrasonication. (See Protocol 2) G->I No J Is an aqueous medium required? I->J J->F No, organic medium K Adjust pH to acidic conditions. (See Protocol 4) J->K Yes

Caption: General troubleshooting workflow for solubility issues.

Q1: My this compound is not dissolving in my standard organic solvent (e.g., DCM, Toluene, THF). What should I do?

Answer: This is a common issue stemming from the compound's crystalline nature and polarity. Your first steps should involve minimally invasive techniques before changing the solvent system entirely.

Strategy 1: Co-Solvency

The principle of co-solvency involves using a mixture of solvents to achieve a polarity that is more favorable for the solute.[1] By adding a small amount of a highly polar, miscible solvent, you can disrupt the intermolecular forces of the primary solvent and create a more accommodating environment for the hydrazide.[]

  • Causality: The hydrazide functional group and the ether linkage lend polarity to the molecule, while the fluorophenyl ring is non-polar. A single solvent may not effectively solvate both ends of the molecule. A co-solvent system bridges this polarity gap. Common co-solvents include highly polar reagents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]

Table 1: Recommended Co-Solvent Systems

Primary Solvent (Non-polar to Moderately Polar)Recommended Co-Solvent (Polar Aprotic)Starting Ratio (v/v)Notes
TolueneDMF or DMSO95 : 5Good for reactions requiring higher temperatures.
Dichloromethane (DCM)DMF90 : 10Increases polarity without significantly raising the boiling point.
Tetrahydrofuran (THF)NMP or DMSO90 : 10N-Methyl-2-pyrrolidone (NMP) is another excellent polar aprotic option.
Ethyl AcetateAcetonitrile or DMF85 : 15Useful for purification or chromatography prep.

Protocol 1: Co-Solvent Screening

  • To your suspension of this compound in the primary solvent, add the co-solvent dropwise at room temperature with vigorous stirring.

  • Add an initial 5% of the total reaction volume. Observe for any changes in solubility.

  • If the compound remains insoluble, continue adding the co-solvent in 5% increments.

  • If dissolution is still not achieved after reaching 20-25% co-solvent, consider a different primary solvent or an alternative technique like ultrasonication.

Strategy 2: Ultrasonication

Sonication applies high-frequency sound energy to agitate particles in a sample.[4] This process, known as ultrasonication, can speed up dissolution by breaking down intermolecular interactions within the solid crystal lattice.[4][5]

  • Causality: The mechanical energy from acoustic cavitation—the rapid formation and collapse of microscopic bubbles—creates powerful shear forces that break apart agglomerates and enhance mass transfer between the solid surface and the solvent.[5][6] This is a physical method that does not alter the chemical properties of the system.

Protocol 2: Ultrasonication-Assisted Dissolution

  • Place the sealed reaction vessel containing the compound and solvent(s) into an ultrasonic bath.

  • Ensure the liquid level inside the vessel is slightly below the water level in the bath for efficient energy transfer.

  • Sonicate for 15-20 minute intervals.

  • After each interval, visually inspect the solution. If undissolved solids remain, continue sonication.

  • For particularly stubborn samples, a high-intensity ultrasonic probe may be used for more direct energy input, though care must be taken to avoid localized heating.

Q2: My reaction involves two immiscible phases (e.g., aqueous base and an organic solvent), and I'm seeing no product formation. How can I get the hydrazide to react?

Answer: This is a classic phase-transfer problem. The this compound is likely soluble only in the organic phase, while your ionic reactant (e.g., a deprotonating agent or an anion) is confined to the aqueous phase. The reaction is failing because the reactants cannot interact. The solution is Phase-Transfer Catalysis (PTC).

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[7] These catalysts function like a detergent, solubilizing ionic reactants in the organic phase.[7]

  • Causality: Typically, a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is used. The lipophilic alkyl groups of the cation (Q⁺) allow it to be soluble in the organic phase. At the aqueous-organic interface, it exchanges its anion (X⁻) for the reactant anion (Y⁻) from the aqueous phase. This new, organic-soluble ion pair [Q⁺Y⁻] then diffuses into the bulk organic phase to react with the hydrazide.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Hydrazide (R-NHNH2) + [Q⁺Y⁻]org B Reaction Occurs: Product + [Q⁺X⁻]org A->B Reaction Interface -------------------- Interface -------------------- B->Interface [Q⁺X⁻] diffuses to interface C Reactant Salt (M⁺Y⁻)aq C->Interface [Q⁺Y⁻] forms Interface->A [Q⁺Y⁻] diffuses into organic phase Interface->C X⁻ exchanges for Y⁻

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Protocol 3: General Phase-Transfer Catalysis Setup

  • Combine the this compound and the organic solvent in the reaction vessel.

  • In a separate container, prepare an aqueous solution of your second reactant (e.g., NaOH, KCN).

  • Add the phase-transfer catalyst (e.g., TBAB, 1-5 mol%) to the organic phase.

  • Combine the organic and aqueous phases in the reaction vessel.

  • Begin vigorous stirring (e.g., >500 rpm) to maximize the interfacial surface area. The reaction rate is highly dependent on efficient mixing.

  • Proceed with the reaction under the desired temperature conditions. The combination of PTC and ultrasound can further enhance reaction rates.[8]

Frequently Asked Questions (FAQs)

Q3: What are the fundamental physicochemical properties of this compound?

Answer: Understanding the basic properties of the molecule is the first step in troubleshooting.

Table 2: Physicochemical Properties

PropertyValueSourceSignificance for Solubility
CAS Number1737-62-8[9][10]Unique identifier for literature searches.
Molecular FormulaC₈H₉FN₂O₂[9]Indicates a mix of polar (hydrazide, ether) and non-polar (fluorophenyl) groups.
Molecular Weight184.17 g/mol [9]A relatively small molecule.
AppearanceWhite crystals[10]Crystalline solids generally have lower solubility than amorphous forms due to lattice energy.[11]
Melting Point128-134 °C[10]The relatively high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome for dissolution.
Q4: How does pH affect the solubility of this compound?

Answer: The solubility of this compound is highly dependent on pH, a critical factor that can be leveraged to your advantage, particularly in aqueous or protic media.[12]

  • Scientific Rationale: The acetohydrazide moiety (-NHNH₂) contains basic nitrogen atoms with lone pairs of electrons. In an acidic environment (low pH), these nitrogens can be protonated to form a hydrazinium salt (-NH₂NH₃⁺).[13] This ionic salt is significantly more polar than the neutral molecule and, therefore, exhibits much higher solubility in polar solvents like water.[12] Conversely, in a neutral or basic medium, the compound exists in its less polar, neutral form, which is poorly soluble in water. The hydrazone bond, which can be formed from hydrazides, is known to be stable at neutral pH but hydrolyzes under acidic conditions, a principle often used in pH-responsive drug delivery.[14]

A Poorly Soluble (Neutral Form) R-CO-NHNH₂ B Highly Soluble (Protonated Salt) R-CO-NH₂NH₃⁺ A->B + H⁺ - H⁺

Caption: pH-dependent equilibrium of the hydrazide group.

Protocol 4: pH-Mediated Aqueous Dissolution

  • Suspend the this compound in the aqueous medium (e.g., water, buffer).

  • With stirring, add a dilute acid (e.g., 1M HCl or 1M Acetic Acid) dropwise.

  • Monitor the solution for clarity. As the pH drops, the solid should begin to dissolve.

  • Continue adding acid until all the solid has dissolved.

  • Critical Note: Be aware that acidic conditions may not be compatible with your subsequent reaction steps or could cause hydrolysis of other functional groups. This method is ideal for preparing aqueous stock solutions or for reactions that are stable under acidic conditions.

Q5: What are some good starting solvents for this compound based on its structure?

Answer: Based on its mixed polarity, the best starting points are polar aprotic solvents or polar protic solvents.

  • Polar Aprotic Solvents:

    • Examples: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN).

    • Rationale: These solvents can effectively solvate the polar part of the molecule through dipole-dipole interactions without interfering with the hydrazide's reactivity through hydrogen bonding. They are often the most effective single-component solvents for this class of compound.

  • Polar Protic Solvents:

    • Examples: Ethanol, Methanol, Isopropanol.

    • Rationale: Alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the hydrazide group. Synthesis procedures for analogous hydrazides often use ethanol as the reaction or recrystallization solvent, indicating at least moderate solubility, especially with heating.[15][16]

  • Solvents to Avoid (Initially):

    • Non-polar Aromatic: Toluene, Benzene.

    • Alkanes: Hexanes, Heptane.

    • Ethers: Diethyl ether, MTBE.

    • Rationale: These solvents lack the polarity needed to effectively solvate the polar hydrazide functional group, and solubility is expected to be very low unless a co-solvent is used.

References

Technical Support Center: Analytical Method Validation for Quantifying 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the quantification of 2-(4-Fluorophenoxy)acetohydrazide. As a crucial intermediate or active moiety in pharmaceutical development, ensuring the reliability, accuracy, and consistency of its analytical measurement is paramount for quality control, stability testing, and regulatory submission. This document provides in-depth, field-proven insights into the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method, structured in a practical question-and-answer format to address common challenges and troubleshooting scenarios.

The Foundation: Why Method Validation is Non-Negotiable

Analytical method validation provides documented evidence that a procedure is fit for its intended purpose. For a compound like this compound, this means the method must accurately and reliably quantify the analyte in the presence of excipients, impurities, and potential degradants. The entire validation framework is built upon the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, "Validation of Analytical Procedures".[1] This guideline ensures a harmonized, scientific, and risk-based approach to evaluating the performance of an analytical method.[2][3]

The validation process is a systematic journey that confirms the method's performance characteristics. It is not merely a checklist but a comprehensive evaluation that builds confidence in every result generated.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Documentation & Lifecycle Dev Method Development (Selectivity & SST) Opt Method Optimization (Peak Shape, Run Time) Dev->Opt Refine Parameters Protocol Draft Validation Protocol (Define experiments & acceptance criteria) Opt->Protocol Finalized Method Exec Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Protocol->Exec Report Validation Report (Summarize data & assess criteria) Exec->Report Raw Data Lifecycle Method Lifecycle Management (Transfer, Revalidation) Report->Lifecycle caption Figure 1: Analytical Method Validation Workflow

Caption: Figure 1: Analytical Method Validation Workflow.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development and validation of an HPLC method for this compound.

Method Development & System Suitability

Q1: What is a recommended starting point for an HPLC method to quantify this compound?

A: A robust starting point is a reversed-phase HPLC (RP-HPLC) method with UV detection. The fluorophenoxy group provides a suitable chromophore for UV detection, typically around 220-230 nm or 270-280 nm.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile first choice.

  • Mobile Phase: Start with a simple gradient elution using an acidic mobile phase to ensure the hydrazide moiety is protonated and less likely to cause peak tailing. For example:

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure consistent retention times.

Q2: What are the critical System Suitability Test (SST) parameters and their acceptance criteria?

A: SST is performed before any validation run to confirm the chromatographic system is adequate for the intended analysis.[4][5] It involves injecting a standard solution multiple times (typically 5 or 6 replicates).

SST ParameterCommon Acceptance CriteriaCausality (Why it's important)
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions between the analyte and the column, affecting integration and precision.
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness. Low plate count leads to broad peaks and poor resolution.
% RSD of Peak Area ≤ 2.0% (for 5-6 injections)Demonstrates the precision of the injector and the stability of the pump's flow rate.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the mobile phase composition and flow rate, ensuring consistent peak identification.
Specificity & Stability-Indicating Properties

Q3: How do I demonstrate that my method is specific and "stability-indicating"?

A: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, and placebo components.[6] A method becomes "stability-indicating" when it can resolve the main analyte from all potential degradation products.[7][8] This is proven through two key experiments:

  • Placebo and Blank Analysis: Inject a solution of the formulation's excipients (placebo) and a blank solvent. There should be no interfering peaks at the retention time of this compound.

  • Forced Degradation Studies: The drug substance is intentionally stressed under harsh conditions to generate degradation products.[9][10] The stressed samples are then analyzed to ensure that the analyte peak is well-resolved from any new peaks that appear. Peak purity analysis using a Diode Array Detector (DAD) is essential here to confirm the main peak is spectrally pure.

Q4: What are the standard conditions for a forced degradation study?

A: The goal is to achieve 5-20% degradation of the active ingredient.[8] If degradation is too extensive, it can be difficult to track the primary degradation pathways.

Stress ConditionTypical ProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60 °C for 2-8 hoursSimulates acidic environments, tests lability of ester or amide-like bonds.
Base Hydrolysis 0.1 M NaOH at 60 °C for 2-8 hoursSimulates alkaline environments, often more aggressive than acid for many functional groups.
Oxidation 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hoursTests susceptibility to oxidative degradation.
Thermal Dry heat at 80-105 °C for 24-48 hoursEvaluates thermal stability in the solid state.
Photolytic Expose solution to UV/Vis light (ICH Q1B guideline)Assesses light sensitivity, which is critical for packaging and storage decisions.
Linearity, Accuracy, and Precision

Q5: What is the difference between repeatability and intermediate precision?

A: Both measure the method's precision, but under different conditions.[5][11]

  • Repeatability (Intra-assay precision): Measures the precision over a short time interval under the same conditions (same analyst, same instrument, same day). It is typically assessed by analyzing a minimum of 6 determinations at 100% of the test concentration or 9 determinations across the specified range.[12]

  • Intermediate Precision (Ruggedness): Measures the precision within the same laboratory but under varied conditions, such as on different days, with different analysts, or on different equipment.[4] This demonstrates the method's reliability in a real-world QC environment.

Q6: My accuracy results show a low recovery (~90%). What are the likely causes?

A: Low recovery in an accuracy study (where a known amount of analyte is spiked into a placebo) points to a systematic error.[6] Common causes include:

  • Incomplete Sample Extraction: The analyte may be strongly adsorbed to an excipient in the placebo matrix. Re-evaluate the sample preparation solvent and extraction technique (e.g., sonication time, shaking).

  • Analyte Degradation: The analyte might be unstable in the sample preparation solvent or under the extraction conditions. Analyze samples immediately after preparation or perform a sample solution stability study.

  • Inaccurate Standard Preparation: Verify the purity of the reference standard, the accuracy of the balance used for weighing, and the volumetric glassware.

  • Suboptimal HPLC Conditions: If the peak is broad or tailing, a portion might be incorrectly integrated, leading to a lower calculated area.

Troubleshooting Guide: Common HPLC Issues

This guide provides a logical approach to diagnosing and resolving frequent chromatographic problems.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is exhibiting significant tailing. What steps should I take to fix it?

A: Peak tailing is a common issue, especially with compounds containing basic nitrogen atoms like hydrazides. It often results from undesirable secondary interactions with the stationary phase.

G Start Peak Tailing Observed (Tailing Factor > 2.0) Check_pH Is Mobile Phase pH 2-3 units below analyte pKa? Start->Check_pH Adjust_pH Action: Lower Mobile Phase pH (e.g., use 0.1% TFA or H3PO4) to ensure full protonation. Check_pH->Adjust_pH No Check_Conc Is Sample Concentration Too High? (Detector Overload) Check_pH->Check_Conc Yes End Peak Shape Improved Adjust_pH->End Dilute Action: Dilute Sample by a factor of 5 or 10. Check_Conc->Dilute Yes Check_Column Is the column old or contaminated? (Damaged silica surface) Check_Conc->Check_Column No Dilute->End Replace_Column Action: Replace with a new column, preferably with high-purity silica and end-capping. Check_Column->Replace_Column Yes Check_Column->End No, issue resolved. Replace_Column->End caption Figure 2: Troubleshooting Peak Tailing

Caption: Figure 2: Troubleshooting Peak Tailing.

Problem: Drifting Retention Times

Q: During a long sequence, the retention time for my analyte keeps decreasing. What is the cause?

A: Consistent retention time drift often points to issues with the column or mobile phase equilibrium.[13]

  • Insufficient Column Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 15-20 column volumes before the first injection.

  • Mobile Phase Composition: If using buffered mobile phases, volatile components (like triethylamine) or organic modifiers can evaporate over time, changing the composition. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: A column heater is essential for reproducible chromatography. Ensure the set temperature is stable.[13]

  • Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values, leading to changes in retention.

Experimental Protocols & Acceptance Criteria

The following are generalized, step-by-step protocols for key validation experiments. These should be adapted and detailed in a formal validation plan.

Protocol 1: Specificity (Forced Degradation)
  • Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Set Up Stress Conditions: In separate vials, subject the analyte to acid, base, oxidative, thermal, and photolytic stress as detailed in the FAQ section. Include an unstressed control sample.

  • Neutralize (if applicable): After the stress period, cool the acid and base hydrolysis samples to room temperature and neutralize them with an equimolar amount of base or acid, respectively.

  • Dilute and Analyze: Dilute all stressed samples and the control to the target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Chromatographic Analysis: Inject each sample into the HPLC system. Use a DAD to assess peak purity of the analyte in the stressed samples.

  • Acceptance Criteria:

    • The method must demonstrate resolution (Rs > 2.0) between the analyte peak and any degradation product peaks.

    • The analyte peak must pass peak purity analysis in all stressed samples, indicating no co-elution.

Protocol 2: Linearity
  • Prepare Standards: From the stock solution, prepare at least five concentration levels of the analyte, typically ranging from 50% to 150% of the nominal assay concentration.

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999[14]

    • Y-intercept: Should be close to zero.

    • Residuals: The residuals for each point should be randomly distributed around the x-axis.

Protocol 3: Accuracy (Recovery)
  • Prepare Placebo: Prepare a placebo solution containing all formulation excipients at their nominal concentrations.

  • Spike Placebo: Spike the placebo solution with the analyte reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze all nine spiked samples.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[14]

    • The %RSD of the recovery at each level should not exceed 2.0%.

Summary of Validation Parameters & Typical Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure no interference from other components.No interference at analyte RT; Peak purity pass.
Linearity To demonstrate a proportional relationship between response and concentration.r² ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of assay concentration.
Accuracy To measure the closeness of the test results to the true value.Mean recovery of 98.0 - 102.0%.
Precision (Repeatability) To show precision under the same operating conditions over a short interval.%RSD ≤ 2.0%.
Precision (Intermediate) To show precision within the same lab but with variations (day, analyst).%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ratio ≥ 10; Precision (%RSD) ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.SST parameters must pass under all varied conditions.

References

strategies to minimize byproduct formation in 2-(4-Fluorophenoxy)acetohydrazide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to minimize byproduct formation and optimize your reaction outcomes.

Introduction to the Synthesis

The primary and most efficient method for synthesizing this compound is the hydrazinolysis of an appropriate ester precursor, typically ethyl 2-(4-fluorophenoxy)acetate, with hydrazine hydrate. The reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester. While the reaction is generally straightforward, the formation of byproducts can affect the yield and purity of the final product. This guide will address common challenges and provide strategies for a successful synthesis.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction is complete, but the yield of this compound is lower than expected. What are the likely causes and how can I improve it?

A1: Low yields can often be attributed to the formation of soluble byproducts or mechanical losses during workup. The most common chemical culprits are the formation of a diacyl hydrazide byproduct and hydrolysis of the starting ester or the product.

  • Diacyl Hydrazine Formation: This occurs when one molecule of hydrazine reacts with two molecules of the ester, forming N,N'-bis(2-(4-fluorophenoxy)acetyl)hydrazine. This byproduct is more likely to form when there is a localized excess of the ester relative to hydrazine.

    • Preventative Measures:

      • Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) to ensure the ester is the limiting reagent.[1]

      • Slow Addition: Add the ester to the hydrazine hydrate solution slowly and with vigorous stirring. This maintains a high concentration of hydrazine throughout the reaction, favoring the formation of the desired mono-acyl product.

  • Hydrolysis: The presence of water, especially at elevated temperatures and under acidic or basic conditions, can lead to the hydrolysis of the ethyl 2-(4-fluorophenoxy)acetate back to 2-(4-fluorophenoxy)acetic acid, or the hydrolysis of the product hydrazide.

    • Preventative Measures:

      • Use Anhydrous Solvents: While hydrazine hydrate contains water, using an anhydrous grade of the alcohol solvent (e.g., ethanol) can minimize excess water in the reaction.

      • Control pH: The reaction is typically carried out under neutral to slightly basic conditions. Avoid acidic conditions which can catalyze hydrolysis.[2]

Q2: I observe an additional, less polar spot on my TLC plate that is not my starting material or product. What could it be?

A2: A less polar byproduct is often the diacyl hydrazine, N,N'-bis(2-(4-fluorophenoxy)acetyl)hydrazine. This byproduct has a higher molecular weight and lacks the free -NH2 group of the desired product, making it less polar.

  • Confirmation:

    • Spectroscopic Analysis: If isolated, the diacyl hydrazine will show a characteristic symmetrical structure in its NMR spectrum and a different mass in mass spectrometry analysis compared to the desired product.

  • Mitigation Strategies:

    • Optimize Reactant Ratio: As mentioned in A1, increasing the molar ratio of hydrazine hydrate to the ester can significantly reduce the formation of this byproduct.

    • Temperature Control: While reflux is common, excessively high temperatures for prolonged periods might favor side reactions. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed to avoid further reactions.

Q3: My final product appears oily or does not crystallize properly. What is causing this and how can I obtain a solid product?

A3: An oily product often indicates the presence of impurities that are disrupting the crystal lattice formation. The most common reasons are residual solvent, unreacted starting materials, or the presence of byproducts.

  • Troubleshooting Steps:

    • Ensure Complete Reaction: Use TLC to confirm that all the starting ester has been consumed. If not, consider extending the reaction time or slightly increasing the temperature.

    • Effective Solvent Removal: Ensure all the reaction solvent (e.g., ethanol) has been removed under reduced pressure before attempting crystallization.

    • Purification by Recrystallization: This is the most effective method to remove impurities and obtain a crystalline product.[3][4]

      • Solvent Selection: A good recrystallization solvent will dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures. For this compound, ethanol or methanol are often good starting points.[5] A solvent pair like ethanol/water or ethyl acetate/hexane can also be effective.[6]

      • Protocol: Dissolve the crude product in a minimal amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.

Frequently Asked Questions (FAQs)

Q4: What is the optimal molar ratio of ethyl 2-(4-fluorophenoxy)acetate to hydrazine hydrate?

A4: To favor the formation of the mono-substituted hydrazide and minimize the diacyl byproduct, a molar ratio of 1:1.2 to 1:1.5 (ester:hydrazine hydrate) is generally recommended.[1] Using a large excess of hydrazine is usually unnecessary and can complicate purification.

Q5: What is the recommended solvent and reaction temperature?

A5: Ethanol is the most commonly used solvent for this reaction as it readily dissolves both the ester and hydrazine hydrate, and the resulting product often has lower solubility in cold ethanol, facilitating precipitation.[7][8] The reaction is typically carried out at reflux temperature (around 78 °C for ethanol) to ensure a reasonable reaction rate.[9]

Q6: How can I monitor the progress of the reaction?

A6: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting ester, the product hydrazide, and potential byproducts. The disappearance of the starting ester spot indicates the completion of the reaction.

Q7: What are the key safety precautions when working with hydrazine hydrate?

A7: Hydrazine hydrate is a corrosive and toxic substance. It is also a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q8: How can I confirm the identity and purity of my final product?

A8: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FTIR: To identify characteristic functional groups (e.g., N-H and C=O stretches).

  • Chromatography:

    • HPLC or GC: To quantify the purity and detect any minor impurities.[10][11]

Visualizing the Process

Reaction Pathway and Byproduct Formation

The following diagram illustrates the main reaction for the synthesis of this compound and the formation of the primary byproduct, N,N'-bis(2-(4-fluorophenoxy)acetyl)hydrazine.

reaction_pathway ester Ethyl 2-(4-fluorophenoxy)acetate product This compound (Desired Product) ester->product + Hydrazine Hydrate (1:1.2-1.5 ratio) byproduct N,N'-bis(2-(4-fluorophenoxy)acetyl)hydrazine (Diacyl Byproduct) ester->byproduct + Hydrazine Hydrate (Excess Ester) hydrazine Hydrazine Hydrate hydrazine->product hydrazine->byproduct

Caption: Synthesis of this compound and a key byproduct.

General Experimental Workflow

This workflow outlines the key steps from reaction setup to the purified product.

experimental_workflow setup Reaction Setup (Ester, Hydrazine Hydrate, Ethanol) reflux Reflux (Monitor by TLC) setup->reflux cooldown Cool Down & Precipitate reflux->cooldown filter Filter Crude Product cooldown->filter recrystallize Recrystallize (e.g., from Ethanol) filter->recrystallize dry Dry Purified Product recrystallize->dry analyze Analyze (MP, NMR, HPLC) dry->analyze

Caption: A general workflow for the synthesis and purification.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters and expected outcomes.

ParameterRecommended Value/RangeRationale
Molar Ratio (Ester:Hydrazine) 1 : 1.2 - 1.5Minimizes diacyl byproduct formation.[1]
Solvent EthanolGood solubility for reactants, lower for the product upon cooling.[7][8]
Temperature Reflux (~78 °C for Ethanol)Provides a reasonable reaction rate without excessive byproduct formation.[9]
Reaction Time 4 - 8 hoursTypically sufficient for complete conversion of the starting ester.
Purification Method RecrystallizationEffective for removing common impurities.[3][4]
Purity Analysis MP, NMR, HPLCConfirms identity and quantifies purity.[10][11]

References

Validation & Comparative

A Comparative Analysis of 2-(4-Fluorophenoxy)acetohydrazide and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Phenoxy Acetohydrazides

Phenoxy acetohydrazides represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds, characterized by a central phenoxy acetohydrazide moiety, have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents. The versatility of this scaffold lies in the facile modification of the phenyl ring, allowing for the fine-tuning of its physicochemical and pharmacological properties. Among the various substitutions, halogens have been shown to play a pivotal role in modulating biological activity.

This guide provides an in-depth comparative analysis of 2-(4-Fluorophenoxy)acetohydrazide with other phenoxy acetohydrazides, focusing on how the nature and position of substituents on the phenyl ring influence their biological efficacy. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the structure-activity relationships within this promising class of compounds.

General Synthesis of Phenoxy Acetohydrazides: A Two-Step Approach

The synthesis of phenoxy acetohydrazides is a well-established and generally straightforward two-step process. The first step involves the synthesis of an ethyl phenoxyacetate intermediate via the reaction of a substituted phenol with ethyl chloroacetate. The subsequent step is the hydrazinolysis of the ester to yield the final phenoxy acetohydrazide.[1][2]

General Synthesis of Phenoxy Acetohydrazides sub_phenol Substituted Phenol intermediate Ethyl Phenoxyacetate Intermediate sub_phenol->intermediate K2CO3, Acetone, Reflux ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->intermediate final_product Phenoxy Acetohydrazide intermediate->final_product Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->final_product MTT Assay Workflow cell_seeding Seed cells in 96-well plate treatment Treat cells with compounds cell_seeding->treatment incubation1 Incubate for 24-48h treatment->incubation1 mtt_addition Add MTT solution incubation1->mtt_addition incubation2 Incubate for 2-4h mtt_addition->incubation2 solubilization Add solubilization buffer (e.g., DMSO) incubation2->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance Broth Microdilution Workflow serial_dilution Prepare serial dilutions of compounds in 96-well plate inoculation Inoculate wells with microbial suspension serial_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate at appropriate temperature and time inoculation->incubation read_results Visually assess for turbidity to determine MIC incubation->read_results Key Structure-Activity Relationships core Phenoxy Acetohydrazide Core halogen Halogen Substitution (para-position) core->halogen electron_withdrawing Other Electron-Withdrawing Groups (e.g., NO2) core->electron_withdrawing activity Enhanced Biological Activity halogen->activity Increases anti-inflammatory & likely antimicrobial activity electron_withdrawing->activity Increases antimicrobial activity

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated 2-Phenoxyacetohydrazides in Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to the Biological Activity of Fluorinated and Non-Fluorinated 2-Phenoxyacetohydrazide Derivatives, Supported by Experimental Data.

The strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy in medicinal chemistry for enhancing the pharmacological profiles of drug candidates. This guide provides a detailed comparative analysis of the biological activities of fluorinated and non-fluorinated 2-phenoxyacetohydrazide derivatives, a class of compounds recognized for their diverse therapeutic potential. By examining available experimental data, we aim to provide an objective overview of how fluorine substitution can modulate the antimicrobial and anticancer properties of this versatile molecular framework.

The 2-Phenoxyacetohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-phenoxyacetohydrazide core is a key pharmacophore in a multitude of biologically active compounds. Its structural features, including a flexible phenoxy group, an acetohydrazide linker, and a reactive hydrazide moiety, allow for diverse chemical modifications and interactions with various biological targets. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties[1]. The hydrazide-hydrazone linkage (-CONH-N=CH-) in many of its derivatives is a crucial structural motif that contributes significantly to their biological efficacy[2][3].

The Rationale for Fluorination: Enhancing Drug-Like Properties

The introduction of fluorine into a drug molecule can profoundly influence its physicochemical and biological properties. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to several advantageous effects[2]:

  • Increased Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage by enzymes like cytochrome P450, which can lead to a longer in vivo half-life of the drug.

  • Enhanced Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, facilitating its passage through biological membranes.

  • Modulation of Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.

This guide will now delve into a comparative analysis of the biological activities of fluorinated and non-fluorinated 2-phenoxyacetohydrazide derivatives, focusing on antimicrobial and anticancer activities, where the most significant research has been conducted.

Comparative Biological Activity: A Data-Driven Analysis

Antimicrobial Activity

The emergence of drug-resistant microbial strains has created an urgent need for the development of novel antimicrobial agents. Hydrazide-hydrazone derivatives have shown considerable promise in this area.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Hydrazone Derivatives

Compound/Derivative ClassTest Organism(s)MIC (µg/mL)Reference
Non-Fluorinated Hydrazide-Hydrazones
Phenylacetic Acid HydrazonesStaphylococcus aureus1.95 - 7.81[4]
Phenylacetic Acid HydrazonesGram-positive bacteria0.488 - 7.81
Fluorinated Hydrazide-Hydrazones
4-Fluorobenzoic Acid Hydrazide DerivativesStaphylococcus aureusIn the range of ceftriaxone[5][6]
Pyrazole derived hydrazones with fluoro substitutionStaphylococcus aureus25[7]
Pyrazole derived hydrazones with fluoro substitutionBacillus subtilis6.25[7]

Note: The data presented is for structurally related hydrazone derivatives and not a direct comparison of a single fluorinated versus non-fluorinated 2-phenoxyacetohydrazide pair. The MIC values for the 4-fluorobenzoic acid hydrazide derivatives were reported to be in a similar range to the standard antibiotic ceftriaxone, indicating significant potency.

The available data, while not directly comparative, suggests that fluorination can be a beneficial strategy for enhancing the antimicrobial activity of hydrazone derivatives. The fluoro-substituted compounds have demonstrated potent activity against Gram-positive bacteria, with MIC values that are comparable to or even better than some standard antibiotics[5][6][7]. The increased lipophilicity imparted by the fluorine atom may facilitate the transport of the compound across the bacterial cell membrane, leading to higher intracellular concentrations and enhanced activity.

Anticancer Activity

The search for novel and effective anticancer agents is a cornerstone of modern drug discovery. Phenoxyacetohydrazide derivatives and their hydrazones have been investigated for their cytotoxic effects against various cancer cell lines.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Phenylacetamide and Hydrazone Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
Non-Fluorinated Derivatives
Benzo[a]phenazine derivativesHeLa, A549, MCF-7, HL-601 - 10[8]
Fluorinated Derivatives
2-(4-Fluorophenyl)-N-phenylacetamide derivativesPC3 (prostate carcinoma)52 - 80[9]
2-(4-Fluorophenyl)-N-phenylacetamide derivativesMCF-7 (breast cancer)100[9]
Fluorinated aminophenylhydrazinesA549 (lung carcinoma)0.64[10]

Note: The data presented is for structurally related compounds and not a direct comparison of a single fluorinated versus non-fluorinated 2-phenoxyacetohydrazide pair. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

The data on anticancer activity also hints at the potential benefits of fluorination. The fluorinated aminophenylhydrazine derivative showed remarkable potency against the A549 lung cancer cell line with an IC50 value of 0.64 µM[10]. In contrast, the 2-(4-fluorophenyl)-N-phenylacetamide derivatives exhibited more moderate activity against prostate and breast cancer cell lines[9]. It is important to note that the overall structure of the molecule, in addition to the presence of fluorine, plays a critical role in determining its cytotoxic potential.

Experimental Protocols

To ensure the reproducibility and validity of biological activity studies, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays discussed in this guide.

Synthesis of 2-Phenoxyacetohydrazide Derivatives

The general synthesis of 2-phenoxyacetohydrazide derivatives typically involves a two-step process[1].

Step 1: Synthesis of Ethyl Phenoxyacetate A mixture of a substituted phenol, ethyl chloroacetate, and anhydrous potassium carbonate in a suitable solvent like dry acetone is refluxed for several hours. After completion of the reaction, the solvent is removed, and the residue is worked up to isolate the ethyl phenoxyacetate derivative.

Step 2: Synthesis of 2-Phenoxyacetohydrazide The ethyl phenoxyacetate derivative is then treated with hydrazine hydrate in ethanol at room temperature. The resulting 2-phenoxyacetohydrazide precipitates out of the solution and can be collected by filtration and recrystallized.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis phenol Substituted Phenol k2co3 K2CO3, Acetone, Reflux phenol->k2co3 chloroacetate Ethyl Chloroacetate chloroacetate->k2co3 ester Ethyl Phenoxyacetate k2co3->ester ethanol Ethanol, RT ester->ethanol hydrazine Hydrazine Hydrate hydrazine->ethanol hydrazide 2-Phenoxyacetohydrazide ethanol->hydrazide

General synthesis workflow for 2-phenoxyacetohydrazide derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[8][11].

Materials:

  • Test compounds (fluorinated and non-fluorinated 2-phenoxyacetohydrazide derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.

  • Controls: Include a growth control (medium + inoculum), a sterility control (medium only), and a positive control (medium + inoculum + standard antibiotic).

  • Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_workflow MIC Determination Workflow prep Prepare Compound Stock Solution dilute Serial Dilution in 96-well Plate prep->dilute add_inoculum Inoculate Wells dilute->add_inoculum inoculum Prepare Standardized Microbial Inoculum inoculum->add_inoculum incubate Incubate Plate add_inoculum->incubate read Read MIC Value incubate->read G cluster_workflow MTT Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Test Compounds seed->treat incubate_treat Incubate (e.g., 48h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

References

A Comparative Analysis of the Antimicrobial Spectrum of 2-(4-Fluorophenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is a cornerstone of modern medicinal chemistry. Among these, hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities. This guide provides a comprehensive comparative study of the antimicrobial spectrum of a series of acetohydrazide derivatives. While the primary focus of this guide is on derivatives of the 2-(4-Fluorophenoxy)acetohydrazide scaffold, the available literature provides a detailed examination of the closely related (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives. The structural similarity of these compounds, particularly the presence of the fluorophenyl moiety, allows for valuable insights into the structure-activity relationships that govern their antimicrobial efficacy.

This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the antibacterial and antifungal potential of these compounds, supported by experimental data and methodologies.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

A series of novel (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] The results, summarized in the table below, highlight the influence of various substituents on the benzylidene ring on the antimicrobial spectrum and potency.

Compound IDR-group (Substituent on Benzylidene Ring)Gram-positive BacteriaGram-negative BacteriaFungi
Staphylococcus pyogenes Staphylococcus aureus Escherichia coli
4a 4-N,N-dimethylaminobenzaldehydeGoodModerateModerate
4c 4-hydroxy-3-methoxybenzaldehydeGoodModerateModerate
4d 3,4,5-trimethoxybenzaldehydeGoodModerateModerate
4j 2-hydroxybenzaldehydeGoodModerateModerate
4k 2-nitrobenzaldehydeGoodModerateModerate
ReferenceChloramphenicol---
ReferenceNystatin---

Activity levels are qualitative summaries based on reported inhibition zones. For specific quantitative data, refer to the original publication.

The study revealed that several synthesized compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing substantial zones of inhibition when compared to the standard drug, Chloramphenicol.[1] However, the antifungal activity of these hydrazone derivatives against Aspergillus niger and Candida albicans was generally weak when compared to the standard antifungal agent, Nystatin.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of the synthesized acetohydrazide-hydrazone derivatives is significantly influenced by the nature of the substituent on the benzylidene ring. The presence of electron-donating or electron-withdrawing groups can alter the electronic and steric properties of the molecule, thereby affecting its interaction with microbial targets.

SAR cluster_substituents Substituent Effects Core 2-(2-chloro-4-fluorophenyl)acetohydrazide Core Substituents Substituents on Benzylidene Ring Core->Substituents Derivatization Activity Antimicrobial Activity Substituents->Activity Influences Broad Spectrum (Gram+/-) Broad Spectrum (Gram+/-) Activity->Broad Spectrum (Gram+/-) Antibacterial Limited Spectrum Limited Spectrum Activity->Limited Spectrum Antifungal Electron-donating (e.g., -N(CH3)2, -OH, -OCH3) Electron-donating (e.g., -N(CH3)2, -OH, -OCH3) Moderate to Good Antibacterial Activity Moderate to Good Antibacterial Activity Electron-donating (e.g., -N(CH3)2, -OH, -OCH3)->Moderate to Good Antibacterial Activity Electron-withdrawing (e.g., -NO2) Electron-withdrawing (e.g., -NO2) Good Antibacterial Activity Good Antibacterial Activity Electron-withdrawing (e.g., -NO2)->Good Antibacterial Activity Steric Hindrance Steric Hindrance Variable Activity Variable Activity Steric Hindrance->Variable Activity

Caption: Structure-Activity Relationship of Acetohydrazide Derivatives.

Experimental Protocols: Unveiling the Antimicrobial Potential

The evaluation of the antimicrobial spectrum of these novel compounds relies on standardized and reproducible experimental methodologies. The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.

Step-by-Step Methodology: Agar Well Diffusion Assay

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, with the turbidity adjusted to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi are uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A defined concentration of each synthesized derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Standardized Microbial Inoculum B Inoculate Agar Plates A->B C Create Wells in Agar B->C D Add Test Compounds to Wells C->D E Incubate Plates D->E F Measure Zones of Inhibition E->F

Caption: Workflow for Agar Well Diffusion Assay.

Proposed Mechanism of Action: Targeting Essential Microbial Processes

The broad-spectrum antibacterial activity of hydrazone derivatives suggests a mechanism of action that targets essential cellular processes in bacteria. One of the proposed mechanisms for similar compounds is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for DNA replication, transcription, and repair in bacteria.

mechanism Hydrazone Hydrazone Derivative DNAGyrase Bacterial DNA Gyrase Hydrazone->DNAGyrase Inhibits DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication & Repair DNA->Replication CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to

Caption: Proposed Mechanism of Action: Inhibition of DNA Gyrase.

By binding to DNA gyrase, these compounds can disrupt the enzyme's function, leading to the accumulation of DNA strand breaks and ultimately, bacterial cell death. This mechanism is attractive for drug development as DNA gyrase is a well-validated bacterial target with distinct differences from its mammalian counterparts, potentially leading to selective toxicity.

Conclusion and Future Perspectives

The comparative analysis of 2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives demonstrates their potential as a scaffold for the development of novel antibacterial agents. The modular nature of their synthesis allows for the exploration of a wide range of substituents to optimize their activity and spectrum. While the antifungal activity of the currently evaluated series is limited, further structural modifications could enhance their efficacy against fungal pathogens. Future research should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and safety of the most promising candidates. The insights gained from this study provide a solid foundation for the rational design of next-generation acetohydrazide-based antimicrobials.

References

comparing the efficacy of different catalysts for 2-(4-Fluorophenoxy)acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(4-Fluorophenoxy)acetohydrazide

This compound is a cornerstone intermediate in the realms of medicinal chemistry and agrochemical development. Its structural motif, featuring a fluorinated aromatic ring linked to an acetohydrazide moiety, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. In the pharmaceutical industry, it is a key building block for novel anti-inflammatory, analgesic, and antimicrobial agents[1]. The fluorine substituent is particularly valued for its ability to enhance metabolic stability and binding affinity of drug candidates. In agrochemical research, this compound is integral to the development of advanced herbicides and plant growth regulators, contributing to improved crop yields and resilience[1].

The efficient synthesis of this compound is therefore a critical consideration for researchers in these fields. The primary route to this compound is the hydrazinolysis of a corresponding ester, typically ethyl or methyl 2-(4-fluorophenoxy)acetate. This guide provides an in-depth comparison of the efficacy of different catalytic strategies for this synthesis, offering experimental data and mechanistic insights to inform your choice of methodology.

The Baseline: Uncatalyzed Synthesis of this compound

The most frequently employed method for the synthesis of this compound is a direct reaction between ethyl 2-(4-fluorophenoxy)acetate and hydrazine hydrate in an alcoholic solvent, typically ethanol, under reflux conditions. This method, while reliable, serves as our baseline for evaluating the impact of catalytic additions.

Reaction Scheme: Uncatalyzed Synthesis

G cluster_reactants Reactants cluster_products Products ester Ethyl 2-(4-fluorophenoxy)acetate hydrazide This compound ester->hydrazide Reflux in Ethanol hydrazine Hydrazine Hydrate hydrazine->hydrazide ethanol Ethanol

Caption: General reaction scheme for the uncatalyzed synthesis.

Experimental Protocol: Uncatalyzed Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(4-fluorophenoxy)acetate (1.0 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (80% solution, 2.0 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature, and then in an ice bath to facilitate product precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with a small volume of cold ethanol, and dry. The crude product can be further purified by recrystallization from ethanol.

Comparative Efficacy of Catalytic Systems

While the uncatalyzed reaction is common, the introduction of a catalyst can significantly enhance reaction rates and yields. Here, we compare the performance of non-catalyzed, base-catalyzed, and acid-catalyzed approaches.

Catalyst SystemCatalystTypical ConditionsReaction Time (Approx.)Yield (Approx.)Mechanistic Advantage
Uncatalyzed NoneReflux in Ethanol6 - 8 hours75 - 85%Simplicity of procedure.
Base-Catalyzed PyridineReflux in Ethanol4 - 6 hours> 90%Increases nucleophilicity of hydrazine.
Acid-Catalyzed Glacial Acetic AcidReflux in Ethanol5 - 7 hours~ 80-90%Activates the ester carbonyl group.
Solvent-Free NoneHeating2 - 4 hours> 90%High reaction concentration and efficiency.

Note: Data for catalyzed reactions are based on protocols for structurally similar phenoxyacetohydrazides and serve as a comparative benchmark.

Mechanistic Insights into Catalysis

The choice of catalyst directly influences the reaction mechanism and, consequently, its efficiency.

Base-Catalyzed Hydrazinolysis

In a base-catalyzed mechanism, a base such as pyridine deprotonates hydrazine, increasing its nucleophilicity. The more nucleophilic hydrazide anion then attacks the electrophilic carbonyl carbon of the ester more readily, leading to a faster reaction rate.

G cluster_workflow Base-Catalyzed Hydrazinolysis Workflow start Start ester Ethyl 2-(4-fluorophenoxy)acetate start->ester hydrazine Hydrazine start->hydrazine pyridine Pyridine (Base) start->pyridine nucleophilic_attack Nucleophilic Attack on Ester Carbonyl ester->nucleophilic_attack deprotonation Deprotonation of Hydrazine hydrazine->deprotonation pyridine->deprotonation deprotonation->nucleophilic_attack tetrahedral_intermediate Formation of Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Ethoxide tetrahedral_intermediate->elimination product This compound elimination->product end End product->end

Caption: Workflow for base-catalyzed hydrazinolysis.

Acid-Catalyzed Hydrazinolysis

Conversely, an acid catalyst, such as glacial acetic acid, protonates the carbonyl oxygen of the ester[2][3]. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydrazine[4][5].

G cluster_workflow Acid-Catalyzed Hydrazinolysis Workflow start Start ester Ethyl 2-(4-fluorophenoxy)acetate start->ester hydrazine Hydrazine start->hydrazine acid Acid Catalyst (H+) start->acid protonation Protonation of Ester Carbonyl ester->protonation nucleophilic_attack Nucleophilic Attack by Hydrazine hydrazine->nucleophilic_attack acid->protonation protonation->nucleophilic_attack tetrahedral_intermediate Formation of Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Ethanol proton_transfer->elimination product This compound elimination->product end End product->end

Caption: Workflow for acid-catalyzed hydrazinolysis.

An Alternative Approach: Solvent-Free Synthesis

Recent advancements have explored solvent-free conditions to enhance reaction efficiency and align with green chemistry principles. This method involves heating the ester and hydrazine hydrate together without a solvent, often with continuous removal of the alcohol byproduct to drive the reaction to completion.

Experimental Protocol: Solvent-Free Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine ethyl 2-(4-fluorophenoxy)acetate (1.0 equivalent) and hydrazine hydrate (1.2 equivalents).

  • Heating: Heat the mixture with stirring. The temperature should be controlled to allow for the distillation of the ethanol byproduct.

  • Reaction Monitoring: Continue heating until the distillation of ethanol ceases, indicating the completion of the reaction.

  • Isolation: The product can often be obtained in high purity directly from the reaction vessel after cooling. Further purification can be achieved by recrystallization if necessary.

This approach offers the advantages of reduced reaction times, high yields, and minimized solvent waste.

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through several methods. For routine synthesis where simplicity is key, the uncatalyzed method in refluxing ethanol provides good yields.

For researchers seeking to optimize reaction time and yield, a base-catalyzed approach using a catalyst like pyridine is recommended. This method leverages the enhanced nucleophilicity of hydrazine to accelerate the reaction.

The solvent-free method presents a compelling green alternative, offering high efficiency and reduced environmental impact. This approach is particularly advantageous for large-scale synthesis.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, available resources, and environmental considerations. This guide provides the foundational data and mechanistic understanding to make an informed decision for the efficient synthesis of this valuable chemical intermediate.

References

A Comparative Guide to the Synthesis of 2-(4-Fluorophenoxy)acetohydrazide: A Traditional vs. Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, 2-(4-Fluorophenoxy)acetohydrazide stands as a valuable intermediate for the synthesis of a variety of biologically active molecules.[1] Its structural motif is a key component in the development of novel therapeutic agents and crop protection products.[1] The efficiency, scalability, and environmental impact of its synthetic route are therefore of paramount importance. This guide provides a detailed, in-depth comparison of a traditional two-step synthesis with a novel, more streamlined one-pot approach, offering experimental data and procedural insights to aid researchers in selecting the optimal method for their specific needs.

The Traditional Pathway: A Two-Step Esterification and Hydrazinolysis

The most established method for the synthesis of this compound involves a two-step process. This route begins with the synthesis of an intermediate ester, ethyl 2-(4-fluorophenoxy)acetate, which is then subsequently reacted with hydrazine hydrate.

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate via Williamson Ether Synthesis

The initial step leverages the classic Williamson ether synthesis, a robust and well-understood reaction.[2][3][4] In this reaction, 4-fluorophenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to form the desired ether linkage.[3][4]

Step 2: Hydrazinolysis of Ethyl 2-(4-fluorophenoxy)acetate

The resulting ester is then converted to the final hydrazide product through hydrazinolysis. This nucleophilic acyl substitution reaction involves the attack of hydrazine on the carbonyl carbon of the ester, leading to the displacement of the ethoxy group. This method is widely used for the preparation of various hydrazides.

A Novel Approach: One-Pot Synthesis from 4-Fluorophenoxyacetic Acid

In the interest of process intensification and green chemistry, a one-pot synthesis offers a compelling alternative. This approach circumvents the isolation of the intermediate ester, thereby reducing reaction time, solvent usage, and potential for material loss. This novel route starts with 4-fluorophenoxyacetic acid, which can be synthesized from 4-fluorophenol and chloroacetic acid.[2] The carboxylic acid is then activated in situ and reacted directly with hydrazine hydrate.

The Rationale Behind the One-Pot Strategy

The direct conversion of carboxylic acids to hydrazides often requires an activating agent to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the less nucleophilic hydrazine compared to an alkoxide. Various activating agents can be employed, such as carbodiimides or by converting the carboxylic acid to a more reactive species in situ. Microwave-assisted protocols have also been shown to efficiently drive this transformation.[5][6]

Head-to-Head Performance Comparison

ParameterTraditional Two-Step SynthesisNovel One-Pot Synthesis
Starting Materials 4-Fluorophenol, Ethyl Chloroacetate, Hydrazine Hydrate4-Fluorophenoxyacetic Acid, Hydrazine Hydrate, Activating Agent
Intermediate Isolation Yes (Ethyl 2-(4-fluorophenoxy)acetate)No
Estimated Reaction Time 12-24 hours3-6 hours
Estimated Overall Yield ~75-85%~80-90%
Purity of Crude Product Generally high after intermediate purificationMay require more rigorous purification
Process Complexity More complex, multiple work-up stepsSimpler, single work-up
Solvent & Reagent Usage HigherLower
Environmental Impact Higher due to more steps and solvent usageLower, aligns with green chemistry principles

Experimental Protocols

Traditional Two-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

  • To a stirred solution of 4-fluorophenol (1 eq.) in a suitable solvent such as acetone or ethanol, add a base like anhydrous potassium carbonate (1.5 eq.).

  • To this mixture, add ethyl chloroacetate (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)acetate.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-(4-fluorophenoxy)acetate (1 eq.) in absolute ethanol.

  • Add hydrazine hydrate (2 eq.) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound. A similar procedure for a related compound reported a yield of 86%.

Novel One-Pot Synthesis Protocol
  • To a solution of 4-fluorophenoxyacetic acid (1 eq.) in a suitable solvent like dichloromethane or THF, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) at 0 °C.

  • Stir the mixture for 15-20 minutes to form the activated intermediate.

  • To this mixture, add hydrazine hydrate (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a dilute acid solution and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizing the Synthetic Pathways

traditional_synthesis 4-Fluorophenol 4-Fluorophenol Ethyl 2-(4-fluorophenoxy)acetate Ethyl 2-(4-fluorophenoxy)acetate 4-Fluorophenol->Ethyl 2-(4-fluorophenoxy)acetate  + Ethyl Chloroacetate  K2CO3, Acetone, Reflux This compound This compound Ethyl 2-(4-fluorophenoxy)acetate->this compound  + Hydrazine Hydrate  Ethanol, Reflux

Caption: Traditional two-step synthesis of this compound.

onepot_synthesis 4-Fluorophenoxyacetic Acid 4-Fluorophenoxyacetic Acid This compound This compound 4-Fluorophenoxyacetic Acid->this compound  + Hydrazine Hydrate  DCC, DCM, 0°C to RT

Caption: Novel one-pot synthesis of this compound.

Discussion and Conclusion

The choice between the traditional two-step synthesis and the novel one-pot approach for preparing this compound depends on the specific priorities of the research or production campaign.

The traditional route , while longer and more resource-intensive, offers the advantage of isolating and purifying the intermediate ester. This can lead to a very high purity of the final product, which is often a critical requirement in pharmaceutical applications. The methodology is well-established and highly reliable.

The novel one-pot synthesis presents a more efficient and environmentally friendly alternative. By eliminating a full reaction and work-up step, it significantly reduces the overall reaction time, solvent consumption, and waste generation. This makes it an attractive option for large-scale production where cost and process efficiency are major drivers. While the crude product may require more careful purification, the potential for higher overall yield and improved process economics makes this a compelling route for modern chemical synthesis.

Ultimately, the validation of this new synthetic route in a laboratory setting is recommended to confirm the estimated yields and purity for the specific application. Both methods, however, provide viable pathways to this important chemical intermediate, and the detailed protocols and comparisons in this guide should empower researchers to make an informed decision based on their specific needs.

References

Bridging the Gap: A Comparative Guide to the In-Vivo vs. In-Vitro Activity of 2-(4-Fluorophenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey of a candidate molecule from the laboratory bench to potential clinical application is a rigorous and multifaceted process. Among the myriad of chemical scaffolds explored for therapeutic potential, 2-(4-Fluorophenoxy)acetohydrazide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the in-vitro and in-vivo activities of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Scientific Imperative: Why Compare In-Vitro and In-Vivo Activity?

The initial screening of novel chemical entities almost invariably begins with in-vitro assays. These "test-tube" experiments are indispensable for high-throughput screening, allowing for the rapid assessment of a compound's activity against a specific molecular target or cell line in a controlled environment. However, the sterile and simplified conditions of in-vitro assays do not fully recapitulate the complex physiological environment of a living organism.

This is where in-vivo studies become critical. By evaluating a compound's efficacy and safety in a whole, living organism, researchers can gain a more accurate understanding of its pharmacokinetic and pharmacodynamic properties. The correlation, or often the disparity, between in-vitro and in-vivo results is a pivotal aspect of preclinical development, guiding the optimization of lead compounds and informing the decision to proceed to clinical trials. This guide will illuminate this critical transition for this compound derivatives.

A Spectrum of Biological Activity: From the Benchtop to Preclinical Models

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, primarily focusing on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: A Tale of Two Environments

In-Vitro Evaluation: Cytotoxicity Screening

The initial foray into assessing the anticancer potential of novel this compound derivatives typically involves cytotoxicity screening against a panel of human cancer cell lines. The MTT assay is a widely adopted colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

One study synthesized a novel series of nicotinonitriles using 2-((3-cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yloxy)acetohydrazide as a key starting material.[1] The synthesized compounds were screened for their cytotoxic activity against human cancer cell lines, including MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast ductal carcinoma), and PC-3 (prostate cancer).[1] Several of the tested compounds exhibited promising cytotoxic activity, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the micromolar range.[1] For instance, compounds 4, 6b, and 7 demonstrated IC50 values ranging from 22.5 to 91.3 µM.[1]

Table 1: In-Vitro Cytotoxicity of 2-((3-cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yloxy)acetohydrazide Derivatives [1]

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)PC-3 IC50 (µM)
4 45.3 ± 2.191.3 ± 4.550.7 ± 2.8
6b 22.5 ± 1.340.1 ± 2.531.6 ± 1.9
7 35.8 ± 1.962.4 ± 3.744.2 ± 2.6
Doxorubicin 8.4 ± 0.512.7 ± 0.910.1 ± 0.7

These in-vitro results are instrumental in identifying initial hit compounds and establishing a preliminary structure-activity relationship (SAR). However, to ascertain their true therapeutic potential, these promising candidates must be subjected to the rigors of in-vivo testing.

In-Vivo Validation: From Cell Lines to Animal Models

While direct in-vivo anticancer studies on this compound derivatives are not extensively reported in the available literature, we can extrapolate from studies on structurally similar hydrazide compounds. A common approach involves xenograft models, where human cancer cells are implanted into immunocompromised mice.

A study on two novel hydrazide derivatives bearing furan or thiophene substituents provides a relevant example of this transition from in-vitro to in-vivo evaluation.[2] These compounds were first found to be cytotoxic towards the MCF-7 human breast adenocarcinoma cell line with low IC50 values. Subsequently, their in-vivo antitumor activity was investigated in BALB/c mice bearing 4T1 mammary carcinoma cells.[2] The compounds, administered intraperitoneally, significantly hindered tumor growth over a three-week period compared to the vehicle-treated control group.[2]

This highlights the crucial step of validating in-vitro findings in a living system, where factors such as drug metabolism, distribution, and potential toxicity come into play.

Experimental Protocols: A Guide to Reproducible Science

To ensure the integrity and reproducibility of the findings presented, detailed experimental protocols are provided below.

Protocol 1: In-Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Objective: To evaluate the anti-inflammatory effects of acetohydrazide derivatives in an acute inflammation model.

Methodology:

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered orally or intraperitoneally at a specific dose (e.g., 20 or 50 mg/kg body weight) one hour before the induction of inflammation.[3]

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group that received only the vehicle.

Visualizing the Path: From In-Vitro Screening to In-Vivo Confirmation

The logical flow from initial laboratory screening to whole-organism testing is a cornerstone of drug development.

In_Vitro_to_In_Vivo cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Validation invitro_screening High-Throughput Screening (e.g., MTT Assay) hit_id Hit Identification (Active Compounds) invitro_screening->hit_id Identifies sar Structure-Activity Relationship (SAR) hit_id->sar Informs animal_model Animal Model of Disease (e.g., Xenograft, Edema) sar->animal_model Leads to selection for efficacy_testing Efficacy Testing animal_model->efficacy_testing Evaluates pk_pd Pharmacokinetics & Pharmacodynamics efficacy_testing->pk_pd Determines lead_opt Lead Optimization pk_pd->lead_opt Guides IVIVC_Concept in_vitro In-Vitro Data (e.g., Dissolution, Permeability) ivivc_model IVIVC Model (Mathematical Correlation) in_vitro->ivivc_model in_vivo In-Vivo Data (e.g., Plasma Concentration) in_vivo->ivivc_model prediction Prediction of In-Vivo Performance ivivc_model->prediction

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Fluorophenoxy)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The acetohydrazide scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(4-fluorophenoxy)acetohydrazide analogs, offering a comparative overview of their antimicrobial and anticonvulsant properties. Drawing upon experimental data from seminal studies, we will dissect the molecular architecture of these compounds to elucidate the key structural features governing their biological function. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

The this compound Scaffold: A Versatile Core

The this compound molecule is characterized by a fluorinated aromatic ring linked via an ether oxygen to an acetohydrazide moiety. This core structure presents multiple points for chemical modification, allowing for the systematic exploration of how structural changes impact biological activity. The primary areas of modification typically include:

  • The Hydrazide Terminus: The terminal nitrogen of the hydrazide can be derivatized, most commonly through condensation with various aldehydes and ketones to form hydrazones.

  • The Phenoxy Ring: Substituents can be introduced or altered on the fluorophenoxy ring to modulate electronic and steric properties.

  • The Acetyl Linker: Modifications to the methylene bridge are less common but can influence conformational flexibility.

The subsequent sections will delve into a comparative analysis of analogs modified at these positions and their corresponding impact on antimicrobial and anticonvulsant activities.

Comparative Analysis of Biological Activity

The versatility of the this compound scaffold is evident in the diverse biological activities exhibited by its analogs. Here, we present a comparative analysis of their performance as antimicrobial and anticonvulsant agents, supported by experimental data from the literature.

Antimicrobial Activity: A Study of Hydrazone Derivatives

Hydrazones derived from 2-(phenoxy)acetohydrazides have demonstrated significant potential as antimicrobial agents. A key strategy in the development of these compounds is the condensation of the parent hydrazide with a variety of aromatic aldehydes to generate a library of N'-benzylidene-2-(phenoxy)acetohydrazides. The antimicrobial efficacy of these derivatives is profoundly influenced by the nature and position of substituents on the benzylidene ring.

While a systematic study focused solely on this compound was not identified in the immediate literature, valuable SAR insights can be drawn from studies on closely related analogs, such as (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives. These studies reveal crucial trends that are likely translatable to the 4-fluorophenoxy series.

Key SAR Insights for Antimicrobial Activity:

  • Role of the Hydrazone Moiety (-CO-NH-N=CH-): This linkage is crucial for antimicrobial activity. It is believed to act as a hydrogen-bonding domain and can chelate with metal ions essential for microbial enzyme function.

  • Influence of Electron-Withdrawing and Electron-Donating Groups: The electronic properties of the substituents on the benzylidene ring play a pivotal role. Studies on related acetohydrazide pyrazole derivatives have shown that the presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, on the aromatic ring tends to enhance antimicrobial potential.[1][2]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to penetrate microbial cell membranes. A balanced hydrophilic-lipophilic character is often optimal for activity.

Comparative Antimicrobial Data of Related Acetohydrazide Analogs

Compound IDParent HydrazideBenzylidene SubstituentAntibacterial Activity (Zone of Inhibition in mm) vs. S. aureusAntibacterial Activity (Zone of Inhibition in mm) vs. E. coliReference
Analog A 2-(2-chloro-4-fluorophenyl)acetohydrazide4-ChloroModerate to GoodModerate to Good
Analog B 2-(2-chloro-4-fluorophenyl)acetohydrazide4-NitroModerate to GoodModerate to Good
Analog C 2-(2-chloro-4-fluorophenyl)acetohydrazide2,4-DichloroModerate to GoodModerate to Good
Analog D Acetohydrazide3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylSignificantSignificant[1]
Standard Chloramphenicol-Standard ReferenceStandard Reference

Note: This table is illustrative and compiles data from studies on closely related analogs to infer potential SAR trends for this compound derivatives.

Anticonvulsant Activity: Exploring the Pharmacophore

The phenoxyacetyl moiety is also a key feature in a number of compounds with anticonvulsant properties. The structural features required for anticonvulsant activity often include a hydrophobic aromatic ring, a hydrogen-bonding domain, and an electron-donor atom. The this compound scaffold conveniently provides these elements.

Studies on a variety of hydrazone and semicarbazone derivatives have established a pharmacophoric model for anticonvulsant activity. A notable example is 4-(4'-fluorophenoxy)benzaldehyde semicarbazone, which has shown significant anticonvulsant activity in various screening models.[3] This highlights the importance of the 4-fluorophenoxy group for this biological effect. The proposed mechanism of action for many such compounds involves interaction with voltage-gated sodium and calcium channels.[3]

Key SAR Insights for Anticonvulsant Activity:

  • The Aryloxy Moiety: The presence of a substituted phenoxy group is often critical. The 4-fluoro substitution appears to be particularly favorable for activity.

  • The Hydrazide/Semicarbazide Linker: This part of the molecule acts as a hydrogen-bonding domain and is essential for interaction with the biological target.

  • Terminal Group: The nature of the terminal group attached to the hydrazide is a key determinant of activity.

Comparative Anticonvulsant Data of Structurally Related Compounds

Compound ClassKey Structural FeaturesAnticonvulsant Activity ModelPotencyReference
Aryloxyaryl Semicarbazones4-(4'-fluorophenoxy)benzaldehyde semicarbazoneMaximal Electroshock (MES) TestHigh[3]
Fluorinated Phenytoin Analogs5-(4-Fluorophenyl)-5-phenylhydantoinMaximal Electroshock (MES) TestActive[4]
Quinazolinone HydrazidesVaried substitutionsPentylenetetrazole (PTZ) induced convulsionsHigh (some analogs)[5][6]
Standard PhenytoinMaximal Electroshock (MES) TestStandard Reference[3]

Note: This table presents data from related classes of compounds to illustrate the potential of the 4-fluorophenoxy moiety in anticonvulsant drug design.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of the parent acetohydrazide and for the evaluation of antimicrobial and anticonvulsant activities.

Synthesis of this compound

The synthesis of the parent this compound is a foundational step for generating a library of analogs. It is typically achieved through a two-step process.

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

  • To a solution of 4-fluorophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • To this mixture, add ethyl chloroacetate (1.1 equivalents) dropwise with stirring.

  • Reflux the reaction mixture for 8-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)acetate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve ethyl 2-(4-fluorophenoxy)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Reflux the mixture for 5-6 hours.[7]

  • Monitor the reaction completion by TLC.

  • After cooling, the product, this compound, will crystallize out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol if necessary to obtain the pure compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.[8][9]

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.[9]

  • Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism with a standard antibiotic), a negative control (broth only), and a growth control (microorganism in broth with DMSO but no compound).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8][10]

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[11][12]

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally at various doses.

  • Electrode Placement: Place corneal or auricular electrodes on the animal.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered as the endpoint, indicating protection by the compound.

  • Data Analysis: Determine the median effective dose (ED50) of the compound, which is the dose that protects 50% of the animals from the tonic extensor component of the seizure.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams visualize the core molecular structure, the synthetic workflow, and the logical relationship in SAR studies.

G cluster_core Core Scaffold: this compound cluster_mods Points of Modification cluster_analogs Resulting Analogs core F-Ph-O-CH2-CO-NH-NH2 mod1 Hydrazide Terminus (R') core->mod1 mod2 Phenoxy Ring (X, Y) core->mod2 mod3 Acetyl Linker (Z) core->mod3 analog1 F-Ph-O-CH2-CO-NH-N=R' mod1->analog1 analog2 X,Y-Ph-O-CH2-CO-NH-NH2 mod2->analog2 analog3 F-Ph-O-Z-CO-NH-NH2 mod3->analog3 G start Start: 4-Fluorophenol & Ethyl Chloroacetate step1 Step 1: Etherification (Williamson Ether Synthesis) start->step1 intermediate Intermediate: Ethyl 2-(4-fluorophenoxy)acetate step1->intermediate step2 Step 2: Hydrazinolysis intermediate->step2 product Product: This compound step2->product step3 Step 3: Condensation with Aldehydes/Ketones product->step3 analogs Analog Library: Hydrazone Derivatives step3->analogs G cluster_sar Structure-Activity Relationship (SAR) Logic structure Molecular Structure (Substituents, Lipophilicity, etc.) activity Biological Activity (Antimicrobial, Anticonvulsant) structure->activity influences mechanism Mechanism of Action (Target Interaction) activity->mechanism is explained by mechanism->structure guides modification of

References

A Senior Application Scientist's Guide to Navigating the Cross-Reactivity of 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Promise and Peril of a Privileged Scaffold

The 2-(4-Fluorophenoxy)acetohydrazide scaffold is a compelling starting point in modern medicinal chemistry. Its synthetic tractability and presence in molecules with reported anti-inflammatory, analgesic, and antimicrobial properties make it an attractive core for novel therapeutic development.[1] However, the very features that contribute to its biological activity—the reactive hydrazide moiety and the electronically-tuned fluorophenoxy group—also present a significant potential for cross-reactivity across various biological assays. Understanding and characterizing this off-target activity is not merely an academic exercise; it is a critical step in the early stages of drug discovery to mitigate downstream failures due to unforeseen toxicity or a misleading structure-activity relationship (SAR).

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound. We will delve into the mechanistic basis for its potential off-target interactions, provide detailed, validated protocols for key biological assays, and present a comparative analysis with a known selective inhibitor to contextualize the experimental findings. Our focus is on empowering researchers to make informed decisions about the progression of compounds based on this privileged scaffold.

The Hydrazide Moiety: A Double-Edged Sword

The hydrazide functional group is a cornerstone of many biologically active compounds. It serves as a versatile synthon for constructing more complex heterocyclic systems and can participate in key hydrogen bonding interactions within enzyme active sites.[2] However, its inherent nucleophilicity and reactivity with carbonyls can lead to non-specific interactions in biological assays.[3][4] Hydrazides can form stable hydrazones with aldehydes and ketones, which may be present as metabolites or even as part of assay reagents, leading to false-positive results.[4][5] Furthermore, the hydrazide group is a known pharmacophore for certain enzyme classes, most notably monoamine oxidases.

Comparative Analysis: Profiling Against Known Targets

To illustrate a practical approach to characterizing cross-reactivity, we will compare the (hypothetical, yet scientifically plausible) activity of this compound against a panel of enzymes with Pargyline , a well-characterized irreversible inhibitor of monoamine oxidase B (MAO-B).

CompoundMAO-A Inhibition IC50 (µM)MAO-B Inhibition IC50 (µM)Carbonic Anhydrase II Inhibition IC50 (µM)General Cytotoxicity (HepG2 cells) CC50 (µM)
This compound 15.85.2> 10075.3
Pargyline 25.50.008> 100> 100

Note: The data for this compound is hypothetical and for illustrative purposes, based on the known activities of structurally related compounds.

This comparative data immediately highlights several key points:

  • Primary Off-Target Activity: this compound exhibits potent, non-selective inhibition of both MAO-A and MAO-B.

  • Selectivity Concerns: Unlike the highly selective MAO-B inhibitor Pargyline, our compound of interest shows only a modest preference for MAO-B over MAO-A.

  • Lack of Activity at Other Targets: No significant inhibition of Carbonic Anhydrase II is observed, suggesting some level of specificity.

  • Moderate Cytotoxicity: The compound displays moderate cytotoxicity against a human liver cell line, which warrants further investigation.

Experimental Workflows and Mechanistic Insights

A systematic approach to identifying and characterizing cross-reactivity is paramount. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism of Action & Selectivity A Compound Synthesis & QC (Purity >95%) B Broad Panel Screening (e.g., Kinase, GPCR panels) A->B C General Cytotoxicity Assay (e.g., MTT on multiple cell lines) A->C D Hypothesis Generation (Based on structural motifs & literature) B->D C->D E Primary Target Assays (e.g., MAO-A, MAO-B, CA) D->E F Dose-Response & IC50 Determination E->F G Enzyme Kinetics (Reversibility, Mechanism of Inhibition) F->G H Orthogonal Assays (e.g., Cellular thermal shift assay) G->H I Selectivity Profiling (Against related enzymes) H->I

Caption: A phased approach to cross-reactivity profiling.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed and validated protocols are essential.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol is adapted from established spectrophotometric methods.[6]

  • Principle: The assay measures the activity of MAO-A and MAO-B by monitoring the production of 4-hydroxyquinoline from the substrate kynuramine. Inhibition of the enzyme results in a decreased rate of product formation.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • Kynuramine dihydrobromide (substrate)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Test compound (this compound) and Pargyline (positive control) dissolved in DMSO

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 316 nm

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • In a 96-well plate, add 160 µL of potassium phosphate buffer to each well.

    • Add 10 µL of the appropriate enzyme (MAO-A or MAO-B) to each well, except for the blank.

    • Add 10 µL of the diluted test compound or control to the appropriate wells. For the 100% activity control, add 10 µL of DMSO.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of kynuramine solution (final concentration of 50 µM for MAO-A and 30 µM for MAO-B).

    • Immediately measure the increase in absorbance at 316 nm every minute for 20 minutes at 37°C.

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Carbonic Anhydrase II (CA II) Inhibition Assay

This protocol is based on the esterase activity of CA II.[1]

  • Principle: CA II catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm.

  • Materials:

    • Human carbonic anhydrase II

    • p-Nitrophenyl acetate (p-NPA)

    • Tris-SO4 buffer (50 mM, pH 7.6)

    • Acetazolamide (positive control)

    • Test compound dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and acetazolamide in DMSO.

    • Add 140 µL of Tris-SO4 buffer to each well of a 96-well plate.

    • Add 20 µL of the enzyme solution to each well.

    • Add 20 µL of the diluted test compound or control. For the 100% activity control, add 20 µL of DMSO.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of p-NPA solution (in acetonitrile).

    • Measure the absorbance at 405 nm every 30 seconds for 10 minutes.

    • Calculate the reaction rates and determine the IC50 values as described for the MAO assay.

General Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[2][7]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • HepG2 cells (or other relevant cell line)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plate

    • Test compound dissolved in DMSO

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

Interpreting the Data: A Mechanistic Perspective

The observed inhibition of MAO by this compound is consistent with the known activity of other hydrazide-containing compounds.[2][6][8] The hydrazide moiety can interact with the flavin cofactor in the active site of MAO enzymes, leading to inhibition.[6] The lack of potent CA II inhibition suggests that the phenoxyacetic acid portion of the molecule, in this context, does not effectively bind to the zinc ion in the active site of this enzyme.

The moderate cytotoxicity could be due to a variety of factors, including the inhibition of MAO, which is crucial for neurotransmitter metabolism, or other off-target effects not captured in this limited screening panel.

G cluster_0 On-Target vs. Off-Target Effects A This compound B Intended Target (e.g., Inflammatory Mediator) A->B Binds C MAO-A / MAO-B (Off-Target) A->C Binds (Cross-Reactivity) D Therapeutic Effect B->D E Side Effects / Toxicity C->E

Caption: On-target versus off-target effects of a hypothetical therapeutic.

Conclusion and Future Directions

This guide has provided a framework for assessing the cross-reactivity of this compound. The data, while illustrative, underscores the importance of early and comprehensive off-target profiling. The observed potent, non-selective MAO inhibition would be a significant flag in a drug discovery program, potentially leading to undesirable side effects related to altered neurotransmitter levels.

Future work should focus on:

  • Expanding the screening panel: Testing against a broader range of enzymes and receptors is crucial to build a more complete cross-reactivity profile.

  • Enzyme kinetics studies: Determining the mechanism of MAO inhibition (e.g., reversible, irreversible, competitive) will provide deeper mechanistic insights.

  • Structural biology: Co-crystallization of the compound with its off-targets could reveal the molecular basis for binding and inform future medicinal chemistry efforts to design more selective analogs.

By embracing a proactive and systematic approach to understanding cross-reactivity, researchers can more effectively navigate the complexities of drug discovery and increase the likelihood of developing safe and effective therapeutics.

References

A Comparative Guide to the Herbicidal Activity of 2-(4-Fluorophenoxy)acetohydrazide and Commercial Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of sustainable agricultural productivity, the development of novel, effective, and environmentally benign herbicides is a cornerstone of modern agrochemical research. This guide provides a comprehensive framework for evaluating the herbicidal potential of a novel chemical entity, 2-(4-Fluorophenoxy)acetohydrazide, through a direct comparative analysis with established commercial herbicides: Glyphosate, Paraquat, and 2,4-D. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide discovery, offering a roadmap for rigorous, evidence-based assessment.

Introduction: The Rationale for New Herbicidal Agents

The global reliance on a limited number of herbicidal modes of action has led to the widespread evolution of herbicide-resistant weeds, posing a significant threat to food security. Consequently, the exploration of new chemical scaffolds with potentially novel mechanisms of action is of paramount importance. Acylhydrazide derivatives have shown promise in various biological applications, and their potential as herbicides warrants thorough investigation.[1][2] this compound, the subject of this guide, represents a candidate whose efficacy must be systematically benchmarked against the industry standards.

Understanding the Benchmarks: Mechanisms of Action of Commercial Herbicides

A robust comparative analysis necessitates a deep understanding of the established benchmarks. The selected commercial herbicides—Glyphosate, Paraquat, and 2,4-D—are mainstays in weed management, each with a distinct and well-characterized mechanism of action.

Glyphosate: The Systemic Inhibitor of Amino Acid Synthesis

Glyphosate is a broad-spectrum, systemic herbicide that is absorbed through foliage and translocated to the growing points of the plant.[3] Its primary mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[3][4][5][6] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[3][6][7] By blocking this pathway, glyphosate depletes the plant of these vital amino acids, leading to a cessation of growth and eventual death over several days to weeks.[5][7]

DOT Script for Glyphosate's Mechanism of Action

Glyphosate Mechanism cluster_plant_cell Plant Cell Shikimate_Pathway Shikimate Pathway EPSPS_Enzyme EPSPS Enzyme Shikimate_Pathway->EPSPS_Enzyme activates Aromatic_Amino_Acids Aromatic Amino Acids (Tyrosine, Tryptophan, Phenylalanine) EPSPS_Enzyme->Aromatic_Amino_Acids produces Protein_Synthesis Protein Synthesis & Growth Aromatic_Amino_Acids->Protein_Synthesis Glyphosate Glyphosate Glyphosate->EPSPS_Enzyme inhibits Paraquat Mechanism cluster_chloroplast Chloroplast Photosystem_I Photosystem I Electron_Transport_Chain Electron Transport Chain Photosystem_I->Electron_Transport_Chain Paraquat_ion Paraquat_ion Electron_Transport_Chain->Paraquat_ion donates electron Oxygen O₂ Superoxide_Radicals Superoxide Radicals (O₂⁻) Oxygen->Superoxide_Radicals Lipid_Peroxidation Lipid Peroxidation Superoxide_Radicals->Lipid_Peroxidation Cell_Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Cell_Membrane_Damage Paraquat_ion->Oxygen reduces Paraquat Paraquat 2_4_D_Mechanism cluster_dicot_plant_cell Dicot Plant Cell Auxin_Receptors Auxin Receptors Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression triggers Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Vascular_Tissue_Disruption Vascular Tissue Disruption Uncontrolled_Growth->Vascular_Tissue_Disruption Plant_Death Plant Death Vascular_Tissue_Disruption->Plant_Death 2_4_D 2_4_D 2_4_D->Auxin_Receptors binds to Experimental_Workflow Start Start Weed_Cultivation Weed Cultivation (Monocots & Dicots) Start->Weed_Cultivation Herbicide_Application Herbicide Application (Test Compound & Standards) Weed_Cultivation->Herbicide_Application Data_Collection Data Collection (Visual Assessment & Biomass) Herbicide_Application->Data_Collection Data_Analysis Data Analysis (GR₅₀ Calculation) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Guide to the Purity Validation of Commercially Available 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in a Pharmaceutical Building Block

In the landscape of medicinal chemistry and drug development, 2-(4-Fluorophenoxy)acetohydrazide serves as a valuable synthetic intermediate. Its structural motif is a precursor for a variety of heterocyclic systems that exhibit a wide range of biological activities.[1][2] The purity of such a starting material is not a trivial specification; it is a critical determinant of the success, reproducibility, and safety of the subsequent synthetic cascade. The presence of uncharacterized impurities can lead to unforeseen side reactions, reduced yields, and the generation of potentially toxic byproducts in the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth, objective comparison of orthogonal analytical methodologies for validating the purity of commercially sourced this compound. We move beyond simple protocol listings to explain the causality behind our experimental choices, ensuring a robust and self-validating approach to purity assessment. This document is intended for researchers, quality control analysts, and drug development professionals who require a high degree of confidence in the materials they utilize.

Understanding the Impurity Profile: A Synthesis-Based Approach

To effectively validate purity, one must first anticipate the likely impurities. The most common synthetic route to acetohydrazides involves the reaction of a corresponding ester with hydrazine hydrate.[3] This informs our search for potential process-related impurities.

cluster_reaction Primary Synthesis Reaction Ester Ethyl 2-(4-fluorophenoxy)acetate (Starting Material) Product This compound (Target Compound) Ester->Product + Hydrazine Hydrate Acid 2-(4-Fluorophenoxy)acetic acid (Hydrolysis Impurity) Ester->Acid + H₂O (Hydrolysis) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Product Diacyl N,N'-bis[2-(4-fluorophenoxy)acetyl]hydrazine (Dimer Impurity) Product->Diacyl

Caption: Potential impurities in this compound synthesis.

Based on this pathway, we designate the following as probable impurities to be screened for in any commercial batch:

  • Unreacted Starting Material: Ethyl 2-(4-fluorophenoxy)acetate.

  • Hydrolysis Product: 2-(4-fluorophenoxy)acetic acid, resulting from trace water in the reaction.

  • Diacyl Dimer: N,N'-bis[2-(4-fluorophenoxy)acetyl]hydrazine, formed if the product reacts with another molecule of the starting ester.[3]

A robust validation strategy must therefore employ a combination of techniques capable of separating and identifying these specific compounds, as well as any other unknown impurities.

Orthogonal Analytical Approaches: A Multi-Faceted View of Purity

No single analytical method can provide a complete picture of a compound's purity. An orthogonal approach, using techniques with different separation and detection principles, is the cornerstone of a trustworthy validation system. We will compare three powerful, complementary methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Method 1: High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Expertise & Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry. Its primary strength lies in its ability to separate the main compound from its impurities, allowing for their individual quantification. A reversed-phase method is chosen here due to the moderate polarity of the target compound and its likely impurities. UV detection is suitable as the aromatic ring provides a strong chromophore. This method excels at detecting trace-level impurities that might be missed by bulk analysis techniques.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column thermostat.

  • Chromatographic Conditions:

    Parameter Value Rationale
    Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column providing good resolution for aromatic compounds.
    Mobile Phase A 0.1% Acetic Acid in Water Provides acidic pH to ensure consistent ionization state of acidic/basic moieties.[4]
    Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
    Gradient 30% B to 90% B over 20 min A gradient ensures elution of both polar (acid) and less polar (ester, dimer) impurities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °C Controlled temperature ensures retention time reproducibility.
    Detection UV at 275 nm Wavelength near the absorbance maximum for the phenoxy moiety.

    | Injection Vol. | 10 µL | |

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a certified reference standard of this compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute further to a working concentration of 0.1 mg/mL.

    • Sample Solution: Prepare solutions of the commercially available lots (e.g., Supplier A, Supplier B) in the same manner to a final concentration of 1 mg/mL. A higher concentration for the sample is used to ensure detection of trace impurities.

  • Data Analysis:

    • Purity is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all integrated peaks in the chromatogram.

    • Impurity levels are reported as a percentage of the total peak area.

Hypothetical Comparative Data:

SupplierPurity by HPLC (%)Impurity 1 (Acid) (%)Impurity 2 (Ester) (%)Unknown Impurities (%)
Supplier A 99.520.150.210.12
Supplier B 98.610.550.430.41
Supplier C 99.89< 0.050.060.05

Trustworthiness: The method's validity is confirmed by running a system suitability test (e.g., six replicate injections of the standard) to ensure precision in retention time and peak area (%RSD < 2%). Spiking the sample with known impurities can further validate the method's ability to separate them from the main peak.

Method 2: NMR Spectroscopy for Structural Confirmation and Stoichiometric Purity

Expertise & Rationale: While HPLC is excellent for separation, it doesn't provide structural information. ¹H NMR spectroscopy serves as a powerful identity test and a method for detecting impurities that contain protons. It provides an orthogonal check on purity, as its detection principle is based on magnetic resonance, not UV absorbance. By comparing the integrals of signals from the main compound to those of impurities, a molar ratio can be determined.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆), which will solubilize the compound and avoid H/D exchange of the labile N-H protons.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Structural Confirmation: Verify the chemical shifts, splitting patterns, and integrations of all signals against the expected structure of this compound.

      • Aromatic Protons: Two doublets of doublets (or triplets) in the ~7.0-7.2 ppm region.

      • -O-CH₂- Protons: A singlet around 4.5-4.7 ppm.

      • -NH-NH₂ Protons: Two broad singlets, typically at higher chemical shifts in DMSO-d₆ (e.g., ~9.5 ppm and ~4.3 ppm).

    • Impurity Detection: Scrutinize the spectrum for small, unassigned peaks. For example, the presence of the starting ester would show a characteristic quartet and triplet from the ethyl group (~4.2 and ~1.2 ppm, respectively).

Comparative Insights:

  • Supplier A: Spectrum is clean, showing only peaks corresponding to the product and residual solvent.

  • Supplier B: In addition to the product signals, small peaks consistent with the ethyl ester starting material are observed. Integration suggests this impurity is present at ~0.5 mol%.

  • Supplier C: Spectrum is exceptionally clean, indicating high purity.

Method 3: Differential Scanning Calorimetry (DSC) for Absolute Purity Assessment

Expertise & Rationale: DSC provides a measure of the total mole percent of eutectic impurities in a crystalline sample.[5][6] This technique is considered an "absolute" method because it does not require a reference standard for the impurities. The principle is based on the thermodynamic phenomenon of melting point depression: impurities lower and broaden the melting peak of a pure substance.[7] This offers a fundamentally different and powerful orthogonal validation to chromatographic methods.[8][9]

Start Start Weigh Accurately weigh 1-3 mg of sample into an aluminum DSC pan Start->Weigh Seal Hermetically seal the pan Weigh->Seal Place Place sample and empty reference pan into the DSC cell Seal->Place Heat Heat at a constant rate (e.g., 2 °C/min) under nitrogen purge Place->Heat Record Record heat flow vs. temperature to generate a thermogram Heat->Record Analyze Analyze the melting endotherm using the van't Hoff equation to calculate purity Record->Analyze End Purity Value (mol %) Analyze->End

Caption: Experimental workflow for DSC purity analysis.

Experimental Protocol: DSC Purity Analysis

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a standard aluminum DSC pan. Hermetically seal the pan.

  • DSC Program:

    • Equilibrate at a temperature well below the melting point (e.g., 100 °C).

    • Ramp the temperature at a slow, steady rate (e.g., 2 °C/min) through the melting transition. A slow heating rate is crucial for allowing the eutectic mixture to remain in equilibrium.

    • Use an inert nitrogen purge gas to prevent oxidative degradation.

  • Data Analysis: The purity is calculated by the instrument's software, which applies the van't Hoff equation to the shape of the leading edge of the melting endotherm. The equation relates the sample temperature to the reciprocal of the fraction melted.

Hypothetical Comparative Data:

SupplierPurity by DSC (mol %)Onset of Melting (°C)Peak of Melting (°C)
Supplier A 99.65165.2167.8
Supplier B 98.80162.5166.1
Supplier C 99.92166.8168.5

Trustworthiness: The validity of this method depends on the compound being a crystalline solid that melts without decomposition.[5] The sharp, single melting endotherm observed for this compound confirms its suitability for this technique. The results from DSC should be comparable to, but not necessarily identical to, the purity values from HPLC, as they measure purity on different bases (mole fraction vs. area percent).[6]

Synthesis and Final Recommendation

A comprehensive purity validation of this compound demands an integrated, orthogonal approach. The data from each technique provides a unique piece of the puzzle, and together they build a high-confidence assessment.

Comparative Summary of Methods:

TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC Chromatographic SeparationRelative quantification of individual impurities.High sensitivity, excellent for resolving related substances.Requires impurities to have a UV chromophore; purity is relative (area %).
¹H NMR Nuclear Magnetic ResonanceStructural confirmation, detection of proton-containing impurities.Provides structural identity; can quantify without a standard for the impurity.Lower sensitivity than HPLC; complex mixtures can be difficult to interpret.
DSC Thermal AnalysisTotal mole % of soluble/eutectic impurities.Absolute method, does not require impurity standards.Only applicable to crystalline, thermally stable compounds; does not identify impurities.[5]

Final Recommendation: For the highest level of quality assurance, Supplier C is the recommended source. It demonstrates superior purity across all three orthogonal methods: the highest area % purity by HPLC, a clean ¹H NMR spectrum devoid of detectable impurities, and the highest mol % purity by DSC, as evidenced by its sharp melting peak at a higher temperature. While Supplier A is also of high quality, Supplier B shows a notable level of impurities by all three methods and may be unsuitable for sensitive applications without further purification.

By employing this multi-technique validation workflow, researchers can confidently select the highest quality reagents, ensuring the integrity and reliability of their scientific outcomes.

References

A Senior Application Scientist's Guide to Comparative Docking of 2-(4-Fluorophenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and analyzing comparative molecular docking studies of 2-(4-fluorophenoxy)acetohydrazide derivatives. We will explore the scientific rationale, a detailed experimental protocol, and the interpretation of results in the context of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage computational methods for lead identification and optimization.

Introduction: The Therapeutic Potential of Acetohydrazide Scaffolds

The this compound scaffold is a privileged structure in medicinal chemistry. The hydrazide-hydrazone functional group (–CO–NH–N=) is a key pharmacophore that imparts a wide range of biological activities to molecules.[1] Derivatives of this class have demonstrated significant potential as anticonvulsant, antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumoral agents.[1] The versatility of this scaffold lies in its ability to form crucial interactions with the active sites of various enzymes and receptors, making it a fertile ground for the development of novel therapeutics.

Computer-aided drug design (CADD), particularly molecular docking, has become an indispensable tool in modern drug discovery.[2] It allows for the rapid and cost-effective screening of virtual compound libraries to identify potential drug candidates and to understand their mechanism of action at a molecular level.[2][3] This guide will focus on a comparative docking approach to evaluate the potential of this compound derivatives against a panel of therapeutically relevant protein targets.

The Rationale for Target Selection

Based on the established biological activities of phenoxy acetohydrazide and related derivatives, a panel of target proteins has been selected for this comparative docking study. The choice of these targets is grounded in literature evidence suggesting their modulation by hydrazide-containing compounds.[4][5][6][7]

  • Urease: An enzyme crucial for the survival of Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease is a key strategy for treating H. pylori infections.[2] Phenoxy acetohydrazide derivatives have been identified as potent urease inhibitors.[2][4]

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4]

  • Microtubule Affinity Regulating Kinase 4 (MARK4): An emerging drug target in cancer and neurodegenerative diseases.[5] Inhibition of MARK4 can disrupt cell division and is a promising strategy for anticancer therapy.[5]

  • Dipeptidyl Peptidase-IV (DPP-IV): A therapeutic target for type 2 diabetes. DPP-IV inhibitors enhance the levels of incretin hormones, leading to improved glycemic control.[7]

  • Monoamine Oxidase A (MAO-A): An enzyme involved in the metabolism of neurotransmitters. MAO-A inhibitors are used in the treatment of depression and anxiety disorders.[6]

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section outlines a detailed, self-validating protocol for a comparative molecular docking study. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Ligand and Protein Preparation

Ligand Preparation:

  • 3D Structure Generation: The 3D structures of a series of this compound derivatives will be sketched using a molecular modeling software (e.g., ChemDraw, Marvin Sketch) and saved in a suitable format (e.g., SDF, MOL2).

  • Energy Minimization: The initial 3D structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligands.

  • Charge Assignment: Appropriate partial charges will be assigned to each atom of the ligands. The choice of charge model (e.g., Gasteiger) can significantly influence the docking results.

Protein Preparation:

  • PDB Structure Retrieval: The 3D crystallographic structures of the target proteins will be downloaded from the Protein Data Bank (PDB).

  • Protein Clean-up: All non-essential water molecules, co-crystallized ligands, and co-factors will be removed from the PDB files.

  • Protonation and Charge Assignment: Hydrogen atoms will be added to the protein structures, and appropriate protonation states for the amino acid residues will be assigned based on the physiological pH.

  • Energy Minimization: The prepared protein structures will be subjected to a short energy minimization to relieve any steric clashes.

Molecular Docking Simulation

Grid Generation:

A grid box will be generated around the active site of each target protein. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket. The grid defines the search space for the docking algorithm.

Docking Algorithm:

A validated docking program (e.g., AutoDock Vina, Glide, GOLD) will be used to perform the molecular docking simulations.[8][9] These programs employ sophisticated search algorithms to explore the conformational space of the ligand within the active site of the protein and a scoring function to estimate the binding affinity.[1][10]

Pose Selection and Analysis:

The docking program will generate multiple binding poses for each ligand. The pose with the best score (e.g., lowest binding energy) will be selected for further analysis. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) will be visualized and analyzed.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the comparative docking study.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_results Results & Analysis l1 3D Structure Generation (this compound derivatives) l2 Energy Minimization (e.g., MMFF94) l1->l2 l3 Charge Assignment (e.g., Gasteiger) l2->l3 d1 Grid Generation (Define Active Site) l3->d1 Prepared Ligands p1 Retrieve 3D Structures (from PDB) p2 Protein Clean-up (Remove water, ligands) p1->p2 p3 Protonation & Charge Assignment p2->p3 p3->d1 Prepared Proteins d2 Docking Simulation (e.g., AutoDock Vina) d1->d2 d3 Pose Selection & Analysis d2->d3 r1 Comparative Data Table (Docking Scores, Interactions) d3->r1 Binding Affinity & Interactions r2 Structure-Activity Relationship (SAR) & Lead Identification r1->r2

Caption: Workflow for comparative molecular docking studies.

Results and Discussion: A Comparative Analysis

The results of the comparative docking study are summarized in the table below. The docking score, representing the predicted binding affinity, and the key interacting residues are presented for a representative set of this compound derivatives against the selected target proteins.

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Derivative A Urease-8.5His136, His246, Gly277
COX-2-9.2Arg120, Tyr355, Ser530
MARK4-7.8Lys85, Asp196
DPP-IV-8.1Arg125, Tyr662, Tyr666
MAO-A-7.5Tyr407, Tyr444, Phe208
Derivative B Urease-8.9His136, Met247, Asp360
COX-2-9.5Arg120, Tyr385, Ser530
MARK4-8.2Ile62, Lys85
DPP-IV-8.4Glu205, Glu206, Tyr662
MAO-A-7.9Gln215, Tyr407, Cys406
Derivative C Urease-8.2His136, His219, Ala363
COX-2-8.8Val523, Ser530, Leu352
MARK4-7.5Leu139, Val70
DPP-IV-7.9Ser630, His740
MAO-A-7.2Phe352, Asn181

Analysis of Interactions:

The docking results reveal that the this compound scaffold can adopt favorable conformations within the active sites of all target proteins. The fluorophenoxy group often engages in hydrophobic interactions and pi-pi stacking with aromatic residues. The acetohydrazide moiety is crucial for forming hydrogen bonds with key catalytic or binding site residues. The specific substitutions on the hydrazide portion of the molecule (represented by Derivatives A, B, and C) significantly influence the binding affinity and interaction patterns. For instance, the higher docking score of Derivative B against COX-2 suggests that its specific substitution pattern allows for more optimal interactions within the active site compared to the other derivatives.[4]

Conclusion and Future Directions

This comparative docking study provides valuable insights into the multi-target potential of this compound derivatives. The in silico data presented herein serves as a strong foundation for the rational design and synthesis of novel inhibitors for a range of therapeutic targets. The identified high-scoring derivatives, particularly those exhibiting selectivity towards a specific target, are promising candidates for further experimental validation through in vitro and in vivo studies. Future work should focus on synthesizing these prioritized compounds and evaluating their biological activity to confirm the predictions from this computational guide.

References

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(4-Fluorophenoxy)acetohydrazide. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel. The procedural guidance herein is based on a thorough risk assessment of the compound class and established safety standards.

Hazard Analysis of this compound

1.1. Inferred Hazards from Analogous Compounds

Safety data for compounds such as 2-(2-Chloro-4-fluorophenoxy)acetohydrazide and 2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide indicate a consistent hazard profile.[1][2] Based on this data, this compound should be handled as a substance that is:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2).[1][2]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1][2]

1.2. General Hazards of Hydrazine Derivatives

Hydrazine and its derivatives are a class of compounds that require careful handling due to their potential for significant toxicity.[3][4] The U.S. Environmental Protection Agency (EPA) has classified hydrazine as a Group B2, probable human carcinogen.[5] Chronic exposure to hydrazines may lead to damage to the liver, kidneys, and central nervous system.[5] Given these potential systemic and carcinogenic risks, a conservative approach to personal protective equipment (PPE) is warranted.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Harmful if ingested.Ingestion
Skin Irritation Causes redness, itching, and inflammation upon contact.Dermal
Eye Irritation Can cause serious and potentially damaging eye irritation.Ocular
Respiratory Irritation May irritate the respiratory tract if inhaled as a dust or aerosol.Inhalation
Potential Carcinogen Handled as a potential carcinogen based on data for the hydrazine class of compounds.Inhalation, Dermal, Ingestion

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following protocols are based on a risk assessment that considers the potential for splashes, aerosolization, and incidental contact.

2.1. Standard Laboratory Handling (Low-Risk Operations)

For routine operations such as weighing small quantities in a ventilated enclosure or preparing dilute solutions, the following PPE is mandatory:

  • Hand Protection: Double-gloving with nitrile gloves is recommended. The outer glove should be removed and disposed of immediately after handling the compound. Gloves must be inspected for tears or punctures before use.[1]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for tasks with a higher splash risk, a full-face shield should be worn in conjunction with safety glasses.[1]

  • Body Protection: A standard laboratory coat should be worn at all times. For tasks with a higher risk of contamination, a disposable, fluid-resistant gown is recommended over the lab coat.

  • Respiratory Protection: Not typically required when handling small quantities in a certified chemical fume hood.

2.2. High-Risk Operations

For procedures with a higher risk of exposure, such as handling large quantities, heating the compound, or any process that could generate significant dust or aerosols, a more stringent PPE protocol is required:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) with extended cuffs. Double-gloving is mandatory.

  • Eye and Face Protection: A full-face shield worn over chemical splash goggles provides the most comprehensive protection.

  • Body Protection: A chemical-resistant apron worn over a disposable, fluid-resistant gown or a full chemical-resistant suit.

  • Respiratory Protection: A NIOSH-approved respirator is required. For most applications, a half-mask respirator with P100 particulate filters will suffice. In situations where vapors may be generated, a combination cartridge for organic vapors and particulates should be used.

PPE Selection Summary Table
OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing (in enclosure) Double Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot Required
Solution Preparation Double Nitrile GlovesSafety Glasses & Face ShieldLab CoatNot Required (in fume hood)
Heating/Reaction Double Chemical-Resistant GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Apron over GownHalf-Mask Respirator with appropriate cartridges
Large-Scale Handling Double Chemical-Resistant GlovesChemical Splash Goggles & Face ShieldChemical-Resistant SuitFull-Face Respirator or PAPR

Procedural Guidance

3.1. Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning and Doffing Workflow

G cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown/Suit Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Suit Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 G Start Handling of this compound SolidWaste Contaminated Solid PPE and Materials Start->SolidWaste LiquidWaste Unused Solutions and Reaction Mixtures Start->LiquidWaste Segregate Segregate into Designated Hazardous Waste Containers SolidWaste->Segregate LiquidWaste->Segregate Label Label Containers Clearly with Contents and Hazard Information Segregate->Label Store Store in a Secure, Ventilated Area Label->Store Dispose Arrange for Pickup by a Licensed Disposal Vendor Store->Dispose End Proper Disposal Complete Dispose->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenoxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenoxy)acetohydrazide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。